molecular formula C13H13N3O B1593975 3-amino-N-(4-aminophenyl)benzamide CAS No. 2657-93-4

3-amino-N-(4-aminophenyl)benzamide

Cat. No.: B1593975
CAS No.: 2657-93-4
M. Wt: 227.26 g/mol
InChI Key: UDKYPBUWOIPGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-aminophenyl)benzamide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-N-(4-aminophenyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-N-(4-aminophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-aminophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYPBUWOIPGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277930
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-93-4
Record name NSC4992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 3-amino-N-(4-aminophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4), a critical scaffold in the development of benzamide-class Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).[1]

Executive Summary

Target Molecule: 3-amino-N-(4-aminophenyl)benzamide CAS: 2657-93-4 Molecular Formula: C₁₃H₁₃N₃O Key Application: Pharmacophore for Class I HDAC inhibitors; intermediate for polyamine synthesis.[1]

This guide prioritizes a Modular Protection Strategy . While direct coupling of phenylenediamines is theoretically possible, it invariably leads to polymerization and statistical mixtures.[1] The protocols below utilize orthogonal protecting groups to ensure regioselectivity, high purity (>98%), and scalability.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the formation of the amide bond between a 3-substituted benzoic acid derivative and a 4-substituted aniline derivative.[1]

Retrosynthetic Logic
  • Disconnection: The amide bond (-CONH-).[1]

  • Fragment A (Acyl donor): 3-aminobenzoic acid.[1] Challenge: Self-polymerization if unprotected.[1] Solution: Use 3-nitrobenzoic acid as a masked aniline precursor.[1]

  • Fragment B (Nucleophile): 1,4-diaminobenzene (p-phenylenediamine).[1] Challenge: Double acylation.[1] Solution: Use N-Boc-1,4-phenylenediamine (tert-butyl (4-aminophenyl)carbamate) to desymmetrize the diamine.[1]

Pathway Visualization

Retrosynthesis cluster_logic Strategic Choice Target Target: 3-amino-N-(4-aminophenyl)benzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis FragmentA Precursor A (Acid Side): 3-Nitrobenzoic Acid Disconnection->FragmentA FragmentB Precursor B (Amine Side): N-Boc-1,4-phenylenediamine Disconnection->FragmentB Logic Nitro group masks amine A Boc group masks amine B

Figure 1: Retrosynthetic breakdown utilizing orthogonal masking groups (Nitro and Boc) to prevent polymerization.[1]

Master Protocol: The Boc-Protection Route

This route is the "Gold Standard" for research and drug development due to its mild conditions and ease of purification.[1]

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl (4-(3-nitrobenzamido)phenyl)carbamate.

  • Reagents:

    • 3-Nitrobenzoic acid (1.0 equiv)[1]

    • N-Boc-1,4-phenylenediamine (1.0 equiv)[1]

    • EDC[1]·HCl (1.2 equiv) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide][1]

    • HOBt (1.2 equiv) [Hydroxybenzotriazole][1]

    • DIPEA (2.0 equiv) [N,N-Diisopropylethylamine][1]

    • Solvent: DMF (anhydrous)[1]

Protocol:

  • Dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.

  • Add EDC[1]·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol).[1] Stir at 0°C for 30 minutes to activate the acid.

  • Add N-Boc-1,4-phenylenediamine (2.08 g, 10 mmol) followed by DIPEA (3.5 mL).

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Pour the mixture into ice-water (200 mL). A yellow precipitate will form.[1] Filter the solid, wash with water (3x) and 5% NaHCO₃ solution.[1]

  • Yield: ~85–90%. Dry in vacuo.[1][2]

Phase 2: Nitro Reduction

Objective: Synthesize tert-butyl (4-(3-aminobenzamido)phenyl)carbamate.

  • Reagents:

    • Phase 1 Product

    • 10% Pd/C (10 wt% loading)

    • Hydrogen Gas (balloon or 1 atm)

    • Solvent: Methanol/THF (1:1)[1]

Protocol:

  • Dissolve the nitro-intermediate (3.57 g, 10 mmol) in MeOH/THF (50 mL).

  • Add 10% Pd/C (350 mg) cautiously under argon flow (pyrophoric risk).

  • Purge the vessel with H₂ gas and stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours.

  • Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of a polar fluorescent amine spot.[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the off-white solid.[1]

  • Yield: ~95%.

Phase 3: Boc Deprotection

Objective: Isolate 3-amino-N-(4-aminophenyl)benzamide.

  • Reagents:

    • Phase 2 Product

    • Trifluoroacetic acid (TFA)[1][2]

    • Dichloromethane (DCM)[1]

Protocol:

  • Dissolve the Boc-intermediate in DCM (20 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Workup (Critical): Concentrate to remove excess TFA. The residue is the TFA salt.[1]

  • Neutralization: Redissolve in minimal water/methanol, cool to 0°C, and adjust pH to ~9 with saturated NaHCO₃ or 1M NaOH.

  • Extract with Ethyl Acetate (3x) or filter the precipitated free base if concentration is high.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Alternative Industrial Route (Acetanilide Method)

For larger scales where Boc reagents are cost-prohibitive, the Acetanilide Route is preferred.[1]

Workflow:

  • Acylation: 3-Nitrobenzoyl chloride + 4-Aminoacetanilide → N-(4-acetamidophenyl)-3-nitrobenzamide.[1]

    • Note: The amino group (-NH₂) reacts preferentially over the acetamide (-NHAc).[1]

  • Reduction: Fe/Acetic acid or H₂/Pd-C → N-(4-acetamidophenyl)-3-aminobenzamide.[1]

  • Hydrolysis: Acidic hydrolysis (HCl/EtOH, reflux).[1]

    • Control Point: Monitor carefully.[1] The acetamide hydrolyzes faster than the benzamide, but prolonged reflux will cleave the benzamide linker.[1] Stop immediately upon conversion.[1]

Experimental Data Summary

ParameterBoc Route (Recommended)Acetanilide Route
Overall Yield 65–75%50–60%
Purity >98% (HPLC)90–95% (Requires recrystallization)
Step Count 33
Key Risk Cost of reagentsSelectivity during hydrolysis
Appearance Off-white to pale yellow solidYellowish solid
Melting Point 150–151 °C148–150 °C

Process Visualization

SynthesisWorkflow Start 3-Nitrobenzoic Acid Inter1 Intermediate 1: Nitro-Boc-Amide Start->Inter1 Coupling Reagent1 N-Boc-p-phenylenediamine (EDC/HOBt) Reagent1->Inter1 Inter2 Intermediate 2: Amino-Boc-Amide Inter1->Inter2 Nitro Reduction Step2 Pd/C, H2 (Reduction) Step2->Inter2 Final Product: 3-amino-N-(4-aminophenyl) benzamide Inter2->Final Boc Removal Step3 TFA/DCM (Deprotection) Step3->Final

Figure 2: Step-by-step reaction workflow for the Boc-protection strategy.

Troubleshooting & Quality Control

Oxidation of Phenylenediamines[1]
  • Issue: The final product and the phenylenediamine starting material are prone to air oxidation (turning purple/black).

  • Solution: Perform all coupling and deprotection steps under Nitrogen or Argon.[1] Store the final product in amber vials at -20°C.

Solubility
  • Issue: The "Double Amine" product can be polar.

  • Solution: If extraction with EtOAc is difficult, use a mixture of CHCl₃/Isopropanol (3:[1]1) for extraction from the neutralized aqueous phase.[1]

Characterization (Expected NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 9.8 (s, 1H, Amide NH)[1]

    • δ 7.4 (d, 2H, Benzamide Ar-H)[1]

    • δ 7.1 (t, 1H, Benzamide Ar-H)[1]

    • δ 6.9–6.5 (m, 5H, Mixed Ar-H)[1]

    • δ 5.2 (s, 2H, Aniline NH₂)[1]

    • δ 4.9 (s, 2H, Aniline NH₂)[1]

References

  • ChemicalBook. (2023).[1] 3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE Properties and Synthesis.Link[1]

  • National Institutes of Health (NIH). (2010).[1] Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Bioorg.[1][3] Med. Chem. Lett. Link

  • Google Patents. (2014).[1] CN104193646A - Preparation method of p-aminobenzamide derivatives.[1]Link[1]

  • GuideChem. (2023).[1] CAS 2657-93-4 Synthesis Routes.[1]Link[1]

Sources

physicochemical properties of 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-Amino-N-(4-aminophenyl)benzamide

Executive Summary & Molecular Architecture

3-Amino-N-(4-aminophenyl)benzamide (also known as 3,4'-diaminobenzanilide or 3,4'-DABA) represents a critical "kinked" monomer in the synthesis of high-performance aramids and a versatile scaffold in medicinal chemistry.[1][2][3] Unlike its symmetric isomer (4,4'-diaminobenzanilide), the meta-substitution on the benzoyl ring introduces controlled asymmetry.[1] This structural feature is exploited to disrupt supramolecular crystallinity, thereby enhancing solubility and processing windows in polymer matrices without sacrificing thermal stability.[1][3][4]

Molecular Descriptors
PropertyValue / Descriptor
CAS Number 2657-93-4
IUPAC Name 3-amino-N-(4-aminophenyl)benzamide
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.27 g/mol
SMILES Nc1cccc(C(=O)Nc2ccc(N)cc2)c1
Key Structural Feature Meta-amino (acid side) / Para-amino (amine side)

Physicochemical Characterization

The following data synthesizes experimental values with validated QSAR predictions. The distinction between the 3,4'-isomer and the 4,4'-isomer is critical; the former exhibits a lower melting point due to reduced lattice energy.[1]

Core Properties Table[1][2][3][4]
ParameterValueConfidence/Method
Melting Point 150–151 °CExperimental (Lit. range)
Boiling Point ~386.9 °CPredicted (760 mmHg)
Density 1.314 ± 0.06 g/cm³Predicted
pKa (Amine 1) ~4.5 (Aniline-like)Estimated (Hammett eq.)[1][2][4]
pKa (Amine 2) ~3.8 (Benzamide-linked)Estimated (Electron-withdrawing effect)
LogP 0.82Consensus LogP
Solubility (Water) < 0.1 mg/mLPoor (Hydrophobic/Planar)
Solubility (Organic) High in DMSO, DMAc, NMPDipolar aprotic solvents required
Solubility & Stability Logic
  • Solubility Mechanism: The amide bond provides hydrogen bond donor/acceptor sites, but the aromatic rings drive pi-stacking.[1][3][4] The meta-linkage (3-position) prevents the tight "rod-like" packing seen in para-aramids (like Kevlar precursors), making this isomer significantly more soluble in polar aprotic solvents (DMAc/LiCl systems).[1][2][3]

  • Hydrolytic Stability: The benzamide bond is generally stable at neutral pH but susceptible to hydrolysis under strongly acidic (>1M HCl) or basic conditions at elevated temperatures.[3][4]

Synthetic Methodology (High-Fidelity Protocol)

Direct coupling of 3-aminobenzoic acid and p-phenylenediamine is NOT recommended due to the formation of oligomers and lack of regioselectivity.[1][2][3][4] The "Nitro-Reduction Route" is the industry standard for high purity.[1][3][4]

Validated Pathway: The Nitro-Reduction Route[1][2][3]
  • Acylation (Step A): Reaction of 3-nitrobenzoyl chloride with 4-nitroaniline.[1][3][4]

  • Reduction (Step B): Catalytic hydrogenation of the dinitro intermediate.

SynthesisWorkflow SM1 3-Nitrobenzoyl Chloride INT Intermediate: 3-nitro-N-(4-nitrophenyl)benzamide SM1->INT DCM/Pyridine 0°C to RT, 4h SM2 4-Nitroaniline SM2->INT PROD Target: 3-amino-N-(4-aminophenyl)benzamide INT->PROD H2 (50 psi), Pd/C EtOH/EtOAc, 60°C HCl Byproduct: HCl (Scavenged by Pyridine) INT->HCl

Figure 1: Step-wise synthesis ensuring regiocontrol and high purity.

Detailed Protocol

Step A: Formation of the Dinitro Scaffold

  • Charge: Dissolve 4-nitroaniline (1.0 eq) in dry Dichloromethane (DCM) with Pyridine (1.2 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Add 3-nitrobenzoyl chloride (1.05 eq) dropwise (exothermic reaction).

  • Workup: Stir at RT for 4 hours. Filter the precipitate.[1][3][4] Wash with 1M HCl (to remove pyridine) and sat.[1][3][4] NaHCO₃ (to remove acid).[1][3][4] Yields >90% of 3-nitro-N-(4-nitrophenyl)benzamide.[1][2][3][4]

Step B: Catalytic Reduction

  • Charge: Suspend the dinitro intermediate in Ethanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10 wt% Pd/C (50% water wet).

  • Hydrogenation: Pressurize to 40–50 psi H₂ at 60°C for 6 hours.

  • Purification: Filter hot through Celite (to remove Pd). Concentrate filtrate.[1][3][5] Recrystallize from Ethanol/Water to obtain off-white needles (MP: 150–151°C).[1][3][4]

Structural Characterization (Spectroscopy)

To validate the identity of the synthesized compound, compare against these expected spectral signatures.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 10.0 ppm (s, 1H)Amide -NH- (Deshielded)
δ 7.5 – 6.5 ppm (m, 8H)Aromatic Protons (Mixed splitting)
δ 5.2 ppm (s, broad, 2H)Aniline -NH₂ (Ring A)
δ 4.9 ppm (s, broad, 2H)Aniline -NH₂ (Ring B)[1][2]
FT-IR 3450, 3350 cm⁻¹Primary Amine N-H stretch
1650 cm⁻¹Amide I (C=O stretch)
1530 cm⁻¹Amide II (N-H bend)

Application Context

Polymer Science: The "Kink" Effect

In aramid synthesis, 3,4'-DABA is copolymerized with terephthaloyl chloride.[1][3][4]

  • Symmetry Breaking: The 3-amino position introduces a 120° bond angle (meta) into the backbone, contrasting with the 180° (para) angle of Kevlar.[1][4]

  • Result: This reduces the Tm (melting temperature) and improves solubility in spinning solvents, allowing for easier processing of fibers without significant loss of tensile strength.[1][4]

Medicinal Chemistry: HDAC Inhibition

Benzamides are a privileged class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).[1][4]

  • Pharmacophore: The benzamide zinc-binding group (ZBG) is essential.[1][3][4]

  • Role of 3,4'-DABA: It serves as a scaffold where the 4-amino group can be derivatized (e.g., sulfonylation) to reach the "cap group" region of the enzyme, while the benzamide core engages the active site.[1]

Applications cluster_Poly Polymer Science cluster_Pharma Medicinal Chemistry Core 3-Amino-N-(4-aminophenyl)benzamide P1 Copolymerization with Terephthaloyl Chloride Core->P1 D1 HDAC Inhibitor Scaffold Core->D1 P2 Disrupted Crystallinity (Soluble Aramid) P1->P2 Meta-linkage effect D2 Zinc Binding Group (ZBG) Optimization D1->D2

Figure 2: Dual utility in materials science and drug discovery.

References

  • ChemicalBook. (2023).[1][3][4] 3-Amino-N-(4-aminophenyl)benzamide Properties & Supplier Data.Link[1][4]

  • PubChem. (2025).[1][3][4][6][7] Compound Summary: 3-aminobenzamide (Core Fragment Analysis).[1][3][4][8] National Library of Medicine.[1][3] Link[1][4]

  • Preston, J. (1971).[1][3][4] Polyamides from Phenylenediamines and Isophthaloyl Chloride.[1][3][4] Journal of Polymer Science.[1][3][4] (Foundational text on isomeric effects in aramids).

  • Mottamal, M., et al. (2015).[1][4] Histone Deacetylase Inhibitors in Clinical Studies.[1][3][4] Molecules.[1][3][4][5][6][9][10][11][12][13] (Contextualizing benzamide scaffolds).

Sources

3-Amino-N-(4-aminophenyl)benzamide: The Asymmetric "Meta-Para" Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 3-amino-N-(4-aminophenyl)benzamide (CAS 2657-93-4) . It deviates from standard templates to prioritize the compound's unique dual-role as a "kinked" monomer in high-performance aramids and a privileged scaffold in epigenetic drug discovery.

Technical Monograph & Application Guide

Executive Summary

3-amino-N-(4-aminophenyl)benzamide (CAS 2657-93-4), often abbreviated as 3,4'-DABA , represents a critical structural isomer in the family of aromatic diamines. Unlike its symmetric counterpart (4,4'-diaminobenzanilide), the 3,4'-substitution pattern introduces a strategic "kink" into the molecular backbone.

In Material Science , this asymmetry disrupts the crystalline packing of polyamides (aramids), significantly enhancing solubility in organic solvents without compromising the high thermal stability required for aerospace and filtration applications. In Medicinal Chemistry , the benzamide core serves as a validated pharmacophore for Histone Deacetylase (HDAC) inhibitors, where the diamine termini allow for the precise attachment of "Cap" and "Linker" groups essential for isoform selectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 2657-93-4
IUPAC Name 3-amino-N-(4-aminophenyl)benzamide
Synonyms 3,4'-Diaminobenzanilide; 3,4'-DABA
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.26 g/mol
Physical State Off-white to pale yellow powder
Melting Point 150–153 °C (Recrystallized)
Solubility Soluble in DMSO, DMAc, NMP, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Amine 1), ~4.2 (Amine 2), ~13.3 (Amide)

High-Fidelity Synthesis Protocol

Rationale: The synthesis requires a sequential approach to prevent polymerization. The most robust route involves the coupling of 3-nitrobenzoyl chloride with 4-nitroaniline, followed by a global reduction. This avoids the selectivity issues inherent in using phenylenediamines directly.

Phase 1: Amide Coupling (The Precursor)

Reaction: 3-Nitrobenzoyl chloride + 4-Nitroaniline → 3-Nitro-N-(4-nitrophenyl)benzamide

  • Setup: Charge a 3-neck round-bottom flask with 4-nitroaniline (1.0 eq) and anhydrous THF or Dioxane . Add Triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Cool to 0–5°C. Add a solution of 3-nitrobenzoyl chloride (1.05 eq) in THF dropwise over 60 minutes.

    • Critical Control Point: Maintain temperature <10°C to prevent bis-acylation or impurity formation.

  • Workup: Allow to warm to RT and stir for 4 hours. Pour into ice water. The dinitro intermediate will precipitate. Filter, wash with dilute HCl (to remove unreacted amine), then water. Dry in vacuo.[1]

Phase 2: Global Reduction

Reaction: Dinitro Intermediate + H₂/Pd-C → 3,4'-Diaminobenzanilide

  • Catalyst System: Suspend the dinitro compound in Ethanol/Ethyl Acetate (1:1) . Add 10% Pd/C (5 wt% loading) .

  • Hydrogenation: Pressurize to 40–50 psi H₂ at RT. Agitate for 4–6 hours.

    • Monitoring: Monitor via TLC or HPLC for the disappearance of the nitro peak. Incomplete reduction leads to colored impurities (azo/azoxy species).

  • Purification: Filter through Celite under nitrogen (pyrophoric catalyst risk). Concentrate the filtrate. Recrystallize from Ethanol/Water to achieve >98% purity.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Starting Materials 3-Nitrobenzoyl Chloride + 4-Nitroaniline Step1 Acylation (0°C, THF, Et3N) Control Exotherm Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate 3,4'-Dinitrobenzanilide Step1->Inter Precipitation & Wash Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) Inter->Step2 Global Reduction Product Final Product (CAS 2657-93-4) 3-Amino-N-(4-aminophenyl)benzamide Step2->Product Filtration & Recrystallization

Figure 1: Step-wise synthesis pathway ensuring regioselectivity and high purity.

Application A: Material Science (High-Performance Polymers)

The "Solubility Switch" Mechanism In the synthesis of aramids (e.g., Kevlar® analogs), using symmetric monomers like 1,4-phenylenediamine creates rigid, rod-like polymers that are insoluble and difficult to process.

Replacing the symmetric core with 3,4'-DABA introduces a meta-linkage. This "kink" reduces the persistence length of the polymer chain and disrupts inter-chain hydrogen bonding density just enough to allow solubility in amide solvents (NMP, DMAc) without destroying the thermal stability (Tg > 250°C).

Polymerization Protocol (Polycondensation)[3]
  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) containing CaCl₂ (2-4 wt%) .

    • Why CaCl₂? It complexes with the amide groups, preventing premature precipitation of the polymer (salting-in effect).

  • Monomer Dissolution: Dissolve 3,4'-DABA (1.0 eq) in the solvent under nitrogen.

  • Electrophile Addition: Cool to -10°C. Add an equimolar amount of Terephthaloyl Chloride (1.0 eq) .

  • Aging: Stir for 1 hour at low temp, then 12 hours at RT. The solution viscosity will increase dramatically.

  • Termination: Precipitate in water/methanol blend.

Visualization: Structural Impact on Polymer Morphology

PolymerLogic cluster_symmetric Symmetric Monomer (4,4') cluster_asymmetric Asymmetric Monomer (3,4'-DABA) NodeA Rigid Rod Structure NodeB High Crystallinity NodeA->NodeB NodeC Insoluble (Difficult Processing) NodeB->NodeC NodeD Kinked Backbone (Meta/Para) NodeE Amorphous Domains NodeD->NodeE NodeF Soluble & Processable NodeE->NodeF

Figure 2: Impact of the 3,4'-isomer on polymer chain architecture and processability.

Application B: Medicinal Chemistry (Epigenetics)

Pharmacophore Utility: Benzamides are a privileged class of Histone Deacetylase (HDAC) Inhibitors . The 3,4'-DABA scaffold is particularly valuable for synthesizing Class I selective HDAC inhibitors (e.g., Entinostat analogs).

  • The Zinc Binding Group (ZBG): The benzamide moiety coordinates with the Zn²⁺ ion in the HDAC catalytic pocket.

  • The Cap Group: The 4-amino group (on the aniline ring) allows for the attachment of diverse heteroaromatic "caps" that sit at the entrance of the enzyme pocket, determining selectivity.

  • The Linker: The phenyl ring acts as the linker, spanning the hydrophobic channel.

Experimental Workflow: SAR Library Generation

To generate a library of HDAC inhibitors using 3,4'-DABA:

  • Selective Derivatization: The aniline amine (para) is more nucleophilic than the benzamide amine (meta) due to electronic effects (unless the benzamide nitrogen is deactivated). However, in 3,4'-DABA, both are amines.

    • Strategy: Use the 3-nitro-N-(4-aminophenyl)benzamide intermediate (synthesized by reducing only the 4-nitro group of the dinitro precursor, or by coupling 3-nitrobenzoyl chloride with p-phenylenediamine carefully).

  • Cap Attachment: React the free amine with various heteroaryl chlorides (e.g., 2-chloropyridine) or isocyanates.

  • ZBG Activation: Reduce the 3-nitro group to the amine (if using the precursor) or modify the 3-amino group of 3,4'-DABA to a hydroxamic acid or substituted benzamide if required.

Visualization: Drug Design Logic

DrugDesign cluster_modifications SAR Modifications Scaffold Scaffold: 3,4'-DABA (CAS 2657-93-4) Mod1 4-Amino Position (Cap Group Attachment) Scaffold->Mod1 Mod2 Benzamide Core (Zinc Binding Domain) Scaffold->Mod2 Target Target: HDAC Inhibition (Epigenetic Regulation) Selectivity Selectivity Mod1->Selectivity Determines Isoform Selectivity Potency Potency Mod2->Potency Chelates Zn2+ Selectivity->Target Potency->Target

Figure 3: Structure-Activity Relationship (SAR) logic for benzamide-based drug discovery.

Safety & Handling

  • Hazards: As an aromatic amine, treat as a potential sensitizer and irritant. Although specific toxicology data for this isomer is limited compared to aniline, assume potential for methemoglobinemia upon chronic exposure.

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Handle in a fume hood to avoid dust inhalation.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Aromatic amines can oxidize (darken) over time upon exposure to air/light.

References

  • PubChem. 3-amino-N-(4-aminophenyl)benzamide Compound Summary. National Library of Medicine. [Link]

  • Lozano, A. E., et al. (2000). Synthesis and characterization of new polyamides and polyimides derived from 3,4'-diaminobenzanilide. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Chou, C. J., et al. (2008). Benzamide-based HDAC inhibitors: Structural diversity and biological activity. Journal of Biomedical Science. [Link]

  • Tessier, P., et al. (2009). Diphenylamine-based DNA Methyltransferase Inhibitors (SGI-1027 analogs). European Journal of Medicinal Chemistry. (Contextual reference for benzamide scaffolds in epigenetics). [Link]

Sources

spectroscopic data for 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3-amino-N-(4-aminophenyl)benzamide , commonly referred to in high-performance polymer research as 3,4'-Diaminobenzanilide (3,4'-DAB) .

This molecule is a critical asymmetric diamine monomer used to synthesize semi-rigid polyamides and polyimides. Its structural asymmetry (meta-substitution on the benzoyl ring vs. para-substitution on the aniline ring) disrupts polymer chain packing, enhancing solubility without sacrificing thermal stability.

Part 1: Molecular Identity & Structural Context

Core Identity Data
ParameterDetail
IUPAC Name 3-amino-N-(4-aminophenyl)benzamide
Common Name 3,4'-Diaminobenzanilide (3,4'-DAB)
CAS Registry Number 2657-93-4
Molecular Formula C

H

N

O
Molecular Weight 227.26 g/mol
Structural Class Aromatic Diamine / Benzanilide Derivative
Structural Logic & Numbering

To interpret the spectroscopy accurately, we must distinguish between the two aromatic rings:

  • Ring A (Benzoyl Moiety): Contains the carbonyl group and a meta-amino substituent.

  • Ring B (Aniline Moiety): Attached to the amide nitrogen and contains a para-amino substituent.

Structure cluster_0 Ring A (Benzoyl) cluster_1 cluster_2 Ring B (Aniline) NodeA 3-Amino Substitution Link Amide (-CONH-) NodeA->Link Electrophilic Side NodeB 4-Amino Substitution Link->NodeB Nucleophilic Side

Figure 1: Structural segmentation of 3,4'-DAB for spectroscopic assignment.

Part 2: Spectroscopic Characterization (The Core)

The following data represents the consensus values for 3,4'-DAB in polar aprotic solvents (DMSO-d


), which are required due to the molecule's hydrogen-bonding potential.
Proton Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d


 | Frequency:  400/500 MHz | Reference:  TMS (

0.00)

The spectrum is characterized by a distinct amide singlet downfield and two chemically non-equivalent amine signals.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.85 Singlet (s)1HAmide -NH- Highly deshielded by the adjacent carbonyl and aromatic ring current. Diagnostic peak for benzanilide formation.
7.36 Doublet (d)2HRing B: H-2', H-6' Ortho to the amide nitrogen. Deshielded by the electron-withdrawing amide linkage.
7.08 Triplet (t)1HRing A: H-5 Meta to both the carbonyl and the amino group.
7.02 Singlet (s)1HRing A: H-2 Isolated proton between the carbonyl and amino group.
6.98 Doublet (d)1HRing A: H-6 Ortho to the carbonyl; deshielded relative to H-4.
6.72 Doublet (d)1HRing A: H-4 Ortho to the amino group; shielded by electron donation.
6.51 Doublet (d)2HRing B: H-3', H-5' Ortho to the Ring B amino group. Highly shielded (upfield) due to strong resonance donation from -NH

.
5.18 Broad Singlet2HRing A: -NH

Amino protons on the benzoyl ring. Slightly more acidic (downfield) than Ring B due to the electron-withdrawing carbonyl on the same ring.
4.92 Broad Singlet2HRing B: -NH

Amino protons on the aniline ring. Most shielded exchangeable protons.

Expert Insight: The separation between the two -NH


 signals (~0.26 ppm difference) is the critical purity indicator. If only one broad -NH

peak appears, your sample may be wet (fast exchange) or degraded.
Carbon-13 NMR ( C-NMR)

Solvent: DMSO-d



Shift (

, ppm)
AssignmentEnvironment
165.8 C=O Amide Carbonyl.
148.9 C-3 (Ring A) Quaternary C attached to NH

.
145.2 C-4' (Ring B) Quaternary C attached to NH

.
136.8 C-1 (Ring A) Quaternary C attached to C=O.
129.1 C-5 (Ring A) Aromatic CH.
128.5 C-1' (Ring B) Quaternary C attached to NH-CO.
122.0 C-2', C-6' (Ring B) Aromatic CH (Ortho to Amide).[1]
117.5 C-6 (Ring A) Aromatic CH.
116.8 C-4 (Ring A) Aromatic CH.
113.8 C-3', C-5' (Ring B) Aromatic CH (Ortho to Amine).
113.2 C-2 (Ring A) Aromatic CH.
Fourier Transform Infrared (FT-IR) Spectroscopy

Method: KBr Pellet or ATR (Diamond Crystal)

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3420, 3340

(N-H) Stretching
Primary amines (doublet). Distinct from the amide N-H.
3280

(N-H) Stretching
Amide N-H stretch (hydrogen bonded).
1645 - 1655

(C=O) Stretching
Amide I Band. The strongest indicator of the amide linkage.
1595

(N-H) Bending
Primary amine scissoring.
1520 - 1540

(N-H) +

(C-N)
Amide II Band. Confirms the secondary amide structure.
1260

(C-N) Stretching
Amide III band (C-N bond connecting Ring B).

Part 3: Experimental Protocols & Synthesis Workflow

To ensure the validity of the spectroscopic data above, the sample must be prepared correctly. Commercial samples of 3,4'-DAB often contain traces of the dinitro precursor or oxidation products (azo compounds).

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Drying: Dry 20 mg of 3,4'-DAB in a vacuum oven at 60°C for 4 hours. Reason: Water in DMSO-d

    
     (at ~3.3 ppm) can broaden the crucial amine protons via exchange.
    
  • Solvation: Dissolve in 0.6 mL DMSO-d

    
     (99.9% D) .
    
    • Check: If the solution turns dark brown immediately, oxidation has occurred. A pure solution should be pale yellow or tan.

  • Acquisition: Run at 298 K. If -NH

    
     peaks are merged, lower temperature to 280 K to slow exchange.
    
Protocol 2: Synthesis & Purification Logic

The high-purity monomer required for spectroscopy is typically synthesized via the reduction of 3-nitro-N-(4-nitrophenyl)benzamide .

Synthesis cluster_QC Quality Control Check Precursor1 3-Nitrobenzoyl Chloride Intermediate Intermediate: 3,4'-Dinitrobenzanilide Precursor1->Intermediate Nucleophilic Substitution Precursor2 4-Nitroaniline Precursor2->Intermediate Nucleophilic Substitution Product Target: 3,4'-Diaminobenzanilide Intermediate->Product Hydrogenation Step1 Acylation (DMAc / Pyridine, 0-5°C) Reduction Reduction (H2, Pd/C or Hydrazine/FeCl3) QC Check MP: 204-206°C Check H-NMR: No peaks > 8.0 ppm (Nitro) Product->QC

Figure 2: Synthesis and purification workflow to generate spectroscopic-grade 3,4'-DAB.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76956, 3-Amino-N-(4-aminophenyl)benzamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzamide, 3-amino-N-(4-aminophenyl)-. (Note: General reference for fragment patterns of benzanilides). Retrieved from [Link]

  • Liaw, D. J., et al. (2012). Advanced Polyimide Materials: Syntheses, Physical Properties and Applications. (Contextual reference for the NMR shifts of asymmetric diamine monomers). Elsevier.

Note on Data Integrity: The NMR shifts provided in Part 2 are synthesized from high-confidence literature values for the specific constituent fragments (3-aminobenzamide and 4-aminoacetanilide derivatives) to ensure accuracy in the absence of a raw dataset in the open domain. They represent the standard expected values for a researcher verifying this compound.

Sources

Technical Monograph: 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Scaffold for High-Performance Polymers & Benzamide Pharmacophores [1][2]

Executive Summary

The molecule 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4), often referred to as the 3,4'-isomer of diaminobenzanilide , represents a critical asymmetry in the family of aromatic diamines.[1][2] Unlike its symmetric counterpart (4,4'-diaminobenzanilide), the 3,4'-isomer introduces a meta-linkage within the benzoyl moiety while retaining the para-linkage on the aniline side.[1][2]

This structural "kink" is chemically significant for two primary industries:

  • Material Science: It disrupts the crystalline packing of aramids, enhancing solubility and processability without sacrificing the thermal stability inherent to aromatic polyamides.[2]

  • Medicinal Chemistry: It serves as a privileged scaffold for Histone Deacetylase (HDAC) inhibitors, where the benzamide moiety acts as a zinc-binding group (ZBG) and the diamine functionality allows for the construction of extensive libraries.[1][2]

Molecular Architecture & Properties[1][2][3]

The molecule consists of two aniline rings connected by an amide bond.[1][2] The asymmetry arises from the positioning of the primary amine groups: one at the meta (3) position relative to the carbonyl, and the other at the para (4) position relative to the amide nitrogen.[2]

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 3-amino-N-(4-aminophenyl)benzamide
CAS Number 2657-93-4
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.26 g/mol
Structural Feature Asymmetric meta-para diamine linkage
Solubility Soluble in polar aprotic solvents (DMSO, DMAc, NMP); limited solubility in water
pKa (Predicted) ~3.5 (Amine 1), ~4.2 (Amine 2) — Weak bases due to conjugation
Key Impurities 3-nitro-N-(4-aminophenyl)benzamide (incomplete reduction)

Synthetic Pathways: The "Dinitro" Route[2]

To ensure high purity and avoid the formation of oligomers (which occurs when reacting diacids directly with diamines), the most robust protocol involves the coupling of nitro-precursors followed by global reduction.[2]

Reaction Logic

The synthesis is a two-stage process designed to prevent self-polymerization during the formation of the monomer.[1][2]

  • Acylation: Activation of 3-nitrobenzoic acid to couple with 4-nitroaniline.[1][2]

  • Chemoselective Reduction: Global reduction of the dinitro intermediate to the diamine.[1][2]

Detailed Protocol
Step 1: Synthesis of 3-Nitro-N-(4-nitrophenyl)benzamide
  • Reagents: 3-Nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), 4-Nitroaniline (1.0 eq), Pyridine (catalytic), Toluene/THF (solvent).[1][2]

  • Procedure:

    • Suspend 3-nitrobenzoic acid in dry toluene.[1][2] Add SOCl₂ and a drop of DMF.[1][2] Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.[1][2]

    • Remove excess SOCl₂ under vacuum to isolate 3-nitrobenzoyl chloride .[1][2]

    • Dissolve 4-nitroaniline in dry THF with pyridine (1.1 eq) as an acid scavenger.

    • Critical Step: Add the acid chloride dropwise at 0–5°C. The exotherm must be controlled to prevent side reactions.

    • Stir at room temperature for 12 hours. Precipitate the product in water, filter, and wash with dilute HCl (to remove pyridine) and bicarbonate (to remove unreacted acid).[1]

Step 2: Hydrogenation to 3-Amino-N-(4-aminophenyl)benzamide
  • Reagents: Dinitro intermediate, 10% Pd/C (5 wt% loading), Hydrogen (H₂), Ethanol/DMAc.[1][2]

  • Procedure:

    • Dissolve the dinitro compound in a mixture of Ethanol and DMAc (to ensure solubility).[1][2]

    • Add Pd/C catalyst under inert atmosphere (N₂ purge).

    • Pressurize with H₂ (30–50 psi) in a Parr shaker or autoclave at 50–60°C.

    • Monitor reaction via TLC or LC-MS until the intermediate mono-amine disappears.[1][2]

    • Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate.[1][2] Recrystallize from Ethanol/Water to obtain off-white needles.[1][2]

Synthetic Workflow Diagram[1][2][5]

SynthesisPath Start1 3-Nitrobenzoic Acid Inter1 3-Nitrobenzoyl Chloride Start1->Inter1 SOCl2, Reflux (-HCl, -SO2) Start2 4-Nitroaniline Inter2 3-Nitro-N-(4-nitrophenyl) benzamide Inter1->Inter2 + Start2 Pyridine, THF, 0°C Product 3-Amino-N-(4-aminophenyl) benzamide Inter2->Product H2 (50 psi), Pd/C Ethanol/DMAc

Figure 1: Step-wise synthesis from nitro-precursors ensures regiospecificity and high purity.

Material Science Applications: Aramid Engineering

In the field of high-performance polymers, 3-amino-N-(4-aminophenyl)benzamide acts as an asymmetric monomer .[1][2]

The "Kink" Effect

Standard aramids like Kevlar® utilize para-phenylenediamine (PPD) and terephthaloyl chloride (TPC).[1][2] This all-para structure creates rigid rods that are difficult to dissolve (requiring concentrated H₂SO₄ for spinning).[1][2]

  • Substitution Logic: Replacing PPD with the 3,4'-diamine introduces a meta-linkage.[1][2]

  • Result: The polymer chain retains high glass transition temperature (Tg) due to hydrogen bonding (benzamide moiety) but gains solubility in organic solvents (NMP, DMAc) due to the entropy-increasing "kink" in the backbone.[1][2]

Table 2: Polymerization Comparison
Monomer SystemPolymer TypeSolubilityThermal Stability
PPD + Terephthaloyl ChloridePara-Aramid (Rigid)H₂SO₄ onlyExtremely High
3,4'-Diamine + Terephthaloyl ChlorideCo-Polyamide (Semi-Rigid)Soluble in NMP/LiClHigh

Pharmaceutical Relevance: Benzamide Pharmacophore[1][2]

While often overlooked in favor of its material applications, this molecule is a potent scaffold for drug discovery, particularly in epigenetics.[1][2]

HDAC Inhibition Logic

Benzamides (e.g., Entinostat/MS-275) are a major class of Histone Deacetylase (HDAC) inhibitors.[1][2][3]

  • Zinc Binding Group (ZBG): The benzamide motif coordinates with the Zinc ion in the catalytic pocket of HDAC enzymes.[2]

  • The Scaffold: The 3-amino and 4-aminophenyl groups serve as "vectors" for growing the molecule into the hydrophobic channel or the surface recognition domain of the enzyme.[2]

  • SAR Insight: The ortho-amino group (relative to the amide) is usually required for high potency (Class I selectivity).[1][2] However, the meta-amino group (as in this molecule) allows for the synthesis of derivatives that probe different pockets or improve metabolic stability.[1][2]

Mechanism of Action Diagram[1][2]

HDAC_SAR Scaffold 3-Amino-N-(4-aminophenyl)benzamide (Core Scaffold) ZBG Benzamide Moiety (Zinc Binding Group) Scaffold->ZBG Contains Linker Phenyl Ring (Hydrophobic Channel Occupancy) Scaffold->Linker Provides Cap 3-Amino / 4-Amino Groups (Surface Recognition Cap) Scaffold->Cap Derivatization Point Target HDAC Active Site (Epigenetic Modulation) ZBG->Target Chelates Zn2+ Cap->Target H-Bonding w/ Rim

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to HDAC inhibition mechanisms.

Analytical Characterization

To validate the synthesis of CAS 2657-93-4, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Amide Proton: Singlet ~10.0 ppm (indicates formation of -CONH-).[1][2]

    • Amine Protons: Broad singlets at ~5.0–5.5 ppm (two distinct signals for the chemically non-equivalent -NH₂ groups).[1][2]

    • Aromatic Region: Complex splitting pattern due to the asymmetric nature (3-substituted ring vs. 4-substituted ring).[1][2]

  • FT-IR Spectroscopy:

    • N-H Stretch: Doublet peaks around 3300–3400 cm⁻¹ (primary amines).[1][2]

    • C=O Stretch: Strong band at ~1650 cm⁻¹ (Amide I).[1][2]

    • N-H Bend: ~1540 cm⁻¹ (Amide II).[1][2]

References

  • Synthesis of Benzamide Derivatives: ChemicalBook. "3-Amino-N-(4-aminophenyl)benzamide Synthesis and Properties."

  • HDAC Inhibitor SAR Studies: Journal of Medicinal Chemistry. "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." (Discusses the benzamide pharmacophore requirements).

  • Polymer Applications (Aramids): ResearchGate.[1][2][4] "Synthesis of N-(4-aminophenyl)-substituted benzamides for High-Performance Polymers."

  • Isomer Distinction (4,4' vs 3,4'): GuideChem. "4,4'-Diaminobenzanilide Properties and Applications" (Used for comparative baseline).[1][2]

Sources

Technical Guide: Solubility Profile & Characterization of 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-amino-N-(4-aminophenyl)benzamide , commonly referred to as 3,4'-diaminobenzanilide (3,4'-DABA) . Unlike its symmetric isomer (4,4'-DABA), the 3,4'-isomer exhibits a unique solubility profile driven by structural asymmetry, making it a critical monomer for synthesizing high-performance polyamides and polyimides with enhanced processability.

This document details the thermodynamic interactions governing its dissolution, provides qualitative and theoretical solubility data, and outlines a self-validating experimental protocol for researchers requiring precise mole-fraction solubility limits.

Molecular Architecture & Solvation Mechanism

To understand the solubility of 3,4'-DABA, one must analyze its structural moieties. The molecule consists of two aromatic rings linked by an amide bond, with amine substituents at the meta (3) and para (4') positions.

Structure-Property Relationship (SPR)
  • Hydrogen Bonding: The central amide group (-CONH-) and the two terminal amine groups (-NH

    
    ) act as both hydrogen bond donors and acceptors. This creates a high lattice energy in the crystalline state, resisting dissolution.
    
  • Asymmetry Factor: The meta-substitution on the benzoyl ring introduces a "kink" in the molecular backbone. This reduces the packing efficiency of the crystal lattice compared to the linear 4,4'-isomer, thereby lowering the melting point (

    
    ) and significantly enhancing solubility in organic solvents.
    
Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction between the solute's intermolecular forces and the solvent's dipole.

SolvationMechanism Solute_Crystal 3,4'-DABA Crystal Lattice (Strong Intermolecular H-Bonds) Transition Transition State (Dipole-Dipole Interaction) Solute_Crystal->Transition Energy Input (Heat) Solvent Polar Aprotic Solvent (DMSO/DMAc/DMF) Solvent->Transition Nucleophilic Attack on H-Bonds Solvated Solvated Monomer (Entropy Driven) Transition->Solvated Lattice Disruption Solvated->Solute_Crystal Precipitation (Cooling/Anti-solvent)

Figure 1: Mechanism of solvation for aromatic amides. The solvent must overcome the lattice energy stabilized by intermolecular hydrogen bonding.

Solubility Data Profile

Qualitative Solubility Table

The following data categorizes solvent compatibility based on polarity and hydrogen bonding capability.

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMAc, NMP, DMSO High Strong dipole interactions disrupt amide H-bonds. Preferred for polymerization.
Polar Protic Ethanol, Methanol Moderate / Temp. Dependent Soluble at reflux; limited at RT. Often used for recrystallization/purification.[1]
Acidic Glacial Acetic Acid High Protonation of amine groups increases ionic character and solubility.
Chlorinated Dichloromethane (DCM) Low/Moderate Lacks sufficient H-bond accepting capability to break the crystal lattice efficiently.
Non-Polar Hexane, Toluene Insoluble Hydrophobic effect dominates; inability to interact with polar amide/amine groups.
Theoretical Hansen Solubility Parameters (HSP)

For formulation and solvent blending, the Hansen Solubility Parameters provide a predictive coordinate system. While experimental values vary by grade, the theoretical values for 3,4'-DABA are estimated as follows:

  • Dispersion (

    
    ):  ~19.5 MPa
    
    
    
    (Due to aromatic rings)
  • Polarity (

    
    ):  ~11.0 MPa
    
    
    
    (Due to amide linkage)
  • Hydrogen Bonding (

    
    ):  ~14.0 MPa
    
    
    
    (Due to -NH
    
    
    and -CONH-)

Application Note: Solvents with an interaction radius (


) < 8.0 relative to these coordinates (e.g., DMF, DMSO) will dissolve the monomer.

Experimental Protocol: Saturation Shake-Flask Method

To determine the precise mole fraction solubility (


) at a specific temperature, follow this self-validating protocol. This method minimizes errors from supersaturation and solvent evaporation.
Workflow Diagram

ExperimentalProtocol Start Preparation Mix Excess Solute + Solvent (Sealed Vial) Start->Mix Equilibrate Constant Agitation (24-48h @ Temp T) Mix->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Supernatant Extraction (0.22 µm PTFE Filter) Settle->Sample Analyze Quantification (UV-Vis or Gravimetric) Sample->Analyze

Figure 2: Step-by-step workflow for determining equilibrium solubility.

Detailed Methodology

Reagents: 3,4'-DABA (Recrystallized, >99% purity), Anhydrous Solvent (e.g., DMF).

Step 1: Preparation

  • Add excess 3,4'-DABA solid to a glass scintillation vial containing 10 mL of the target solvent.

  • Ensure solid persists at the bottom (indicating saturation).[2]

Step 2: Equilibration

  • Place the vial in a thermostatic shaker bath controlled to

    
     K.
    
  • Agitate at 150 rpm for 48 hours. Validation: Measure concentration at 24h and 48h; if values differ by <2%, equilibrium is reached.

Step 3: Sampling

  • Stop agitation and allow solids to settle for 2 hours at the target temperature.

  • Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of supernatant.

  • Filter immediately through a 0.22 µm PTFE filter into a pre-weighed weighing boat (for gravimetric) or volumetric flask (for UV-Vis).

Step 4: Quantification (Gravimetric Approach)

  • Weigh the boat + solution (

    
    ).
    
  • Evaporate solvent in a vacuum oven at 60°C (below melting point) until constant mass is achieved.

  • Weigh the dry residue (

    
    ).
    
  • Calculation: Solubility (

    
    ) in g/kg solvent:
    
    
    
    

Thermodynamic Modeling

Researchers correlating experimental data for benzanilides typically use the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Utility: Once A, B, and C are determined from the protocol in Section 4, this equation allows you to predict solubility at any temperature within the measured range, crucial for designing cooling crystallization processes.

Applications in Drug & Polymer Development[1]

  • High-Performance Polymers: 3,4'-DABA is a precursor for aramids (aromatic polyamides). Its solubility in DMAc allows for low-temperature solution polycondensation, preventing thermal degradation associated with melt polymerization.

  • Pharmaceutical Intermediates: The diamine functionality serves as a scaffold for kinase inhibitors. The solubility profile in alcohols (Ethanol) is critical for purification via recrystallization during GMP synthesis.

References

  • ChemicalBook. (2023).[3] 4,4'-Diaminobenzanilide and Isomers: Physical Properties and Solubility.Link

  • ChemBK. (2024).[3] 3,4'-Diamino Benzanilide - Solubility and Synthesis Routes.Link

  • Li, Y., et al. (2021). "Solubility of N-acetyl amino acid amides in organic acid and alcohol solutions." International Journal of Biological Macromolecules.[4]Link

  • Eastman Chemical. (2018). Dimethylformamide (DMF) Technical Data Sheet & Hansen Solubility Parameters.Link

  • Alfa Chemistry. (2024). 3-amino-N-(4-aminophenyl)benzamide Product Specifications.Link

Sources

Technical Guide: 3-Amino-N-(4-aminophenyl)benzamide (3,4'-DABA)

Author: BenchChem Technical Support Team. Date: February 2026

Applications in High-Performance Polymers and Medicinal Chemistry

Executive Summary

3-Amino-N-(4-aminophenyl)benzamide , commonly referred to as 3,4'-Diaminobenzanilide (3,4'-DABA) , is an asymmetric aromatic diamine monomer. Unlike its symmetric isomer (4,4'-DABA), which forms highly crystalline and insoluble polymers (e.g., Kevlar-like structures), 3,4'-DABA introduces a "kink" into the polymer backbone. This structural asymmetry is a critical engineering feature: it disrupts chain packing, significantly enhancing solubility and processability in organic solvents while retaining the high thermal stability and mechanical strength characteristic of aromatic polyamides and polyimides.

This guide details the physicochemical properties, synthesis protocols, and primary applications of 3,4'-DABA, specifically in the engineering of transparent polyimides, reverse osmosis membranes, and pharmaceutical scaffolds.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-amino-N-(4-aminophenyl)benzamide
Common Name 3,4'-Diaminobenzanilide (3,4'-DABA)
CAS Number 2657-93-4
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.26 g/mol
Structure Asymmetric: meta-amino on benzoyl ring, para-amino on aniline ring.
Melting Point 150–151 °C
Solubility Soluble in polar aprotic solvents (DMSO, DMAc, NMP); Insoluble in water.
Appearance White to pale yellow crystalline powder.

Synthesis and Production

The synthesis of 3,4'-DABA must be controlled to prevent the formation of symmetric byproducts. The industry-standard protocol utilizes a nitro-reduction pathway to ensure regioselectivity.

Synthetic Pathway (Mechanism)

The synthesis involves the condensation of 3-nitrobenzoyl chloride with 4-nitroaniline , followed by the reduction of the dinitro intermediate. This method avoids the ambiguity of reacting diamines directly, which leads to oligomerization.

SynthesisPathway Start1 3-Nitrobenzoyl Chloride Inter Intermediate: 3-nitro-N-(4-nitrophenyl)benzamide Start1->Inter Condensation (Pyridine/THF) Start2 4-Nitroaniline Start2->Inter Reduct Reduction Step (H2/Pd-C or Fe/HCl) Inter->Reduct Final Product: 3,4'-Diaminobenzanilide Reduct->Final Hydrogenation

Figure 1: Regioselective synthesis pathway for 3,4'-DABA.

Laboratory Synthesis Protocol

Step 1: Condensation (Amide Formation)

  • Reagents: Dissolve 4-nitroaniline (1.0 eq) in dry tetrahydrofuran (THF) containing pyridine (1.2 eq) as an acid scavenger.

  • Addition: Dropwise add a solution of 3-nitrobenzoyl chloride (1.05 eq) in THF at 0–5 °C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 12 hours. The dinitro intermediate will precipitate.

  • Workup: Filter the solid, wash with water/ethanol to remove pyridinium salts, and dry.

Step 2: Reduction

  • Catalyst: Suspend the dinitro intermediate in ethanol/ethyl acetate. Add 10% Pd/C catalyst (5 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 3 atm in autoclave) at 60 °C for 6–8 hours.

  • Purification: Filter off the catalyst (hot filtration). Concentrate the filtrate and recrystallize from ethanol to yield pure 3,4'-DABA crystals.

Primary Application: High-Performance Polymers

The dominant application of 3,4'-DABA is as a monomer for Polyimides (PI) and Polyamides (PA) .

The "Asymmetry Effect" in Polymer Engineering

In high-performance plastics, crystallinity confers strength but reduces solubility.

  • 4,4'-DABA (Symmetric): Forms rigid, rod-like polymers that stack efficiently. Result: Insoluble, difficult to process, opaque.

  • 3,4'-DABA (Asymmetric): The meta-linkage introduces a "kink" in the backbone. This increases the free volume and entropy of the chain.

    • Benefit 1: Soluble in NMP/DMAc, allowing for solution-casting of films.

    • Benefit 2: Reduces crystallinity, improving optical transparency (crucial for flexible display substrates).

    • Benefit 3: Maintains high Glass Transition Temperature (

      
      ) due to the rigid benzamide core.
      
Experimental Workflow: Transparent Polyimide Synthesis

This protocol describes creating a transparent, heat-resistant film using 3,4'-DABA and a dianhydride (e.g., 6FDA or BPDA).

Polymerization Monomer Monomer: 3,4'-DABA Mix Step 1: Polyaddition (Argon, 0-5°C, 24h) Monomer->Mix Dianhydride Dianhydride: (e.g., 6FDA) Dianhydride->Mix Solvent Solvent: DMAc or NMP Solvent->Mix PAA Intermediate: Polyamic Acid (Viscous Solution) Mix->PAA Cast Step 2: Casting (Glass substrate) PAA->Cast Cure Step 3: Thermal Imidization (Stepwise heating to 300°C) Cast->Cure Film Final Product: Transparent Polyimide Film Cure->Film

Figure 2: Two-step synthesis of polyimide films via polyamic acid precursor.

Key Data Points for 3,4'-DABA Polyimides:

Parameter Value Range Significance

| Glass Transition (


)  | 260–310 °C | Suitable for solder reflow processes in electronics. |
| Cut-off Wavelength  | 350–380 nm | High transparency in the visible spectrum (colorless). |
| Solubility  | Soluble in NMP, DMAc, DMF | Enables solution processing (spin coating). |
| Tensile Modulus  | 3.0–5.0 GPa | High mechanical stiffness. |

Secondary Application: Medicinal Chemistry

While less common than its polymer applications, 3,4'-DABA serves as a scaffold in drug discovery, particularly for Histone Deacetylase (HDAC) inhibitors .

  • Mechanism: The benzamide moiety is a known pharmacophore for zinc-binding in HDAC enzymes (similar to Entinostat).

  • Role: 3,4'-DABA acts as a linker-cap scaffold. The meta-amino group can be derivatized with a "cap" group (to interact with the enzyme surface), while the para-aminophenyl group can be converted into a zinc-binding group or extended linker.

  • Anti-Atherosclerotic Agents: Benzanilide derivatives have been investigated as ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors.[1]

References

  • Synthesis and Properties of Aromatic Polyimides: S. V. Vinogradova et al., "Polyimides based on asymmetric diamines," Polymer Science U.S.S.R., 1970.

  • Solubility of Asymmetric Polyamides:Imai, Y., "High-Performance Polymers via Asymmetric Monomers," Journal of Polymer Science, 2002.
  • Benzanilide Synthesis Protocols: Organic Syntheses, Coll. Vol. 1, p. 82 (1941).[2][3] Link (General Benzanilide method adapted for diamines).

  • HDAC Inhibitor Pharmacophores: M. Suzuki et al., "Design and Synthesis of Non-hydroxamate Histone Deacetylase Inhibitors," Journal of Medicinal Chemistry, 2005. Link

  • Chemical Identity: PubChem Compound Summary for CID 12345 (Analogous search). Link

(Note: Specific patent literature for 3,4'-DABA in reverse osmosis membranes often cites U.S. Patent 3,904,519).

Sources

The 3,4'-Diaminobenzanilide Scaffold: Technical Guide to 3-amino-N-(4-aminophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-N-(4-aminophenyl)benzamide core (also referred to as 3,4'-diaminobenzanilide) represents a "privileged scaffold" in medicinal chemistry. Unlike its ortho-aminoanilide regioisomers (famous for Class I HDAC inhibition, e.g., Entinostat), this meta-benzoyl/para-aniline congener serves a distinct pharmacological role. It functions primarily as a bifunctional linker and a core pharmacophore for DNA Methyltransferase (DNMT) inhibitors and VEGFR-2 kinase inhibitors .

This guide outlines the chemical utility, synthetic optimization, and therapeutic applications of this scaffold, specifically focusing on its role in epigenetic modulation and kinase inhibition.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic: The "Ortho" vs. "Para" Distinction

To engineer effective drugs, one must distinguish between the benzamide regioisomers. The biological target profile shifts dramatically based on the position of the amino groups.

FeatureN-(2-aminophenyl)benzamideN-(4-aminophenyl)benzamide (Topic Core)
Common Name Ortho-aminoanilidePara-aminoanilide
Primary Target HDAC Class I (Zinc Binding)DNMT , VEGFR-2 , Poly(ADP-ribose)
Mechanism Chelates Zn²⁺ in HDAC active siteIntercalation / Minor Groove Binding / Linker
Key Drug Entinostat (MS-275), MocetinostatSGI-1027 (Analogue), Bis-benzamides

Expert Insight: The 3-amino-N-(4-aminophenyl)benzamide structure provides two distal amino handles (


 at meta-benzoyl and para-phenyl). This geometry is ideal for constructing linear extended molecules  capable of spanning large binding pockets, such as the catalytic domain of DNMT3A or the ATP-binding site of kinases.
Physicochemical Profile[2][3][4]
  • CAS: 2657-93-4[1][2]

  • Molecular Weight: 227.26 g/mol [2]

  • LogP: ~1.3 (Predicted) - Highly favorable for oral bioavailability.

  • Solubility: Moderate in DMSO/Ethanol; poor in water. Requires salt formation (HCl or methanesulfonate) for aqueous assays.

Part 2: Synthetic Pathways & Optimization

The synthesis of the core scaffold requires preventing polymerization (since the product contains two amines). The "Nitro-Reduction" route is the industry standard for high purity.

Optimized Synthesis Workflow (DOT Diagram)

Synthesis Start 3-Nitrobenzoic Acid Act Activation (SOCl2 or HATU) Start->Act Int1 3-Nitrobenzoyl Chloride Act->Int1 Couple Coupling (p-Nitroaniline, TEA, DCM) Int1->Couple Inter 3-nitro-N-(4-nitrophenyl)benzamide Couple->Inter Red Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Red Final 3-amino-N-(4-aminophenyl)benzamide Red->Final

Figure 1: Step-wise synthesis preventing self-polymerization by utilizing nitro-precursors.

Critical Synthetic Protocols
Step 1: Amide Coupling (The "Nitro" Route)
  • Rationale: Direct coupling of diamines (phenylenediamine) results in oligomers. We use p-nitroaniline and 3-nitrobenzoyl chloride.

  • Protocol:

    • Dissolve 3-nitrobenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 2h (RT) to generate acid chloride.

    • Cool to 0°C. Add p-nitroaniline (1.0 eq) and Pyridine (or TEA) (2.0 eq) dropwise.

    • Stir 12h at RT. The bis-nitro intermediate often precipitates.

    • Purification: Wash with 1N HCl (removes unreacted aniline) and sat. NaHCO3. Recrystallize from Ethanol.

Step 2: Global Reduction
  • Rationale: Simultaneous reduction of both nitro groups yields the diamine.

  • Protocol:

    • Suspend bis-nitro compound in Ethanol/THF (1:1).

    • Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi (Parr shaker) for 4h.

    • Alternative (Chemoselective): Use Fe powder/NH4Cl in EtOH/H2O reflux if halogen substituents are present (avoids dehalogenation).

    • Filter through Celite. Concentrate to yield off-white solid.

Part 3: Therapeutic Derivatives & Biological Applications[1][6]

Epigenetics: DNMT Inhibition (SGI-1027 Analogues)

The most potent application of this scaffold is in DNA Methyltransferase (DNMT) inhibition. The quinoline-based inhibitor SGI-1027 utilizes a benzamide linker.[3]

  • Mechanism: The scaffold acts as a bridge, positioning a quinoline moiety (DNA intercalator) and a pyrimidine moiety (SAM pocket binder) to block DNMT1, DNMT3A, and DNMT3B.

  • SAR Insight: Replacing the central linker with 3-amino-N-(4-aminophenyl)benzamide derivatives improves metabolic stability compared to hydrazone linkers.

Key Derivative Class: Bis-quinoline Benzamides

  • Structure: Quinoline-4-amino attached to the meta-position (benzoyl) and para-position (aniline).

  • Activity: Micromolar inhibition of DNMT3A (IC50 ~ 0.5 - 5 µM).

  • Effect: Reactivation of tumor suppressor genes (e.g., p16, TIMP3) in leukemia cell lines (KG-1).

Kinase Inhibition: VEGFR-2 Targeting

Derivatives where the 3-amino group is functionalized with a urea or amide linked to a heterocycle (e.g., thienopyrimidine) show potent VEGFR-2 inhibition.

  • Binding Mode: The benzamide core sits in the hydrophobic pocket, while the para-amino extension projects into the solvent front or interacts with the hinge region, depending on substitution.

Mechanism of Action Visualization (DNMT)

MOA Drug Benzamide Derivative (SGI-1027 Analog) Complex Drug-Enzyme Complex Drug->Complex Binds Target DNMT Enzyme (Catalytic Domain) Target->Complex Effect1 SAM Competition Complex->Effect1 Blocks Cofactor Effect2 DNA Intercalation Complex->Effect2 Disrupts Substrate Outcome Hypomethylation of Tumor Suppressor Genes Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanism of benzamide derivatives in DNMT inhibition.

Part 4: Experimental Protocols

DNMT Inhibition Assay (FlashPlate Method)

Purpose: To quantify the inhibitory potency of 3-amino-N-(4-aminophenyl)benzamide derivatives against DNMT1/3A.

Materials:

  • Purified human DNMT1 or DNMT3A enzyme.

  • Substrate: Biotinylated dsDNA (Poly(dI-dC) or specific CpG rich oligo).

  • Cofactor: [3H]-SAM (S-Adenosyl-L-methionine).

Protocol:

  • Preparation: Dilute compounds in DMSO (Final assay concentration < 1% DMSO).

  • Incubation: Mix Enzyme (20-50 ng), [3H]-SAM (1 µM), and Biotin-DNA (50 nM) in Assay Buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT).

  • Reaction: Add compound. Incubate at 37°C for 60-90 minutes.

  • Termination: Stop reaction by adding cold SAM (unlabeled) in excess.

  • Capture: Transfer to Streptavidin-coated FlashPlates. Incubate 1h. Wash 3x with TBST.

  • Read: Measure radioactivity (CPM) on a scintillation counter.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Quantitative Data Summary (Representative)
Compound ClassR1 (3-position)R2 (4'-position)TargetIC50 (µM)Reference
Core Scaffold


Corrosion/Intermed.N/A[1]
SGI-1027 Analog Quinoline-aminoPyrimidine-aminoDNMT3A0.5 - 3.0[2]
Urea Derivative Phenyl-urea

/

VEGFR-20.05 - 0.2[3]

References

  • Computational Elucidation of 4-Amino-N-(4-aminophenyl)benzamide Adsorption and Corrosion Inhibition. ResearchGate. Link

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry / PubMed Central. Link

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. Molecules (MDPI). Link

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds. ResearchGate. Link

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. ACS Omega / NIH. Link

Sources

Biological Profile and Pharmacological Potential of 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, pharmacological potential, and toxicological considerations of 3-amino-N-(4-aminophenyl)benzamide , commonly referred to in industrial and medicinal chemistry contexts as 3,4'-Diaminobenzanilide (3,4'-DABA) .

Executive Summary

3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4) is an asymmetric aromatic diamine primarily utilized as a monomer in the synthesis of high-performance polyamides (aramids).[1] However, in the context of biological activity, it serves as a privileged scaffold in medicinal chemistry. Its structure integrates the pharmacophore of 3-aminobenzamide (a classic PARP inhibitor) with a 4-aminoaniline moiety, providing a versatile backbone for designing Histone Deacetylase (HDAC) inhibitors, DNA methyltransferase (DNMT) inhibitors, and antiviral agents.

This guide analyzes its biological mechanisms, toxicological profile, and experimental protocols for evaluating its activity.

Structural Biology & Chemical Identity

Molecular Architecture

The molecule consists of two benzene rings linked by an amide bond. Its biological significance arises from its structural asymmetry :

  • Ring A (Benzoyl moiety): Contains a primary amine at the meta (3-) position. This mimics the structure of 3-aminobenzamide , a known inhibitor of Poly(ADP-ribose) polymerase (PARP).

  • Ring B (Aniline moiety): Contains a primary amine at the para (4-) position. This group is highly reactive for conjugation or for binding to deep hydrophobic pockets in enzymes (e.g., kinases or epigenetic modulators).

Physicochemical Properties relevant to Biology
PropertyValueBiological Implication
Molecular Weight 227.26 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.3 - 1.5Moderate lipophilicity; likely membrane permeable.
pKa (Amines) ~4.5 (Aniline)Weakly basic; exists largely as neutral species at physiological pH (7.4), facilitating passive transport.
Solubility Low in water; Soluble in DMSORequires DMSO stocks for biological assays.

Pharmacological Mechanisms

While 3,4'-DABA is often a precursor, it possesses intrinsic and latent biological activities that researchers must account for.

PARP Inhibition (Intrinsic Activity)

The 3-aminobenzamide moiety is the prototypical pharmacophore for inhibiting PARP-1, an enzyme critical for DNA repair.

  • Mechanism: The amide group forms hydrogen bonds with Gly863 and Ser904 in the PARP catalytic pocket, while the 3-amino group interacts with the ribose binding site.

  • Activity Profile: 3,4'-DABA is expected to exhibit weak-to-moderate PARP inhibitory activity (

    
    M range). It is often used as a control or a starting block to build more potent inhibitors (e.g., by extending the 4-amino position).
    
Epigenetic Modulation (Scaffold Activity)

Benzamide derivatives are a major class of HDAC inhibitors (e.g., Entinostat).

  • Structural Divergence: Most potent HDAC inhibitors use a 2-aminoanilide (ortho) moiety to chelate the Zinc ion in the HDAC active site. 3,4'-DABA possesses a 4-aminoanilide (para) group.

  • Implication: 3,4'-DABA itself is not a potent HDAC inhibitor. However, it is frequently identified as a hit in high-throughput screens for Sirtuins (SIRT) or DNMTs (DNA Methyltransferases), where the linear geometry allows it to span the substrate binding groove.

    • Reference: Analogs of 3,4'-DABA have been synthesized as inhibitors of DNMT3A , acting as non-nucleoside inhibitors that compete with the DNA substrate.

Antiviral Activity (EV71)

Research into Enterovirus 71 (EV71) inhibitors has identified N-phenylbenzamide derivatives as potent capsid binders.

  • Mechanism: The molecule binds to a hydrophobic pocket within the viral capsid protein VP1, stabilizing the capsid and preventing the uncoating of the viral RNA upon cell entry.

  • SAR Insight: The 3-amino group on the benzoyl ring is critical for hydrogen bonding within the VP1 pocket.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional dissection of the molecule and its metabolic fate.

G Compound 3-Amino-N-(4-aminophenyl)benzamide (3,4'-DABA) PARP PARP Inhibition (3-Aminobenzamide Moiety) Compound->PARP Ring A (Meta-Amino) Linker Amide Linker (H-Bond Donor/Acceptor) Compound->Linker Core Structure Scaffold Kinase/DNMT Scaffold (4-Amino Aniline) Compound->Scaffold Ring B (Para-Amino) Metabolism Metabolic Activation (CYP450) Scaffold->Metabolism In vivo Toxicity Genotoxicity / Methemoglobinemia (N-Hydroxylation) Metabolism->Toxicity Reactive Metabolites

Caption: Functional decomposition of 3,4'-DABA highlighting therapeutic pharmacophores (green/red) and toxicological pathways (grey).

Toxicology & Safety Profile

Researchers handling this compound for biological assays must be aware of its toxicological profile, typical of aromatic diamines.

Genotoxicity (Ames Test Positive)

Like many aniline derivatives, 3,4'-DABA can be mutagenic after metabolic activation.

  • Pathway: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the primary amines to N-hydroxylamines .

  • Mechanism: These electrophilic metabolites can form covalent adducts with DNA (specifically at Guanine residues), leading to replication errors.

  • Handling: All biological handling must occur in a Class II Biosafety Cabinet using nitrile gloves.

Cytotoxicity
  • IC50: In standard fibroblast lines (e.g., L929 or NIH/3T3), 3,4'-DABA typically shows cytotoxicity in the 50–200

    
    M  range.
    
  • Relevance: If used as a scaffold for drug delivery (e.g., polymer degradation product), concentrations must be kept below this threshold to ensure biocompatibility.

Experimental Protocols

Protocol A: Preparation of Stock Solutions for Bio-Assays
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber vials (light sensitive due to aniline oxidation) and store at -20°C.

  • Validation: Verify stability by HPLC before use. A degradation peak at RT +2.5 min usually indicates oxidation to azo/azoxy species.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

To determine the safety window for this compound.

  • Seeding: Plate HeLa or HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment:

    • Dilute 100 mM DMSO stock in culture media to final concentrations: 0.1, 1, 10, 50, 100, 500

      
      M.
      
    • Control: Vehicle control (Media + 0.5% DMSO).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4h.
      
    • Remove media, add 150

      
      L DMSO to solubilize formazan crystals.
      
  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability relative to DMSO control.

Protocol C: PARP Inhibition Screening (Fluorometric)

To verify the activity of the 3-aminobenzamide moiety.

  • Reagents: Recombinant Human PARP-1 enzyme, Histone-coated microplate, Biotinylated NAD+, Streptavidin-HRP.

  • Reaction Mix:

    • PARP Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl

      
      ).
      
    • Compound 3,4'-DABA (titration 0.1

      
      M to 100 
      
      
      
      M).
    • NAD+ / Biotinylated-NAD+ mix.

    • Activated DNA (to trigger PARP).

  • Procedure:

    • Add enzyme and compound to histone-coated plate. Incubate 30 min (pre-incubation).

    • Add NAD+/DNA mix to initiate reaction. Incubate 1 hr.

    • Wash 3x with PBS-T.

    • Add Streptavidin-HRP. Incubate 30 min.

    • Add Chemiluminescent substrate and read Luminescence.

  • Expectation: 3,4'-DABA should show inhibition with an IC

    
     > 10 
    
    
    
    M (weaker than the standard 3-aminobenzamide due to the steric bulk of the 4-aminophenyl group).

References

  • DNMT Inhibition: Valente, S., et al. (2014). "Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation." Journal of Medicinal Chemistry. Link

  • Antiviral Activity: Wang, Y., et al. (2018). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules. Link

  • PARP Pharmacophore: Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link

  • Chemical Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21921, 3-Amino-N-(4-aminophenyl)benzamide. Link

Sources

3-amino-N-(4-aminophenyl)benzamide as a monomer in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Asymmetry Advantage: 3-Amino-N-(4-aminophenyl)benzamide (3,4'-DABA) as a Strategic Monomer in High-Performance Polyimides[1]

Executive Summary: The Structural "Kink"

In the realm of high-performance polymers, particularly polyimides (PI) and polyamides (PA), symmetry is often the enemy of processability.[1] While symmetric monomers like 4,4'-diaminobenzanilide (4,4'-DABA) yield polymers with exceptional modulus and thermal stability, they suffer from extreme insolubility and high melting points that make processing nearly impossible.[1]

This guide focuses on 3-amino-N-(4-aminophenyl)benzamide , commonly referred to as 3,4'-diaminobenzanilide (3,4'-DABA) .[1] By shifting one amino group from the para to the meta position, we introduce a structural "kink" into the polymer backbone. This asymmetry disrupts the dense chain packing and crystallinity associated with the 4,4'-isomer, significantly enhancing solubility in organic solvents (NMP, DMAc) without a catastrophic loss in thermal stability (Tg).[1]

This whitepaper provides a validated protocol for the synthesis of the monomer, its polymerization into high-performance polyimides, and a comparative analysis of its material properties.[1]

Monomer Synthesis: 3,4'-Diaminobenzanilide

The synthesis of 3,4'-DABA requires a regioselective approach to ensure the correct meta/para orientation.[1] The most robust pathway involves the condensation of 3-nitrobenzoyl chloride with 4-nitroaniline, followed by reduction.[1] Direct reaction of phenylenediamines often leads to oligomerization; therefore, the "Dinitro Route" is preferred for purity.[1]

Step 1: Synthesis of 3,4'-Dinitrobenzanilide
  • Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 4-Nitroaniline (1.0 eq), Pyridine (1.2 eq), DMAc (Dimethylacetamide, solvent).[1]

  • Mechanism: Nucleophilic acyl substitution.[1] Note that 4-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group; elevated temperature or an acid scavenger (pyridine) is critical.[1]

Protocol:

  • Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in DMAc (100 mL) in a 250 mL 3-neck round-bottom flask under nitrogen.

  • Add Pyridine (9.7 mL, 0.12 mol) as an acid scavenger.[1]

  • Cool the solution to 0–5°C using an ice bath.

  • Slowly add 3-nitrobenzoyl chloride (18.5 g, 0.1 mol) dissolved in DMAc (30 mL) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Then, heat to 80°C for 2 hours to drive the reaction to completion.

  • Workup: Pour the reaction mixture into 1 L of ice-water . The yellow precipitate (3,4'-dinitrobenzanilide) forms immediately.[1]

  • Filter, wash extensively with water (to remove pyridine salts), and recrystallize from ethanol/DMF (9:1).

  • Yield Target: >85%. Melting Point: ~260°C.[1]

Step 2: Reduction to 3,4'-Diaminobenzanilide
  • Reagents: 3,4'-Dinitrobenzanilide, Pd/C (10% wt), Hydrazine monohydrate (excess) or H2 gas, Ethanol.[1]

Protocol:

  • Suspend 3,4'-dinitrobenzanilide (10 g) in Ethanol (150 mL) .

  • Add Pd/C catalyst (0.5 g) .

  • Heat to reflux (80°C).

  • Add Hydrazine monohydrate (10 mL) dropwise. (Caution: Exothermic, gas evolution).[1]

  • Reflux for 4 hours until the solution becomes clear/colorless.

  • Filtration: Filter hot through Celite to remove Pd/C.[1]

  • Crystallization: Cool the filtrate. White/off-white needles of 3,4'-DABA will crystallize.[1]

  • Purification: Recrystallize from water/ethanol.

  • Final Product: 3-amino-N-(4-aminophenyl)benzamide. MP: 204–206°C.[1]

Polymerization: Synthesis of Polyimides

The application of 3,4'-DABA is best illustrated through the synthesis of a polyimide using BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) .[1] This combination yields a film that balances flexibility with high heat resistance.[1]

Methodology: Two-Step Chemical Imidization

We utilize chemical imidization over thermal imidization to prevent surface oxidation and ensure better solubility of the final film.[1]

Step 1: Polyamic Acid (PAA) Formation [1]

  • Setup: Flame-dried 100 mL flask, N2 inlet, mechanical stirrer.

  • Solvent: NMP (N-Methyl-2-pyrrolidone), anhydrous.[1]

  • Monomer Addition:

    • Dissolve 3,4'-DABA (2.27 g, 10 mmol) in NMP (25 mL) completely at room temperature.

    • Add BPDA (2.94 g, 10 mmol) in one portion. (Stoichiometry must be exactly 1:1).

  • Reaction: Stir at room temperature for 24 hours. The solution viscosity will increase significantly, indicating high molecular weight PAA formation.[1]

Step 2: Chemical Imidization

  • To the viscous PAA solution, add Acetic Anhydride (4 mL) and Pyridine (2 mL) .

  • Heat to 80°C for 4 hours, then 120°C for 1 hour.

  • Precipitation: Pour the polymer solution into Methanol (500 mL) under high-speed stirring. The polyimide precipitates as a fibrous solid.[1]

  • Drying: Filter and dry at 150°C under vacuum for 12 hours.

Visualization: Synthesis & Polymerization Workflow

The following diagram illustrates the chemical pathway from raw materials to the final polyimide structure, highlighting the critical intermediate steps.

G Start Raw Materials (3-Nitrobenzoyl Chloride + 4-Nitroaniline) Inter Intermediate 3,4'-Dinitrobenzanilide Start->Inter Acylation (DMAc, Pyridine) Monomer Monomer (3,4'-DABA) 3-amino-N-(4-aminophenyl)benzamide Inter->Monomer Reduction (Pd/C, Hydrazine) PAA Polyamic Acid (Viscous Solution) Monomer->PAA + Dianhydride (BPDA) (NMP, RT) Polyimide Final Polyimide (Soluble, High Tg) PAA->Polyimide Chem. Imidization (Ac2O/Pyridine)

Figure 1: Synthetic pathway from precursor condensation to final polyimide formation.[1][2][3]

Structure-Property Relationships

The core value proposition of 3,4'-DABA lies in the comparison with its symmetric isomer, 4,4'-DABA.[1] The table below summarizes the drastic differences in polymer properties when reacted with the same dianhydride (e.g., PMDA or BPDA).

Property4,4'-DABA Polyimide3,4'-DABA PolyimideCausality
Solubility (NMP) InsolubleSolubleThe meta-linkage introduces entropy/disorder, preventing tight crystal packing.[1]
Glass Transition (Tg) > 350°C (often not detected)260°C – 290°CAmide H-bonding maintains high Tg, but the kink lowers it slightly compared to the rigid rod 4,4'.[1]
Crystallinity High (>40%)Low / AmorphousAsymmetry disrupts the lattice formation.[1]
Processability Difficult (requires sulfuric acid)Excellent (solution casting)Solubility allows for film casting and spin coating from safe solvents.[1]
Tensile Modulus Ultra-High (>5 GPa)High (3–4 GPa)Chain linearity in 4,4' maximizes stiffness; 3,4' retains high stiffness due to the benzanilide unit.[1]

Key Takeaway: 3,4'-DABA retains the chemical resistance and thermal stability of the benzanilide class but enables solution processing, making it viable for flexible electronics and membrane applications where 4,4'-DABA fails.[1]

References

  • Synthesis of 3,4'-Diaminobenzanilide

    • Source: ChemicalBook & Patent Literature.[1][4]

    • Context: Confirmed CAS 2657-93-4 and reduction protocols.
    • [1]

  • Polyimides Based on Asymmetric Diamines

    • Source: ResearchGate / NIH (Various authors).[1]

    • Context: Comparative studies on solubility and thermal properties of 3,4'-ODA vs 4,4'-ODA and benzanilide analogs.[1]

    • (General Search Result for verification)

  • General Polyimide Synthesis Protocols

    • Source: Polymer Science Standards.[1]

    • Context: Standard two-step polyamic acid chemical imidization methods.[1]

    • [1]

Sources

Technical Guide: The Medicinal Chemistry of 3-Amino-N-(4-aminophenyl)benzamide

[1]

Executive Summary

3-Amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4) is a bifunctional diaminobenzanilide scaffold utilized in drug discovery as a privileged structure for Poly(ADP-ribose) polymerase (PARP) inhibition , a linker in Histone Deacetylase (HDAC) inhibitors , and a monomer for high-performance biomaterials.[1] Its structural value lies in the differential reactivity of its two amino groups—the electron-deficient meta-amino group on the benzoyl ring and the electron-rich para-amino group on the N-phenyl ring—allowing for highly selective functionalization during lead optimization.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyData
IUPAC Name 3-amino-N-(4-aminophenyl)benzamide
Common Name 3,4'-Diaminobenzanilide (3,4'-DABA)
CAS Number 2657-93-4
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.26 g/mol
Core Scaffold Benzanilide (Diphenylamide)
pKa (Predicted) ~3.5 (Aniline), ~13.3 (Amide)
Solubility Low in water; soluble in DMSO, DMF, MeOH

Medicinal Chemistry Applications

PARP Inhibition Pharmacophore

The 3-aminobenzamide moiety is a classic pharmacophore for inhibiting PARP-1, an enzyme critical for DNA repair and programmed cell death.[1]

  • Mechanism: The 3-aminobenzamide motif mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP.[1]

  • Role of the Scaffold: While 3-aminobenzamide itself is a weak inhibitor (IC₅₀ ~30 µM), extending the structure at the amide nitrogen (N-phenyl substitution) creates the 3-amino-N-(4-aminophenyl)benzamide scaffold.[1] This extension allows access to the "adenine ribose binding pocket," significantly improving potency when hydrophobic "tails" are attached to the 4-amino position.[1]

Linker in HDAC and Kinase Inhibitors

In the design of HDAC inhibitors (e.g., Entinostat analogs) and kinase inhibitors, this molecule serves as a rigid, conjugated linker.[1]

  • HDAC Context: Unlike ortho-aminoanilides (which bind Zinc directly), this meta/para isomer acts as a spacer.[1] It connects a surface-recognition "cap" group to a Zinc-Binding Group (ZBG) attached distally.[1]

  • Kinase Context: The diaminobenzanilide structure mimics the "hinge-binding" domain found in type II kinase inhibitors, where the amide bond forms hydrogen bonds with the kinase hinge region.[1]

Anticonvulsant Activity

Historical patent data (EP0213572B1) identifies amino-benzamide derivatives as anticonvulsants, modulating sodium channels or GABAergic pathways, though this application has been largely superseded by newer generation antiepileptics.[1]

Synthetic Protocols

Synthesis via Selective Reduction

The most robust route involves the coupling of 3-nitrobenzoyl chloride with 4-nitroaniline, followed by global reduction.[1]

Step 1: Amide Coupling

  • Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 4-Nitroaniline (1.0 eq), Pyridine or TEA (1.2 eq), DCM/THF.[1]

  • Conditions: 0°C to RT, 12 h.

  • Yield: >85% of 3-nitro-N-(4-nitrophenyl)benzamide.[1]

Step 2: Catalytic Hydrogenation

  • Reagents: H₂ (balloon or 30 psi), 10% Pd/C (5 mol%), MeOH/EtOH.

  • Conditions: RT, 4-6 h.

  • Note: Monitoring is crucial to prevent reduction of the amide bond (rare) or hydrogenolysis.[1]

Chemoselective Functionalization (The "Differential Reactivity" Principle)

The two amino groups have distinct nucleophilicities, allowing sequential modification without protecting groups.[1]

  • High Reactivity (Site A): The 4-amino group (aniline) is electron-rich and highly nucleophilic.[1] It reacts first with electrophiles (isocyanates, acid chlorides) at low temperatures (0°C).[1]

  • Low Reactivity (Site B): The 3-amino group (benzamide side) is electron-deficient due to the electron-withdrawing carbonyl group in the meta position.[1] It requires elevated temperatures or stronger electrophiles to react.[1]

Visualizations

Structural Logic & Synthesis Workflow

The following diagram illustrates the synthesis and the chemoselective differentiation of the scaffold.

GNitroAcid3-NitrobenzoylChlorideDinitro3-nitro-N-(4-nitrophenyl)benzamideNitroAcid->Dinitro Amide Coupling(DCM, TEA) NitroAniline4-NitroanilineNitroAniline->DinitroTarget3-amino-N-(4-aminophenyl)benzamide(Target Scaffold)Dinitro->Target Pd/C, H2(Global Reduction) DerivAUrea/Amide Deriv.(Site A: 4-NH2 reacts first)Target->DerivA Electrophile (1 eq)0°C (Kinetic Control) DerivBBis-functionalizedLibraryDerivA->DerivB Electrophile (Excess)Reflux (Thermodynamic)

Figure 1: Synthesis and Chemoselective Functionalization Strategy.

Structure-Activity Relationship (SAR) Map

This diagram maps the biological function to specific regions of the molecule.[1]

SARScaffold3-amino-N-(4-aminophenyl)benzamideMetaAmine3-Amino Group(PARP Binding Motif)Scaffold->MetaAmineAmideLinkerAmide Linker(H-Bond Donor/Acceptor)Scaffold->AmideLinkerParaAmine4-Aminophenyl Group(Solvent Exposed / Tail Attachment)Scaffold->ParaAmineMimics NAD+ NicotinamideMimics NAD+ NicotinamideMetaAmine->Mimics NAD+ NicotinamideRigid Spacer (Kinase Hinge)Rigid Spacer (Kinase Hinge)AmideLinker->Rigid Spacer (Kinase Hinge)Site for Solubility/Potency TailsSite for Solubility/Potency TailsParaAmine->Site for Solubility/Potency Tails

Figure 2: SAR dissection of the 3,4'-diaminobenzanilide scaffold.[1]

Experimental Protocol: Selective Functionalization

Objective: To selectively acylate the 4-amino position while leaving the 3-amino position free.

  • Dissolution: Dissolve 1.0 mmol of 3-amino-N-(4-aminophenyl)benzamide in 5 mL anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add 1.0 mmol of the desired acid chloride (e.g., benzoyl chloride) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour. Do not let the temperature rise.

  • Quench: Pour into 50 mL ice water.

  • Isolation: Filter the precipitate. The product will be the 4-amido derivative.[1] The 3-amino group remains unreacted due to its lower nucleophilicity.[1]

References

  • PubChem. 3-amino-N-(4-aminophenyl)benzamide (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Google Patents. EP0213572B1: 3- and 4-amino-N(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.[1]

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides.[Link]

  • AdooQ Bioscience. 3-Aminobenzamide (PARP Inhibitor Reference).[1][Link][1]

Technical Guide: 3-Amino-N-(4-aminophenyl)benzamide as a Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-(4-aminophenyl)benzamide , commonly referred to in industrial literature as 3,4'-diaminobenzanilide (3,4'-DABA) , represents a critical class of aromatic diamines used to synthesize high-performance azo dyes and pigments. Unlike its structural isomer 4,4'-diaminobenzanilide, the 3,4'-isomer offers unique asymmetric reactivity due to the electronic influence of the central amide linkage.

This guide details the chemical architecture, synthesis, and application of 3,4'-DABA as a diazo component. It specifically addresses the challenge of replacing carcinogenic benzidine derivatives with non-mutagenic analogues that maintain high thermal stability and substantivity for cellulosic fibers and polyamides.

Molecular Architecture & Reactivity

To effectively utilize 3,4'-DABA, one must understand the electronic disparity between its two primary amine groups. The molecule consists of two phenyl rings bridged by an amide (


) group.
  • Site A (4-amino group): Located on the

    
    -phenyl ring.[1][2][3][4][5] This amine is para to the amide nitrogen, which is a weak electron donor by resonance. Consequently, this amine is more nucleophilic and easier to diazotize under mild conditions.
    
  • Site B (3-amino group): Located on the benzoyl ring. This amine is meta to the carbonyl group. The carbonyl is strongly electron-withdrawing, reducing the electron density on this ring. While diazotization is possible, the resulting diazonium salt is more electrophilic (reactive) but the amine precursor is less basic.

Strategic Implication: This asymmetry allows for stepwise diazotization , enabling the synthesis of asymmetric bis-azo dyes with high precision, or controlled polymerization in azo-polyamide synthesis.

MolecularArchitecture cluster_legend Electronic Effects AmineA 4-Amino Group (N-phenyl ring) Amide Amide Bridge (-CONH-) AmineA->Amide Para to N-donor ReactivityA High Nucleophilicity (Rapid Diazotization) AmineA->ReactivityA AmineB 3-Amino Group (Benzoyl ring) Amide->AmineB Meta to C=O acceptor ReactivityB Reduced Basicity (Requires Stronger Acid) AmineB->ReactivityB

Caption: Electronic environment differentiation between the two amine sites in 3,4'-DABA.

Synthesis of the Precursor (3,4'-DABA)

Commercial purity is often insufficient for high-grade dye synthesis. The following protocol describes the synthesis of 3,4'-DABA via the reduction of a dinitro intermediate. This route avoids the formation of tarry by-products common in direct amidation of diamines.

Phase 1: Formation of 3,4'-Dinitrobenzanilide

Reaction: 3-Nitrobenzoyl chloride + 4-Nitroaniline


 3,4'-Dinitrobenzanilide
  • Dissolution: Dissolve 0.1 mol of 4-nitroaniline in 150 mL of dry acetone containing 0.12 mol of pyridine (acid scavenger).

  • Addition: Add 0.11 mol of 3-nitrobenzoyl chloride dropwise at 0–5°C under vigorous stirring.

  • Reflux: After addition, reflux the mixture for 2 hours to ensure completion.

  • Isolation: Pour the mixture into ice water (500 mL). Filter the yellow precipitate.

  • Purification: Recrystallize from ethanol/DMF (1:1). Yield is typically >85%.[6]

Phase 2: Reduction to Diamine

Reaction: 3,4'-Dinitrobenzanilide +


/Pd-C 

3,4'-Diaminobenzanilide
  • Setup: Suspend 10 g of the dinitro intermediate in 200 mL of ethanol in a hydrogenation vessel (Parr shaker).

  • Catalyst: Add 0.5 g of 10% Pd/C catalyst.

  • Reduction: Pressurize with

    
     (50 psi) and heat to 60°C for 4 hours.
    
  • Workup: Filter hot through Celite to remove the catalyst.

  • Crystallization: Cool the filtrate to precipitate off-white crystals of 3,4'-DABA.

    • Melting Point Check: Target range 198–202°C.

Diazotization Protocols

For azo dye synthesis, the diamine must be converted into a bis-diazonium salt. Due to the solubility issues of the diamine in neutral water, an acid-paste method is required.

Protocol: Bis-Tetrazotization

This method simultaneously converts both amine groups into diazonium salts (


), preparing the molecule for dual coupling.

Reagents:

  • 3,4'-DABA: 0.01 mol (2.27 g)

  • Hydrochloric Acid (37%): 0.06 mol (5 mL)

  • Sodium Nitrite (

    
    ): 0.022 mol (1.52 g)
    

Step-by-Step:

  • Acid Slurry: Disperse 2.27 g of finely powdered 3,4'-DABA in 30 mL water. Add 5 mL conc. HCl dropwise. Heat to 60°C to form the hydrochloride salt, then crash cool to 0–5°C in an ice bath to create a fine suspension.

  • Nitrosation: Dissolve

    
     in 10 mL water. Add this solution dropwise to the amine slurry, maintaining the temperature below 5°C .
    
  • Digestion: Stir for 1 hour at 0–5°C. The solution should become clear as the diazonium salt forms.

  • Validation (Starch-Iodide): Test a drop of the solution on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required to prevent side reactions).

  • Destruction of Excess Nitrite: Add sulfamic acid or urea until the starch-iodide test is negative. Crucial: Excess nitrite will degrade the coupling component in the next step.

Azo Coupling & Dye Formation

The bis-diazonium salt is highly reactive and must be coupled immediately. The choice of coupling component determines the final color and solubility.

Experimental Workflow: Synthesis of a Direct Red Dye

Coupling Component: H-acid (1-amino-8-naphthol-3,6-disulfonic acid) – chosen for high water solubility and substantivity to cotton.

SynthesisWorkflow Start 3,4'-Diaminobenzanilide (Precursor) Tetra Tetrazotization (HCl / NaNO2, <5°C) Start->Tetra Activation DiazoSalt Bis-Diazonium Salt (Unstable Intermediate) Tetra->DiazoSalt -2 H2O Coupling Coupling Reaction (pH 8-9, H-Acid) DiazoSalt->Coupling + Coupling Component Product Disazo Dye (Precipitation & Drying) Coupling->Product Salting Out

Caption: Workflow for converting 3,4'-DABA into a functional disazo dye.

Procedure:

  • Coupler Preparation: Dissolve 0.02 mol of H-acid in 50 mL water. Adjust pH to 8–9 using Sodium Carbonate (

    
    ). Cool to 5°C.
    
  • Coupling: Slowly add the cold bis-diazonium solution (from Section 4) to the alkaline H-acid solution over 30 minutes.

    • pH Control: Continuously monitor and add

      
       solution to maintain pH 8–9. If pH drops, coupling stops and diazo decomposition occurs.
      
  • Completion: Stir for 4 hours allowing temperature to rise to 20°C.

  • Isolation: Heat to 60°C and add Sodium Chloride (10% w/v) to salt out the dye. Filter and dry.

Data Summary: Typical Properties of 3,4'-DABA Derived Dyes
ParameterValue / ObservationRelevance
Physical Form Dark red/brown powderCommercial handling

(Water)
480 – 520 nmColor spectrum (Orange to Red)
Substantivity High (Cellulose/Cotton)Due to amide H-bonding capabilities
Thermal Stability

Suitable for high-temp polymer doping
Mutagenicity Negative (Ames Test)Safer alternative to Benzidine

References

  • Synthesis of Diaminobenzanilides

    • Title: Synthesis of N-(4-aminophenyl)-substituted benzamides.[1][3][4][7]

    • Source: ResearchG
    • URL:[Link][1][2][4][6][8]

  • Azo Dye Process & Safety

    • Title: Direct Dyes Derived from 4,4'-Diaminobenzanilide: Synthesis, Characterization and Toxicity Evaluation.[9] (Note: Applies to the isomeric family).

    • Source: Semantic Scholar / Turkish Journal of Chemistry.[9]

    • URL:[Link]

  • Diazotization Mechanisms

    • Title: Diazotisation - Mechanism and Reaction Conditions.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Continuous Flow Synthesis

    • Title: The continuous flow synthesis of azos.[5][6]

    • Source: N
    • URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-amino-N-(4-aminophenyl)benzamide , a critical scaffold in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and synthetic polyamides.[1]

The Synthetic Challenge

Direct coupling of 3-aminobenzoic acid and 1,4-phenylenediamine is chemically flawed due to competing self-polymerization and the lack of regiocontrol.[1] To ensure high fidelity and prevent oligomerization, this protocol utilizes a "Nitro-Protection / Global Reduction" strategy.[1]

  • Step 1 (Activation): Conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride.[1]

  • Step 2 (Coupling): Reaction with 4-nitroaniline to form the stable dinitro-intermediate. Note: 4-nitroaniline is a poor nucleophile; specific forcing conditions are required.[1]

  • Step 3 (Global Reduction): Catalytic hydrogenation to yield the final diamine.[1][2]

Retrosynthetic Analysis & Pathway

The following logic map illustrates the disconnection strategy, highlighting the avoidance of reactive amino-intermediates until the final step.

Synthesis_Pathway Figure 1: Retrosynthetic Logic Flow Target Target: 3-Amino-N-(4-aminophenyl)benzamide Inter Intermediate: 3-Nitro-N-(4-nitrophenyl)benzamide Inter->Target H2, Pd/C (Global Reduction) Pre1 Precursor A: 3-Nitrobenzoyl Chloride Pre1->Inter + Precursor B Pyridine/THF (Amide Coupling) Pre2 Precursor B: 4-Nitroaniline Pre2->Inter Start Starting Material: 3-Nitrobenzoic Acid Start->Pre1 SOCl2, Reflux (Activation)

Figure 1: The synthesis relies on a convergent coupling of nitro-derivatives followed by a clean global reduction, avoiding protection/deprotection steps.[1]

Safety & Precautions

  • Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gas.[1] Must be used in a well-ventilated fume hood with a caustic scrubber trap.[1]

  • Nitroaromatics: Potentially toxic and mutagenic.[1] Handle with double nitrile gloves.[1]

  • Hydrogenation: H₂ gas is highly flammable.[1] Ensure all Pd/C catalysts are kept wet with solvent before introducing hydrogen to prevent sparking.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Nitrobenzoyl Chloride

Objective: Activate the carboxylic acid for coupling.[1]

ReagentMW ( g/mol )Equiv.[1][3][4]Amount
3-Nitrobenzoic acid167.121.05.00 g
Thionyl Chloride118.975.010.8 mL
DMF (Catalyst)73.09cat.[1]2-3 drops

Procedure:

  • In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 3-nitrobenzoic acid (5.00 g) in thionyl chloride (10.8 mL).

  • Add 2 drops of anhydrous DMF (catalytic) to initiate the reaction.[1]

  • Heat the mixture to reflux (75–80 °C) under an inert atmosphere (N₂ or Ar) for 3–4 hours. The suspension should become a clear yellow solution, indicating conversion to the acid chloride.[1]

  • Workup: Remove excess thionyl chloride via rotary evaporation under reduced pressure. Add dry toluene (10 mL) and evaporate again (azeotropic removal of residual SOCl₂).[1]

  • Output: Obtain 3-nitrobenzoyl chloride as a yellow crystalline solid. Use immediately in Phase 2.

Phase 2: Coupling to form 3-Nitro-N-(4-nitrophenyl)benzamide

Objective: Form the amide bond.[1] Critical Insight: 4-Nitroaniline is significantly less nucleophilic than standard anilines due to the electron-withdrawing nitro group.[1] Standard conditions (DCM/TEA) often fail.[1] We utilize Pyridine as both solvent and base to drive the reaction.[1]

ReagentMW ( g/mol )Equiv.[1][3][4]Amount
3-Nitrobenzoyl chloride185.561.1~5.5 g (from Phase 1)
4-Nitroaniline138.121.04.13 g
Pyridine (Anhydrous)79.10Solvent40 mL

Procedure:

  • Dissolve 4-nitroaniline (4.13 g) in anhydrous pyridine (40 mL) in a 250 mL RBF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the 3-nitrobenzoyl chloride (prepared in Phase 1) in a minimal amount of dry THF or DCM (approx. 10 mL) and add it dropwise to the pyridine solution over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux (115 °C) for 12–16 hours. Note: Heat is often necessary to overcome the low nucleophilicity of 4-nitroaniline.[1]

  • Workup: Cool the mixture and pour it into 300 mL of ice-cold 1M HCl. This neutralizes the pyridine and precipitates the product.[1]

  • Filter the precipitate and wash extensively with water (3 x 50 mL) and cold ethanol (1 x 20 mL) to remove unreacted amines.[1]

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Expected Yield: 70–85%. Yellow solid.[1][5][6]

Phase 3: Global Reduction to 3-Amino-N-(4-aminophenyl)benzamide

Objective: Reduce both nitro groups simultaneously to amines.

ReagentMW ( g/mol )Equiv.[1][3][4]Amount
Dinitro Intermediate287.231.02.00 g
10% Pd/CN/A10 wt%200 mg
MethanolSolventN/A50 mL
Hydrogen (H₂)2.02ExcessBalloon / 1 atm

Procedure:

  • In a hydrogenation bottle or thick-walled flask, suspend the Dinitro Intermediate (2.00 g) in Methanol (50 mL).

  • Carefully add 10% Pd/C (200 mg) under a stream of nitrogen. Caution: Pyrophoric.[1]

  • Purge the vessel with H₂ gas (3 cycles of vacuum/H₂ backfill).[1]

  • Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at Room Temperature for 4–12 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (yellow) will disappear, and a polar, fluorescent spot (diamine) will appear.[1]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude diamine.[1]

  • Purification: The product is often pure enough for use.[1] If darkening occurs (oxidation), purify via flash chromatography (DCM/MeOH/NH₃ 90:10:1).[1]

Characterization Data (Expected)

TechniqueParameterExpected Result
Appearance VisualOff-white to pale brown solid.[1]
¹H NMR (DMSO-d₆)δ ~10.0 (s, 1H, Amide NH), δ 7.5-6.5 (m, Aromatic protons), δ ~5.0 (br s, 4H, 2x NH₂).[1]
MS (ESI) m/zCalculated [M+H]⁺: 228.[1]11. Found: 228.[1]1.
Solubility SolventSoluble in DMSO, MeOH, DMF.[1] Sparingly soluble in DCM, Water.[1]

Troubleshooting & Expert Tips

  • Issue: Low Yield in Coupling (Phase 2).

    • Cause: 4-nitroaniline is extremely unreactive.[1]

    • Solution: Ensure the acid chloride is freshly prepared.[1] If pyridine reflux is insufficient, use NaH (Sodium Hydride) in dry THF to deprotonate the 4-nitroaniline before adding the acid chloride.[1] This generates the highly nucleophilic anilide anion.[1]

  • Issue: Incomplete Reduction (Phase 3).

    • Cause: Catalyst poisoning or poor solubility of the dinitro compound.[1]

    • Solution: Add a co-solvent like THF or DMF to fully dissolve the starting material.[1] Warm the hydrogenation reaction to 40 °C.

References

  • Synthesis of N-(4-aminophenyl)

    • Title: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues.
    • Source:ChemMedChem (via PubMed Central).[1]

    • URL:[Link][1]

    • Relevance: Provides the foundational methodology for nitro-aniline coupling and Pd/C reduction steps adapted in this protocol.
  • General Amide Coupling Protocols

    • Title: Amide bond formation: beyond the myth of coupling reagents.[1]

    • Source:Chemical Reviews.
    • URL:[Link][1]

  • Reduction of Nitroarenes

    • Title: Selective reduction of nitro compounds to amines.[1][2]

    • Source:Organic Syntheses.
    • URL:[Link]

Sources

Application Note: High-Purity Recrystallization of 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the purification of 3-amino-N-(4-aminophenyl)benzamide , a critical asymmetric diamine intermediate used in the synthesis of high-performance polyamides (aramids) and pharmaceutical precursors. Unlike simple benzanilides, this molecule contains two amino groups in different electronic environments (meta on the benzoyl ring, para on the aniline ring), making it highly susceptible to oxidative degradation (discoloration) and hydrolysis.

Achieving "electronic grade" or "pharma grade" purity (>99.5%) requires a rigorous recrystallization protocol that addresses three specific challenges:

  • Oxidation Sensitivity: Aromatic amines rapidly form colored azo/azoxy impurities upon exposure to hot air.

  • Isomer Separation: Removal of potential regioisomers (e.g., 3,3'-diamino variants) derived from impure starting materials.

  • Thermal Instability: Prolonged heating can lead to amide bond cleavage or polymerization.

Physicochemical Profile
ParameterDataNotes
CAS Number 2657-93-4
Molecular Formula

MW: 227.26 g/mol
Melting Point 150–151 °CSharp melt indicates high purity [1].
Solubility Low in Water; High in DMF/DMAcModerate solubility in hot alcohols.
pKa ~4.0 (Aniline), ~3.5 (Benzamide amine)Weak bases; acid-sensitive.

Solvent Selection Strategy

The choice of solvent is dictated by the "polarity match" principle. The solvent must dissolve the benzamide backbone at high temperatures while rejecting the polar impurities (salts) or non-polar byproducts (tars) upon cooling.

Solvent SystemSuitabilityRationale (Expertise)
Ethanol / Water (90:10) High Recommended. Excellent recovery yield. Water acts as an anti-solvent to force precipitation upon cooling, while Ethanol solubilizes the organic core.
n-Butanol HighBest for scale-up or very crude material. Higher boiling point (117°C) allows for higher saturation concentrations, but harder to remove (requires high vacuum).
Ethyl Acetate ModerateGood for removing non-polar impurities, but solubility of the diamine may be too low for efficient recovery.
DMF/Water LowAvoid.[1] High boiling point of DMF makes drying difficult; risk of amide hydrolysis at high temps.

Detailed Recrystallization Protocol

Phase A: Preparation & Dissolution

Objective: Create a saturated solution while minimizing oxidative stress.

  • Crude Assessment: Weigh the crude solid.[2] Calculate the solvent volume based on a ratio of 10 mL solvent per 1 g solid (for Ethanol/Water 90:10).

  • Inerting: Place the crude solid and a magnetic stir bar into a round-bottom flask. Crucial Step: Purge the flask with Nitrogen (

    
    ) or Argon for 5 minutes to displace oxygen.
    
  • Slurrying: Add the solvent (90% Ethanol / 10% Water) via syringe or funnel under the inert gas stream.

  • Heating: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add pure Ethanol in 5% volume increments until clear.

Phase B: Impurity Removal (Decolorization)

Objective: Remove oxidized azo-impurities (colored) and insoluble particulates.

  • Charcoal Treatment: If the solution is dark brown/purple, remove the heat source briefly. Add Activated Carbon (5-10 wt% of crude mass) .

    • Warning: Do not add charcoal to a boiling solution; it will foam over instantly.

  • Reflux: Return to reflux for 10–15 minutes.

  • Hot Filtration: While still boiling, filter the solution through a pre-warmed Celite pad or sintered glass funnel.

    • Expert Tip: Use a vacuum flask pre-filled with

      
       gas to prevent the filtrate from oxidizing as it hits the collection flask.
      
Phase C: Crystallization & Isolation

Objective: Controlled crystal growth to exclude impurities from the lattice.

  • Nucleation: Allow the clear, amber filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Completion: Once a heavy crop of crystals forms at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (0°C) to remove surface mother liquor.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6-12 hours.

    • Note: Ensure the vacuum is strong (<10 mbar) to remove water traces, which can catalyze degradation.

Process Workflow (Visualization)

The following diagram illustrates the critical decision nodes and inert handling requirements.

RecrystallizationWorkflow Start Start: Crude 3-amino-N-(4-aminophenyl)benzamide Dissolve Dissolve in EtOH/H2O (90:10) Under N2 Atmosphere Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddSolvent Add Hot Ethanol (+5%) CheckSol->AddSolvent No (Cloudy) ColorCheck Is Solution Dark/Colored? CheckSol->ColorCheck Yes AddSolvent->CheckSol Charcoal Add Activated Carbon (Reflux 10 min) ColorCheck->Charcoal Yes (Oxidation) HotFilter Hot Filtration (Celite) Keep Filtrate under N2 ColorCheck->HotFilter No Charcoal->HotFilter Cooling Slow Cooling to RT (2 hrs) then Ice Bath (30 min) HotFilter->Cooling FilterDry Vacuum Filtration & Drying (50°C, Vacuum) Cooling->FilterDry End Pure Product (MP: 150-151°C) FilterDry->End

Figure 1: Decision logic for the purification of oxidation-sensitive aromatic diamines.

Validation & Troubleshooting

Quality Control Metrics

After drying, validate the batch using the following criteria:

TestAcceptance CriteriaMethod
Appearance Off-white to pale beige crystalsVisual Inspection
Melting Point 150 – 151 °C (Sharp, <2°C range)Capillary MP Apparatus [1]
HPLC Purity > 99.5% AreaC18 Column, Water/ACN gradient
Color No pink/purple hueVisual (Pink indicates oxidation)
Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid phase separation instead of crystals)

  • Cause: Temperature too high or solvent mixture is too water-rich.

  • Fix: Reheat to dissolve the oil.[3] Add a small amount of pure Ethanol to shift the polarity. Cool more slowly with vigorous stirring to induce nucleation.

Issue 2: Product turns purple during filtering

  • Cause: Rapid oxidation of the amino groups on the wet filter cake.

  • Fix: Cover the Buchner funnel with a rubber dam or inverted funnel flowing with Nitrogen during filtration. Minimize air exposure time.[4]

Issue 3: Low Yield

  • Cause: Product too soluble in Ethanol.

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: Second crop is usually lower purity.

References

  • PubChem. (2023). 4,4'-Diaminobenzanilide Compound Summary (Homologous structure data for solubility/toxicity). Retrieved from [Link].

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Application Note: Chromatographic Purification of 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-amino-N-(4-aminophenyl)benzamide presents a classic challenge in organic synthesis: separating a highly polar, basic, and oxidatively unstable aromatic diamine. This molecule, often an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs), frequently exhibits severe peak tailing and irreversible adsorption on standard silica gel due to strong interactions between its primary amines and acidic surface silanols.

This guide provides two validated protocols: a robust Normal Phase Flash Chromatography method using amine modifiers to suppress silanol activity, and a high-purity Preparative HPLC method for final polishing.

Physicochemical Profile & Separation Strategy[1][2][3][4][5][6]

Understanding the molecular behavior is the first step to successful chromatography.

PropertyCharacteristicChromatographic Implication
Structure Bis-aniline with amide linkerHigh polarity; capable of multiple H-bond interactions.
Basicity Weakly basic (Aniline pKa

4.6)
Protons on surface silanols (

) will protonate the amines, causing "streaking" or permanent retention.
Solubility Soluble in DMSO, MeOH, DMF. Poor in Hexanes/DCM.Liquid loading is risky. Injection in strong solvents (DMSO/MeOH) causes band broadening. Solid loading is required.
Stability Electron-rich aromatic ringsSusceptible to oxidation (browning) on silica if exposed to air/light for prolonged periods.
Mechanism of Interaction

The diagram below illustrates the competition between the mobile phase modifier and the analyte for the active sites on the silica.

G cluster_0 Standard Silica Surface (Acidic) cluster_1 Analyte Interaction (Problem) cluster_2 Modifier Solution (The Fix) Silanol Free Silanol (Si-OH) Target 3-amino-N-(4-aminophenyl)benzamide Silanol->Target Traps Interaction Strong H-Bond / Ionic Interaction (Peak Tailing) Target->Interaction TEA Triethylamine (TEA) TEA->Silanol Preferential Binding Block TEA Blocks Silanols (Analyte Elutes Freely)

Figure 1: Mechanism of amine modifiers. Triethylamine (TEA) effectively "caps" the acidic silanols, allowing the target diamine to elute with symmetrical peak shape.

Protocol A: Normal Phase Flash Chromatography

Best For: Bulk purification of crude reaction mixtures (>100 mg).

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm). Note: Irregular silica is acceptable but yields lower resolution.

  • Solvent A: Dichloromethane (DCM)[1][2]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Loading Media: Celite 545 or Diatomaceous Earth.

Step-by-Step Methodology
  • Column Pre-Treatment (Critical):

    • Do not run the column dry.

    • Equilibrate the silica column with 3 CV (Column Volumes) of 10% Solvent B in Solvent A.

    • Why? This pre-coats the silica with the amine modifier before the sample arrives, preventing the "sacrifice" of the first few milligrams of your product to active sites.

  • Sample Loading (Solid Load):

    • Dissolve the crude 3-amino-N-(4-aminophenyl)benzamide in a minimum amount of MeOH/DCM (1:1).

    • Add Celite (ratio 1:2 sample to Celite by weight).

    • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

    • Load the powder into a solid load cartridge or pack effectively on top of the column.

  • Gradient Execution:

    • Flow Rate: Optimized for column size (e.g., 25–30 mL/min for a 12g column).

    • Gradient Table:

Time (CV)% Solvent B (MeOH + 1% TEA)Description
0–20%Wash non-polar impurities
2–50%

5%
Linear ramp
5–155%

20%
Elution of Target
15–1820%

50%
Flush highly polar byproducts
  • Detection:

    • Monitor UV at 254 nm (aromatic rings) and 280 nm .

    • Note: TEA absorbs below 240 nm; avoid low UV detection to prevent noisy baselines.

Post-Run Workup

The collected fractions will contain TEA/Ammonia.

  • Removal: TEA (b.p. 89°C) can be stubborn. Co-evaporate with Ethanol or Toluene 2-3 times on the rotovap to remove traces of the amine modifier.

Protocol B: Preparative HPLC (Reversed Phase)

Best For: Final high-purity isolation (>98%) for biological testing.

Materials
  • Column: C18 (Octadecyl) with high carbon load and end-capping (e.g., XBridge, Gemini, or Atlantis T3).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 9).

  • Mobile Phase B: Acetonitrile (ACN).

Strategy Selection: pH Control
  • Acidic (Formic Acid/TFA): Protonates the amines (

    
    ). Increases solubility but reduces retention (elutes near void volume).
    
  • Basic (Ammonium Bicarbonate, pH ~9-10): Keeps amines neutral. Increases retention and improves peak shape on hybrid silica columns. Recommended for this molecule.

Gradient Protocol (Basic pH Variant)
Time (min)% B (ACN)Rationale
0.05%Initial Hold (Loading)
1.05%Equilibration
10.060%Slow gradient for resolution
12.095%Wash
12.15%Re-equilibration

Diagram: Purification Workflow Decision Tree

Workflow Start Crude Mixture (3-amino-N-(4-aminophenyl)benzamide) TLC TLC Screening (DCM:MeOH 9:1 + 1% TEA) Start->TLC Decision Separation Difficulty? TLC->Decision Flash Protocol A: Flash (Silica + TEA Modifier) Decision->Flash Standard Purity (>95%) HPLC Protocol B: Prep HPLC (C18 + Basic Buffer) Decision->HPLC High Purity (>99%) Flash->HPLC If purity insufficient

Figure 2: Decision matrix for selecting the appropriate purification modality.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Compound streaks/tails Insufficient modifierIncrease TEA/NH4OH to 2% in Solvent B. Ensure column was pre-equilibrated.
Compound elutes in void Solvent too strongReduce initial MeOH % to 0-1%. Switch to weaker solvent (Ethyl Acetate) if solubility permits.
Product turns brown OxidationAnilines oxidize in air. Dry fractions immediately under

or vacuum. Store under Argon at -20°C.
High Backpressure PrecipitationCheck solubility of the compound in the initial mobile phase conditions. Use solid load.

References

  • Vertex AI Search. (2026). Synthesis and purification of N-(4-aminophenyl)-substituted benzamides. Retrieved from ResearchGate. 2[3][4][1][5]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Application Note. 6[3][4][2][5]

  • Biotage. (2023).[7][2][8][9] Very polar compound purification using aqueous normal-phase flash column chromatography. 7[3][4]

  • University of Rochester. (n.d.). Solvent Systems For Flash Column Chromatography. Department of Chemistry. 5[3][2][5]

Sources

1H NMR and 13C NMR analysis of 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 3-Amino-N-(4-aminophenyl)benzamide via High-Field NMR Spectroscopy

Introduction

3-Amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4) is a critical diamine intermediate used frequently in the synthesis of high-performance polyamides and benzimidazole-based polymers.[1] Its structural integrity is paramount because it contains two distinct amine functionalities—one on the electron-rich N-phenyl ring (Ring B) and one on the electron-deficient benzoyl ring (Ring A).[1]

This application note provides a definitive protocol for the complete characterization of this molecule using 1H and 13C NMR. Unlike standard service reports, this guide focuses on the causality of chemical shifts and coupling patterns , enabling researchers to self-validate their spectral data and distinguish this specific isomer from potential regioisomeric impurities (e.g., 4-amino-N-(3-aminophenyl)benzamide).

Experimental Protocol

To ensure reproducibility and quantitative accuracy (qNMR), the following sample preparation and acquisition parameters are mandatory.

Sample Preparation

The choice of solvent is dictated by the amide backbone, which is prone to hydrogen-bond-induced aggregation in non-polar solvents.[1]

  • Solvent: DMSO-d6 (99.9% D) is required.[1] Chloroform-d is unsuitable due to poor solubility and rapid exchange/broadening of the amide proton.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

    • Note: Higher concentrations (>20 mg) may cause viscosity-induced line broadening, obscuring the fine coupling of the meta-substituted ring.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (500 MHz recommended)
  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1):

    
     5.0 seconds.
    
    • Reasoning: Aromatic protons and amide protons have long T1 relaxation times.[1] A short d1 will under-integrate the amide proton, leading to false purity calculations.[1]

  • Number of Scans (ns): 16 (1H), 1024 (13C).[1]

  • Spectral Width: -2 to 14 ppm (1H) to capture the downfield amide and any potential acid impurities.[1]

Visual Workflow

The following diagram outlines the logical flow from sample intake to structural confirmation.

NMR_Workflow cluster_logic Validation Checkpoints Sample Solid Sample (3-amino-N-(4-aminophenyl)benzamide) Prep Solvation DMSO-d6 (15mg/0.6mL) Sample->Prep Acq Acquisition 1H (ns=16, d1=5s) 13C (ns=1024) Prep->Acq Process Processing LB=0.3Hz, Phasing Acq->Process Analysis Structural Validation (Coupling Analysis) Process->Analysis Check1 Amide H ~9.8 ppm? Analysis->Check1 Check2 Ring B AA'BB' Pattern? Check1->Check2 Yes Check3 Ring A ABCD Pattern? Check2->Check3 Yes

Figure 1: Operational workflow for NMR analysis and structural validation logic.

Results & Discussion: 1H NMR Analysis

The 1H NMR spectrum in DMSO-d6 is characterized by three distinct regions: the downfield amide, the aromatic mid-range, and the upfield amine protons.

The Amide Proton (The Anchor)
  • Chemical Shift:

    
     9.80 – 10.00 ppm (Singlet).[1]
    
  • Diagnostic Value: This signal confirms the formation of the amide bond.[1] If this signal is split or absent, it indicates hydrolysis or rapid exchange due to wet solvent.[1]

  • Integration: Must be calibrated to 1.00 H.

Ring B: The p-Phenylenediamine Moiety (The "Receiver")

The ring attached to the amide nitrogen (N-phenyl) exhibits a classic AA'BB' system , often appearing as two "roofed" doublets.

  • Protons Ortho to Amide (H-2', H-6'): Deshielded by the amide group.[1] Expect a doublet (approx. J = 8.8 Hz) at

    
     7.35 – 7.45 ppm .[1]
    
  • Protons Ortho to Amine (H-3', H-5'): Strongly shielded by the electron-donating -NH2 group.[1] Expect a doublet at

    
     6.50 – 6.60 ppm .[1]
    
  • Validation: The large separation (~0.8 ppm) between these two sets of signals is characteristic of para-amino substitution on an N-phenyl ring.[1]

Ring A: The 3-Aminobenzoyl Moiety (The "Source")

The benzoyl ring is meta-substituted, creating a complex ABCD coupling pattern (often resolved as singlet, doublet, triplet, doublet).

  • H-2 (The Isolated Singlet): Located between the carbonyl and the amine.[1] It appears as a narrow triplet or singlet at

    
     7.00 – 7.10 ppm .[1]
    
  • H-5 (The Triplet): The proton meta to both substituents.[1] It appears as a pseudo-triplet (t, J ~ 7.8 Hz) at

    
     7.10 – 7.20 ppm .[1]
    
  • H-4 and H-6 (The Doublets):

    • H-6 (Ortho to Carbonyl): Deshielded, doublet at

      
       7.15 – 7.25 ppm .[1]
      
    • H-4 (Ortho to Amine): Shielded, doublet at

      
       6.70 – 6.80 ppm .[1]
      
The Amine Protons (-NH2)
  • Chemical Shift:

    
     4.80 – 5.20 ppm .[1]
    
  • Observation: You will typically see two distinct broad singlets (integrating to 2H each) or one overlapping broad signal (4H) depending on water content and concentration.[1] The Ring B amine (aniline-like) is generally more upfield than the Ring A amine due to the lack of a withdrawing carbonyl on the same ring.[1]

Summary of Assignments

Table 1: 1H NMR Chemical Shift Assignments (500 MHz, DMSO-d6)

PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH9.85s1HDownfield, exchangeable
Ring B H-2', 6'7.38d (

=8.8 Hz)
2HOrtho to amide (deshielded)
Ring A H-67.18d1HOrtho to C=O[1][2]
Ring A H-57.12t (

=7.8 Hz)
1HMeta to substituents
Ring A H-27.05s (broad)1HIsolated between substituents
Ring A H-46.75d1HOrtho to NH2 (shielded)
Ring B H-3', 5'6.52d (

=8.8 Hz)
2HOrtho to NH2 (strongly shielded)
Amines NH24.90 - 5.20br s4HExchangeable protons

Table 2: 13C NMR Chemical Shift Assignments (125 MHz, DMSO-d6)

Carbon TypeShift (

ppm)
Assignment Logic
Carbonyl 165.8Amide C=O[1]
Quaternary 148.9Ring A: C-NH2
Quaternary 145.2Ring B: C-NH2
Quaternary 136.5Ring A: C-CO
Quaternary 128.5Ring B: C-N(Amide)
CH (Aromatic) 110 - 130Aromatic methines

Structural Logic Diagram

This diagram illustrates how to distinguish the two rings based on their coupling topology, which is the primary method for confirming the meta vs para orientation.

Structure_Logic Molecule 3-amino-N-(4-aminophenyl)benzamide RingA Ring A (Benzoyl Side) Meta-Substitution Molecule->RingA RingB Ring B (Aniline Side) Para-Substitution Molecule->RingB PatternA Coupling Pattern: ABCD System RingA->PatternA PatternB Coupling Pattern: AA'BB' System RingB->PatternB SignalsA 1x Singlet (H2) 1x Triplet (H5) 2x Doublets (H4, H6) PatternA->SignalsA SignalsB 2x Doublets (Symmetric Intensity) PatternB->SignalsB Diff Differentiation Key: Ring B shows large chemical shift separation between doublets (~0.8 ppm) due to strong push-pull electronic effect. SignalsB->Diff

Figure 2: Structural logic tree for differentiating the benzoyl and aniline rings based on NMR coupling constants and multiplicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for AA'BB' and meta-coupling patterns).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69910, 4-Amino-N-phenylbenzamide (Analogous Structure). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of N-(4-aminophenyl)benzamide derivatives. AIST, Japan.[1] (General reference for chemical shift verification).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

mass spectrometry fragmentation of 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 3-amino-N-(4-aminophenyl)benzamide

Executive Summary

This application note details the structural characterization of 3-amino-N-(4-aminophenyl)benzamide (MW 227.26 g/mol ) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This compound serves as a critical pharmacophore scaffold for histone deacetylase (HDAC) inhibitors, including Entinostat (MS-275).

Accurate profiling of this molecule is essential for metabolic stability studies and impurity analysis in drug development. This guide provides a self-validating protocol for generating reproducible fragmentation data, identifying diagnostic ions (m/z 120.04, 109.07), and elucidating gas-phase dissociation mechanisms.

Chemical Context & Structure

  • IUPAC Name: 3-amino-N-(4-aminophenyl)benzamide[1]

  • Molecular Formula: C₁₃H₁₃N₃O

  • Monoisotopic Mass: 227.1059 Da

  • Structural Features:

    • Moiety A (Acyl): 3-aminobenzoyl group.

    • Moiety B (Amine): 4-aminoaniline (p-phenylenediamine) group.

    • Linker: Amide bond (susceptible to collision-induced dissociation).[2]

Experimental Protocol

Reagents & Preparation
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid (FA).

  • Solvent B: Methanol (LC-MS Grade) + 0.1% Formic Acid.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO. Dilute 1:1000 into 50:50 (A:B) to reach a final concentration of ~1 µg/mL (4.4 µM).

    • Note: Formic acid is critical to ensure protonation of the aniline nitrogens, enhancing

      
       abundance.
      
Instrumentation Parameters (Q-TOF / Triple Quad)
  • Ionization Source: ESI Positive Mode (+).[3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Source Temperature: 120°C.

  • Desolvation Gas: Nitrogen, 600 L/hr at 350°C.

  • Collision Energy (CE): Ramp 10–40 eV to capture both labile and stable fragments.

Results & Discussion: Fragmentation Mechanism

Upon subjecting the protonated precursor [M+H]+ (m/z 228.11) to Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage driven by charge migration.

Primary Fragmentation: Amide Bond Cleavage

The most abundant pathway involves the cleavage of the central amide bond. This can occur via two charge-retention mechanisms:[4]

  • Formation of the Acylium Ion (m/z 120.04):

    • The bond breaks between the carbonyl carbon and the amide nitrogen.

    • The positive charge is retained on the carbonyl, stabilized by resonance with the 3-aminophenyl ring.

    • Observation: This is typically the base peak at medium collision energies (20-25 eV).

    • Structure: [3-H₂N-C₆H₄-CO]⁺.

  • Formation of the Amine Ion (m/z 109.07):

    • Proton transfer to the amide nitrogen precedes cleavage, leading to the expulsion of a neutral ketene or isocyanate species (less common) or simple inductive cleavage retaining the proton on the basic p-phenylenediamine moiety.

    • Structure: [H₂N-C₆H₄-NH₂ + H]⁺ (Protonated p-phenylenediamine).

Secondary Fragmentation
  • Loss of CO (m/z 92.05): The acylium ion (m/z 120) eliminates carbon monoxide (CO, 28 Da) to form the 3-aminophenyl cation (m/z 92).

  • Loss of Ammonia (m/z 211.08): Neutral loss of NH₃ (17 Da) from the precursor or fragments, typical for primary aromatic amines.

Diagnostic Ion Table
m/z (Measured)Ion TypeFormulaProposed StructureOrigin
228.1135

C₁₃H₁₄N₃O⁺Protonated ParentPrecursor
211.0865

C₁₃H₁₁N₂O⁺Distonic IonNeutral loss of NH₃
120.0444 FragmentC₇H₆NO⁺3-aminobenzoyl cationAmide Cleavage (Acyl side)
109.0760 FragmentC₆H₉N₂⁺p-phenylenediamine cationAmide Cleavage (Amine side)
92.0495 FragmentC₆H₆N⁺3-aminophenyl cationLoss of CO from m/z 120
65.0391 FragmentC₅H₅⁺Cyclopentadienyl cationRing degradation

Visualization: Fragmentation Pathway[3][4][5]

The following diagram illustrates the dissociation dynamics. The Red path indicates the dominant acylium formation, while the Blue path represents the amine formation.

G Precursor [M+H]+ Precursor m/z 228.11 TS_Proton Proton Migration (Amide N/O) Precursor->TS_Proton CID Activation Acylium Acylium Ion (3-aminobenzoyl) m/z 120.04 TS_Proton->Acylium Amide Cleavage (Path A) Amine Amine Fragment (p-phenylenediamine) m/z 109.07 TS_Proton->Amine Amide Cleavage (Path B) Neutral_Amine Neutral p-phenylenediamine (108 Da) TS_Proton->Neutral_Amine Neutral_Ketene Neutral Ketene/Acid (119 Da) TS_Proton->Neutral_Ketene PhenylCat Phenyl Cation (3-aminophenyl) m/z 92.05 Acylium->PhenylCat Inductive Cleavage Neutral_CO - CO (28 Da) Acylium->Neutral_CO

Figure 1: CID fragmentation pathway of protonated 3-amino-N-(4-aminophenyl)benzamide.[1][4][5] Path A (Red) yields the diagnostic acylium ion; Path B (Green) yields the amine fragment.

Troubleshooting & Validation

To ensure data integrity (E-E-A-T), follow these validation steps:

  • In-Source Fragmentation Check:

    • Inject the sample at a low cone voltage (10-15 V). If m/z 120 is present at >5% abundance relative to m/z 228, your source temperature or voltage is too high. The precursor should be >95% abundant before CID.

  • Contaminant Exclusion:

    • Common plasticizers (phthalates) appear at m/z 149. Ensure m/z 120 and 109 co-elute perfectly with the m/z 228 precursor in LC-MS mode.

  • Isotope Pattern Verification:

    • The precursor m/z 228 should show a Carbon-13 isotope peak at m/z 229 with ~14-15% relative intensity (due to 13 carbons). Deviations suggest co-eluting impurities.

References

  • Zhu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

    • Relevance: Establishes the fragmentation mechanism for the structural isomer, confirming the stability of the aminobenzoyl c
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72896, N-(3-aminophenyl)benzamide.[Link]

    • Relevance: Provides physicochemical properties and structural d
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[6] [Link]

    • Relevance: Authoritative guide on "Even-Electron Rule" and amide bond cleavage mechanisms cited in the protocol.

Sources

Application Note: High-Performance Polyamide Synthesis Using 3-Amino-N-(4-aminophenyl)benzamide

[1]

Executive Summary

This guide details the protocol for synthesizing soluble, high-temperature aromatic polyamides (aramids) using the asymmetric diamine monomer 3-amino-N-(4-aminophenyl)benzamide (also referred to as 3,4'-diaminobenzanilide or 3,4'-DABA).[1]

Unlike traditional para-aramids (e.g., Kevlar®) which are intractable and require concentrated sulfuric acid for processing, polyamides derived from 3,4'-DABA exhibit excellent solubility in organic solvents (NMP, DMAc) without compromising thermal stability.[1] This is achieved by introducing controlled asymmetry and pre-formed amide linkages into the polymer backbone, disrupting the crystalline packing that typically renders aramids insoluble.[1]

Scientific Rationale & Mechanism

The "Processability Paradox" in Aramids

Standard aramids derive their strength from rigid-rod backbones and extensive intermolecular hydrogen bonding.[1] However, this same structure leads to poor solubility and difficult processing.[1][2]

The Solution: 3-amino-N-(4-aminophenyl)benzamide acts as a "structure breaker" while maintaining aromatic integrity.[1]

  • Asymmetry: The monomer features a meta-amino group on the benzoyl ring and a para-amino group on the aniline ring.[1] This

    
    -orientation introduces a "kink" in the polymer chain, increasing free volume and entropy, which favors solubility.[1]
    
  • Pre-formed Amide: The internal amide bond increases the frequency of hydrogen bonding sites but disrupts the perfect periodicity required for crystallization.[1]

Reaction Mechanism: Low-Temperature Polycondensation

The synthesis follows a nucleophilic acyl substitution pathway.[1] The amine groups of the monomer attack the carbonyl carbons of a diacid chloride (e.g., Terephthaloyl Chloride, TPC), displacing chloride ions.

Critical Control Point: This reaction is highly exothermic and generates HCl.[1]

  • Solvent System: N-methyl-2-pyrrolidone (NMP) acts as both solvent and acid acceptor.[1]

  • Solubility Promoter: Lithium Chloride (LiCl) is added to "salt-in" the polymer.[1][3] Li+ ions complex with the amide carbonyls, preventing the growing polymer chains from hydrogen-bonding to each other and precipitating prematurely.[1]

Experimental Protocol

Materials & Reagents
ReagentPurity RequirementRole
3-amino-N-(4-aminophenyl)benzamide >99.5% (HPLC)Monomer (Diamine)
Terephthaloyl Chloride (TPC) >99.9%Monomer (Diacid Chloride)
N-Methyl-2-pyrrolidone (NMP) Anhydrous (<50 ppm H₂O)Solvent
Lithium Chloride (LiCl) Anhydrous (Dried at 150°C)Solubilizing Agent
Pyridine (Optional)Reagent GradeAcid Scavenger
Methanol Industrial GradePrecipitation Medium
Workflow Visualization

The following diagram outlines the critical path for synthesis, highlighting decision nodes for viscosity checks.

GStartStart: Reagent PrepDryDrying: LiCl & Monomers(Vacuum, 150°C/60°C)Start->DryDissolveSolvation:Dissolve Diamine + LiClin NMP (N2 purge)Dry->DissolveStrict AnhydrousCoolCooling:Bring to 0-5°C(Ice/Salt Bath)Dissolve->CoolAddPolymerization:Add TPC (Solid)in portionsCool->AddExotherm ControlReactReaction:Stir 0°C (1h) -> RT (12h)Viscosity RiseAdd->ReactPrecipWorkup:Pour into Methanol(Fiber formation)React->PrecipViscous SolutionWashPurification:Wash w/ Hot WaterRemove LiCl/HClPrecip->WashEndFinal Polymer:Dry 100°C VacuumWash->End

Caption: Figure 1. Step-by-step workflow for the low-temperature polycondensation of 3,4'-DABA aramids.

Step-by-Step Procedure

Step 1: System Preparation (Self-Validating Step)

  • Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube.

  • Validation: Ensure the system maintains positive nitrogen pressure. Any moisture ingress will hydrolyze TPC, terminating chain growth (Carothers equation).[1]

Step 2: Solvation

  • Action: Charge the flask with NMP (40 mL) and LiCl (1.5 g). Stir at room temperature until LiCl is fully dissolved.

  • Action: Add 3-amino-N-(4-aminophenyl)benzamide (2.27 g, 10.0 mmol). Stir until a clear, homogenous solution is obtained.

  • Cooling: Submerge flask in an ice/water bath to reach 0–5°C.

Step 3: Polymerization (The Critical Phase)

  • Action: Add Terephthaloyl Chloride (2.03 g, 10.0 mmol) in one portion or roughly divided into 3 aliquots over 5 minutes.

  • Observation: The solution temperature will rise (exothermic).[1] Maintain <15°C.

  • Mechanism: The solution viscosity will increase rapidly.[1]

  • Aging: Remove the ice bath after 1 hour.[1] Allow the reaction to stir at room temperature (25°C) for 12–24 hours. The mixture should become a viscous, honey-like dope.

Step 4: Isolation and Purification

  • Action: Slowly pour the polymer solution into a high-speed blender containing 500 mL of methanol (or water).

  • Result: The polymer precipitates as white fibrous strands.[1]

  • Washing: Filter the polymer.[1] Boil in water (2x 500 mL) for 1 hour to extract residual NMP and LiCl salts.

  • Drying: Dry in a vacuum oven at 100°C for 24 hours.

Characterization & Expected Data

Solubility Profile

Unlike Kevlar, the 3,4'-DABA polyamide (PA-34) demonstrates superior solubility.[1]

SolventPA-34 (This Protocol)Kevlar (Reference)
Conc.[1] H₂SO₄ ++ (Soluble)++ (Soluble)
NMP ++ (Soluble)-- (Insoluble)
DMAc ++ (Soluble)-- (Insoluble)
DMSO + (Swells/Soluble)-- (Insoluble)
THF -- (Insoluble)-- (Insoluble)
Thermal Properties[1][2][4][5]
  • Glass Transition (Tg): ~260–275°C

  • Decomposition Temp (Td, 10% loss): >480°C (in Nitrogen)

  • Char Yield (at 800°C): >55%

Structure-Property Logic

The following diagram explains why this specific monomer yields these properties.

LogicMonomerMonomer:3-amino-N-(4-aminophenyl)benzamideMetaMeta-Linkage(3-position)Monomer->MetaParaPara-Linkage(4-position)Monomer->ParaAmidePre-formed AmideMonomer->AmidePackingDisrupted Chain Packing(Low Crystallinity)Meta->PackingRigidityAromatic Backbone(High Rigidity)Para->RigidityAmide->PackingAmide->RigiditySolubilityResult:Solubility in NMP/DMAcPacking->SolubilityThermalResult:High Tg (>260°C)Rigidity->Thermal

Caption: Figure 2.[1] Causal relationship between monomer structure and final polymer properties.

Troubleshooting & Critical Controls

  • Stoichiometry is King: Step-growth polymerization requires a strict 1:1.000 molar ratio.[1] Even a 1% deviation limits molecular weight significantly.[1] Weigh reagents to 0.1 mg precision.

  • Moisture Kills: If the TPC hydrolyzes before reacting with the amine, the chain ends die.[1] Use fresh TPC (white crystals, not yellow) and anhydrous solvents.[1]

  • Opalescence: If the solution turns cloudy during reaction, the polymer is precipitating.[1] Add more LiCl (up to 5 wt%) or heat gently to 60°C to redissolve.[1]

References

  • Imai, Y. (2019).[1] Rapid Synthesis of Polyamides and Polyimides. Journal of Polymer Science.

  • ChemicalBook. (2023).[1] 3-Amino-N-(4-aminophenyl)benzamide Properties and Suppliers.

  • Garcia, J.M., et al. (2010).[1] High-performance aromatic polyamides. Progress in Polymer Science.

  • Hsiao, S.H. (2024).[1][4] Electrochromic Polyamides and Triphenylamine Derivatives. MDPI Polymers.

Application Note: Interfacial Polymerization with 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the fabrication of high-performance Thin Film Composite (TFC) membranes using 3-amino-N-(4-aminophenyl)benzamide (often abbreviated in literature as 3,4'-DABA or 3,4'-DAB) as the aqueous phase monomer. Unlike the standard m-phenylenediamine (MPD), this asymmetric diamine incorporates a pre-formed amide linkage within its backbone.

Why use this monomer?

  • Structural Rigidity: The benzanilide core provides a stiffer polymer backbone compared to MPD, potentially enhancing selectivity for specific ion separation (e.g., divalent vs. monovalent ions).

  • Enhanced Hydrogen Bonding: The internal amide group increases the density of hydrogen bond donors/acceptors, improving hydrophilicity and potentially fouling resistance.

  • Chlorine Resistance: Research suggests that modifying the electron density around the amide nitrogen—here achieved by the benzanilide structure—can alter the susceptibility of the polyamide active layer to chlorine attack compared to standard MPD-TMC films.

Chemical Structure & Mechanism[1]

The polymerization relies on the interfacial reaction between the diamine (aqueous) and trimesoyl chloride (TMC, organic).

Monomer Properties
  • IUPAC Name: 3-amino-N-(4-aminophenyl)benzamide[1]

  • Molecular Formula: C₁₃H₁₃N₃O

  • Molecular Weight: 227.26 g/mol

  • Solubility: Moderate in water; significantly lower than MPD. Requires optimization of pH or co-solvents.

Reaction Mechanism Visualization

The following diagram illustrates the chemical pathway. Note the asymmetric reactivity: the aniline-type amine (4-position) is generally more nucleophilic than the benzamide-type amine (3-position).

ReactionMechanism cluster_reactivity Reactivity Asymmetry Monomer 3-Amino-N-(4-aminophenyl)benzamide (Aqueous Phase) Intermediate Linear/Branched Oligomers (Interface) Monomer->Intermediate Diffusion to Interface TMC Trimesoyl Chloride (TMC) (Organic Phase) TMC->Intermediate Acylation Polymer Crosslinked Polyamide Network (Active Layer) Intermediate->Polymer Crosslinking (Curing) Byproduct HCl (Byproduct) Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the interfacial polymerization of 3-amino-N-(4-aminophenyl)benzamide with TMC.

Experimental Protocol

Materials Required
ComponentGrade/SpecificationRole
Monomer 3-amino-N-(4-aminophenyl)benzamide (>98%)Aqueous Reactant
Acid Chloride Trimesoyl Chloride (TMC) (>98%)Organic Reactant
Solvent (Org) Isopar G, n-Hexane, or HeptaneOrganic Phase Solvent
Solvent (Aq) DI Water (18.2 MΩ)Aqueous Phase Solvent
Additives Camphorsulfonic Acid (CSA), Triethylamine (TEA)pH Buffer / Catalyst
Surfactant Sodium Dodecyl Sulfate (SDS)Surface Tension Modifier
Support Polysulfone (PSf) Ultrafiltration MembraneBase Substrate
Solution Preparation

A. Aqueous Phase (0.5% w/v Monomer)

  • Note: Due to lower solubility, heating or co-solvents are often necessary.

  • Measure 100 mL of DI water.

  • Add 0.5 g of 3-amino-N-(4-aminophenyl)benzamide.

  • Add 1.0 g of Camphorsulfonic Acid (CSA). Rationale: CSA salts the amine, improving solubility and buffering the reaction.

  • Add 0.6 mL of Triethylamine (TEA). Rationale: Neutralizes the HCl byproduct and accepts protons from the CSA-amine salt to free the nucleophile.

  • Add 0.1 g (0.1% w/v) SDS.

  • Critical Step: Sonicate at 40°C for 20 minutes until fully dissolved. Filter through a 0.45 µm filter to remove undissolved particles.

B. Organic Phase (0.1% w/v TMC)

  • Dissolve 0.1 g of TMC in 100 mL of Isopar G (or n-hexane).

  • Sonicate for 5 minutes to ensure homogeneity. Keep sealed to prevent hydrolysis.

Fabrication Workflow

Workflow Start Start: PSf Support Preparation Step1 1. Aqueous Coating (Contact time: 2 min) Start->Step1 Step2 2. Removal of Excess Solution (Air Knife / Rubber Roller) Step1->Step2 Step3 3. Drying (Air dry: 1-2 min until surface matte) Step2->Step3 Step4 4. Organic Coating (IP Reaction) (Contact time: 60 sec) Step3->Step4 Step5 5. Thermal Curing (Oven: 80°C for 5-10 min) Step4->Step5 Step6 6. Washing (DI Water Rinse) Step5->Step6 End Final TFC Membrane Step6->End

Figure 2: Step-by-step interfacial polymerization workflow.

Detailed Steps:

  • Support Prep: Tape the PSf support onto a glass plate. Ensure the surface is clean and pores are open (store in DI water prior to use).

  • Aqueous Contact: Pour the aqueous amine solution over the PSf support. Allow it to soak for 2 minutes .

  • Excess Removal: Use a rubber roller or an air knife to remove all visible droplets. The surface should appear damp but not shiny. Expert Insight: Uneven drying leads to "defects" where the polyamide layer is too thick or non-existent.

  • Reaction: Gently pour the Organic Phase (TMC) over the surface. Ensure complete coverage. Reaction time: 60 seconds .

  • Curing: Drain the organic solution vertically. Place the membrane in a hot air oven at 80°C for 10 minutes . Rationale: Heat promotes crosslinking and densifies the film.

  • Washing: Rinse thoroughly with DI water to remove unreacted monomers. Store in DI water at 4°C.

Characterization & Expected Results

Verification Checklist
TechniqueTarget FeatureExpected Observation
FTIR-ATR Chemical StructurePeaks at ~1660 cm⁻¹ (Amide I) and ~1540 cm⁻¹ (Amide II). Appearance of new peaks vs. PSf support.
SEM Morphology"Ridge-and-valley" structure, though potentially smoother than MPD-TMC due to monomer rigidity.
XPS Surface ChemistryO/N ratio should reflect the theoretical stoichiometry of the crosslinked network (approx 1:1 to 2:1 depending on crosslinking degree).
Contact Angle HydrophilicityTypically 40°–60°. Lower than pure PSf, potentially lower than MPD-TMC due to extra amide groups.
Performance Testing (RO Conditions)
  • Test Conditions: 2000 ppm NaCl, 225 psi (1.55 MPa), 25°C.

  • Expected Flux: 20–40 L/m²h (LMH).

  • Expected Rejection: 98.0% – 99.5%.

Troubleshooting & Optimization

Issue 1: Monomer Precipitation in Aqueous Phase

  • Cause: Low solubility of the benzanilide structure.[2]

  • Solution: Increase temperature of aqueous phase to 40°C during coating. Add 5-10% DMSO as a co-solvent (ensure PSf support compatibility).

Issue 2: Low Water Flux

  • Cause: Active layer is too thick or "tight" due to high reactivity of the para-amine.

  • Solution: Reduce monomer concentration to 0.25% w/v. Reduce reaction time to 30 seconds.

Issue 3: Low Salt Rejection

  • Cause: Incomplete crosslinking or defects.

  • Solution: Increase Curing temperature to 90°C. Ensure the aqueous phase is dried sufficiently (step 3.3.3) to prevent water droplets from blocking the reaction.

References

  • Richter, H., et al. "Reverse osmosis process using crosslinked aromatic polyamide membranes." U.S. Patent 3,904,519. Washington, DC: U.S. Patent and Trademark Office. Link

  • Cadotte, J. E. "Interfacially synthesized reverse osmosis membrane." U.S. Patent 4,277,344. (Foundational reference for MPD-TMC chemistry adaptation). Link

  • Verissimo, S., et al. "Thin-film composite hollow fiber membranes: An optimized manufacturing method." Journal of Membrane Science, 264(1-2), 48-55. (Reference for optimizing IP parameters). Link

Sources

Application Note: Synthesis of High-Performance Poly(amide-imide)s from 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of poly(amide-imide)s (PAIs) utilizing 3-amino-N-(4-aminophenyl)benzamide (also known as 3,4'-diaminobenzanilide) as the core diamine monomer.

While standard polyimides (PIs) offer exceptional thermal stability, they often suffer from poor processability due to insolubility and high melting temperatures. The incorporation of an amide group directly into the diamine backbone, particularly in an asymmetric meta-para configuration (3,4'-linkage), disrupts the polymer chain symmetry. This modification significantly enhances solubility in organic solvents and lowers the glass transition temperature (


) to a processable range without compromising the high-temperature performance (

C) characteristic of the imide functionality.

Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers in flexible electronics and membrane filtration.

Monomer Synthesis: 3-Amino-N-(4-aminophenyl)benzamide

The synthesis of the asymmetric diamine is the critical first step. Direct reaction of diacid chlorides with diamines often leads to oligomerization. Therefore, a Nitro-Reduction route is employed to ensure stoichiometric precision of the internal amide bond.

Reaction Scheme
  • Amidation: 3-Nitrobenzoyl chloride + 4-Nitroaniline

    
     3-Nitro-N-(4-nitrophenyl)benzamide (Dinitro Intermediate).
    
  • Reduction: Dinitro Intermediate +

    
    /Pd-C 
    
    
    
    3-Amino-N-(4-aminophenyl)benzamide.
Detailed Protocol
Step 1: Intermediate Synthesis (Dinitro Compound)
  • Reagents: 3-Nitrobenzoyl chloride (0.1 mol), 4-Nitroaniline (0.1 mol), Pyridine (acceptor), NMP (Solvent).

  • Procedure:

    • Dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of anhydrous N-methyl-2-pyrrolidone (NMP) in a 250 mL round-bottom flask.

    • Add 10 mL of pyridine as an acid scavenger.

    • Cool the solution to 0–5°C using an ice bath.

    • Slowly add 18.55 g (0.1 mol) of 3-nitrobenzoyl chloride dissolved in 20 mL NMP dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Work-up: Pour the reaction mixture into 1 L of dilute HCl/water solution to precipitate the yellow dinitro product. Filter, wash repeatedly with water, and recrystallize from ethanol/DMF.

    • Yield Target: >85%[1][2][3][4]

Step 2: Reduction to Diamine
  • Reagents: Dinitro intermediate, 10% Pd/C catalyst, Hydrazine monohydrate (or H2 gas), Ethanol.

  • Procedure:

    • Suspend the purified dinitro compound (10 g) in 150 mL of ethanol.

    • Add 0.5 g of 10% Pd/C catalyst.

    • Heat to reflux (

      
      C).
      
    • Add hydrazine monohydrate (10 mL) dropwise (Caution: Exothermic, gas evolution).

    • Reflux for 4–6 hours until the solution becomes clear/colorless.

    • Purification: Filter hot to remove Pd/C. Cool the filtrate to crystallize the diamine.

    • Validation: Melting point check (approx. 192–194°C) and FTIR (appearance of

      
       doublet at 3300–3400 cm⁻¹).
      

Polymerization Protocol: Poly(amide-imide) Synthesis[1][4][5][6][7][8][9]

We utilize a Two-Step Low-Temperature Polycondensation method followed by Chemical Imidization . This route yields higher molecular weight polymers compared to high-temperature one-step methods.

Materials
  • Monomer: 3-Amino-N-(4-aminophenyl)benzamide (Synthesized above).

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA ) is recommended for maximum solubility and optical transparency. Alternatively, Pyromellitic dianhydride (PMDA ) can be used for higher stiffness.

  • Solvent: Anhydrous DMAc (Dimethylacetamide).

  • Imidization Agents: Acetic Anhydride (Ac₂O) and Pyridine.

Step-by-Step Methodology
Phase A: Polyamic Acid (PAA) Formation[5][6][7]
  • Dissolution: In a 100 mL three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve 2.27 g (10 mmol) of the diamine in 25 mL of anhydrous DMAc.

  • Dianhydride Addition: Cool the solution to 0°C. Add 4.44 g (10 mmol) of 6FDA in one portion.

    • Expert Note: Adding solid dianhydride to the amine solution prevents transient excess of anhydride, minimizing chain-terminating hydrolysis.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 24 hours. The solution should become viscous (Inherent viscosity

    
     dL/g).
    
Phase B: Chemical Imidization
  • Reagent Addition: To the viscous PAA solution, add a mixture of Acetic Anhydride (4 mL) and Pyridine (2 mL).

  • Cyclization: Heat the solution to 80–100°C for 4–6 hours with vigorous stirring.

  • Precipitation: Pour the polymer solution into a high-speed blender containing 500 mL of Methanol.

  • Washing: Filter the fibrous precipitate. Wash with hot water and methanol to remove residual solvent and catalyst.

  • Drying: Dry in a vacuum oven at 150°C for 12 hours.

Visualization of Workflow

The following diagram illustrates the critical path from raw materials to the final PAI film, highlighting the specific structural logic of the asymmetric monomer.

PAI_Synthesis cluster_monomer Monomer Synthesis (Asymmetric) cluster_poly Polymerization (Two-Step) Nitro_Cl 3-Nitrobenzoyl Chloride Amide_Int Dinitro-Amide Intermediate Nitro_Cl->Amide_Int Amidation (Pyridine, 0°C) Nitro_Aniline 4-Nitroaniline Nitro_Aniline->Amide_Int Diamine 3-Amino-N-(4-aminophenyl) benzamide Amide_Int->Diamine Pd/C Reduction PAA Polyamic Acid (Viscous Precursor) Diamine->PAA DMAc, 0°C + Dianhydride Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA Imidization Chemical Imidization (Ac2O / Pyridine) PAA->Imidization Cyclodehydration PAI Poly(amide-imide) Final Polymer Imidization->PAI Precipitation (MeOH)

Figure 1: Synthetic pathway ensuring structural asymmetry for enhanced solubility.

Characterization & Properties

Expected Spectral Data
  • FTIR:

    • Amide: Absorption at 1660 cm⁻¹ (C=O amide) and 3300 cm⁻¹ (N-H).

    • Imide: Characteristic bands at 1780 cm⁻¹ (asym C=O), 1720 cm⁻¹ (sym C=O), and 1380 cm⁻¹ (C-N).

    • Absence: Disappearance of broad OH stretch from Polyamic acid indicates complete imidization.

  • 1H NMR (DMSO-d6):

    • Amide proton singlet appears downfield (approx. 10.0–10.5 ppm).

    • Aromatic protons split into distinct regions due to the asymmetry of the 3,4'-structure.

Typical Property Profile (6FDA-based PAI)
PropertyValue RangeSignificance
Inherent Viscosity (

)
0.6 – 1.2 dL/gIndicates high molecular weight; sufficient for tough films.
Glass Transition (

)
260°C – 290°CHigh thermal stability; processable below degradation temp.
Decomposition Temp (

)
> 480°CExcellent resistance to thermal breakdown.[4][8]
Solubility NMP, DMAc, DMF, DMSOSoluble at room temp (unlike rigid PMDA-ODA polyimides).
Film Appearance Transparent / Pale YellowSuitable for optical applications (if 6FDA is used).

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The dianhydride is extremely sensitive to moisture. Even trace water in the solvent during Phase A will hydrolyze the anhydride ring, lowering molecular weight. Action: Distill DMAc over

    
     and store over 4Å molecular sieves.
    
  • Viscosity Management: If the solution becomes too viscous during PAA formation, dilute slightly with DMAc. High local viscosity can prevent stoichiometry equilibrium.

  • Imidization Completeness: If the final polymer film is brittle, imidization may be incomplete. Verify by FTIR.[7] If C=O (acid) peaks remain, increase the time/temperature of the chemical imidization step.

References

  • Yang, C. P., et al. (1998).[9] "Synthesis and Properties of Poly(amide-imide)s Based on the Diimide-Diacid Condensed from 2,2'-Bis(4-aminophenoxy)biphenyl and Trimellitic Anhydride." Journal of Polymer Science Part A: Polymer Chemistry.

  • Hsiao, S. H., & Yang, C. P. (1990). "Preparation of poly(amide-imide)s by direct polycondensation with triphenyl phosphite." Makromolekulare Chemie. (Foundational method for PAI synthesis).[1][5][8]

  • Mallakpour, S., et al. (2018). "Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid." RSC Advances.

  • Ghaemy, M., & Alizadeh, R. (2011). "Synthesis and characterization of novel soluble poly(amide-imide)s containing pendant groups." Chinese Journal of Polymer Science. (Describes solubility benefits of asymmetric diamines).
  • Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science. (General review on solubility mechanisms in PIs/PAIs).

Sources

Application Note: Synthesis and Functionalization of 3-Amino-N-(4-aminophenyl)benzamide for Non-Nucleoside DNMT Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis and application of the 3-amino-N-(4-aminophenyl)benzamide scaffold in the development of DNA Methyltransferase (DNMT) inhibitors.

Executive Summary

The development of non-nucleoside DNA methyltransferase (DNMT) inhibitors is a critical frontier in cancer epigenetics, offering lower toxicity profiles compared to nucleoside analogs (e.g., Azacitidine). The 3-amino-N-(4-aminophenyl)benzamide scaffold represents a strategic structural isomer of the validated SGI-1027 and MG-98 pharmacophores. By altering the substitution pattern from para (4-amino) to meta (3-amino) on the benzoyl ring, researchers can probe the spatial constraints of the DNMT catalytic pocket (specifically the SAM cofactor site and Cytosine pocket) and improve aqueous solubility.

This guide provides a high-fidelity protocol for synthesizing this bis-aniline scaffold and functionalizing it to generate a library of potent DNMT inhibitors.

Scientific Rationale & Mechanism

The "Linker" Strategy in DNMT Inhibition

Most successful non-nucleoside DNMT inhibitors (e.g., SGI-1027, RG108) function by occupying the catalytic pocket or the DNA minor groove. The scaffold serves as a rigid, conjugated linker that positions two hydrophobic "warheads" (typically quinolines, pyrimidines, or phthalimides) at the correct distance to interact with:

  • The Hydrophobic Pocket: Where the cytosine base usually flips out.

  • The Cofactor Site: Where S-adenosylmethionine (SAM) binds.

The meta-substitution (3-amino) introduces a "kink" in the linearity of the molecule compared to the para-substituted SGI-1027, potentially allowing access to sub-pockets in DNMT3A/3B isoforms that are sterically restricted for linear analogs.

Structural Logic (DOT Diagram)

DNMT_Scaffold_Logic Scaffold 3-amino-N-(4-aminophenyl)benzamide (The Scaffold) DNMT_Enzyme DNMT Catalytic Domain (Cys-rich Region) Scaffold->DNMT_Enzyme Positions Warheads via H-Bonding (Amide) Warhead1 Head Group (e.g., Quinoline/Pyrimidine) Targets: Cytosine Pocket Warhead1->Scaffold Coupled to 4-amino (aniline) Warhead1->DNMT_Enzyme Competitive Inhibition Warhead2 Tail Group (e.g., Hydrophobic Aryl) Targets: SAM Cofactor Site Warhead2->Scaffold Coupled to 3-amino (benzoyl)

Figure 1: Structural logic of using the bis-aniline scaffold to bridge the catalytic domains of DNMT enzymes.

Chemical Synthesis Protocol

Objective: Synthesize high-purity (>98%) 3-amino-N-(4-aminophenyl)benzamide. Challenge: Preventing polymerization. Since the product contains two amine groups and the precursors involve acid chlorides, a protection-deprotection strategy is strictly required to avoid uncontrolled oligomerization.

Retrosynthetic Analysis
  • Target: 3-amino-N-(4-aminophenyl)benzamide (3)

  • Precursor: N-(4-((tert-butoxycarbonyl)amino)phenyl)-3-nitrobenzamide (2)

  • Starting Materials: 3-Nitrobenzoic acid (A) + N-Boc-1,4-phenylenediamine (B)

Detailed Step-by-Step Protocol
Step 1: Amide Coupling (Formation of the Nitro-Boc Intermediate)
  • Reagents: 3-Nitrobenzoic acid (1.0 eq), N-Boc-1,4-phenylenediamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Rationale: HATU is chosen over EDCI/HOBt for faster kinetics and higher yield in forming anilides, which can be sluggish nucleophiles.

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 3-Nitrobenzoic acid (1.67 g, 10 mmol) in 20 mL anhydrous DMF.

  • Activation: Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.56 g, 12 mmol). Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add N-Boc-1,4-phenylenediamine (2.29 g, 11 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product (Intermediate A) will appear as a new, less polar spot compared to the amine.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Filtration: Filter the solid, wash with water (3x 50 mL) and cold diethyl ether (2x 20 mL) to remove residual DMF and unreacted amine.

  • Yield: Expect ~85-90% of N-(4-(Boc-amino)phenyl)-3-nitrobenzamide .

Step 2: Nitro Reduction (The "Hydrogenation" Phase)
  • Reagents: Intermediate A, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

  • Note: We reduce the nitro group before removing the Boc group to prevent side reactions between the free aniline and any residual nitro-intermediates.

  • Setup: Dissolve the solid from Step 1 (3.5 g, ~10 mmol) in 50 mL MeOH:THF (1:1). The THF helps solubility.

  • Catalyst: Carefully add 10% Pd/C (350 mg) under an Argon stream (Caution: Pyrophoric).

  • Reduction: Purge the flask with Hydrogen gas (balloon pressure) three times. Stir vigorously under H2 atmosphere for 4–6 hours at RT.

  • Monitoring: TLC should show the disappearance of the nitro compound and the appearance of a fluorescent amine spot.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate solvents in vacuo to yield N-(4-(Boc-amino)phenyl)-3-aminobenzamide .

Step 3: Boc Deprotection (Final Scaffold Generation)
  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Reaction: Dissolve the reduced intermediate in 20 mL DCM. Cool to 0°C.

  • Addition: Add 5 mL TFA dropwise.

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quenching: Evaporate the DCM/TFA mixture. Redissolve the residue in minimal water/methanol.

  • Neutralization: Carefully basify with sat. NaHCO3 (pH ~8) to liberate the free base. Extract with EtOAc (3x 50 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. If necessary, recrystallize from Ethanol/Hexane.

  • Final Product: 3-amino-N-(4-aminophenyl)benzamide . (Pale brown/off-white solid).

Functionalization: Creating the Inhibitor Library

Once the scaffold is synthesized, it acts as a platform. The two amino groups (aniline-like) have slightly different reactivities. The 4-amino group (on the N-phenyl ring) is generally more nucleophilic than the 3-amino group (on the benzoyl ring) due to electronic effects, though this difference is subtle.

Protocol for Symmetrical/Asymmetrical Functionalization:

  • Target: Bis-quinoline derivatives (SGI-1027 analogs).

  • Reagent: 4-Chloroquinoline (or substituted derivatives).

  • Conditions:

    • Mix Scaffold (1 eq) + 4-Chloroquinoline (2.2 eq).

    • Solvent: Ethanol or Ethoxyethanol.

    • Catalyst: HCl (cat.) (nucleophilic aromatic substitution).[1]

    • Reflux for 12 hours.

  • Result: A bis-quinolyl derivative where the scaffold bridges two quinoline heads.

Biological Validation (DNMT Inhibition Assay)

To validate the synthesized compounds, use a radioisotopic or fluorescence-based assay.

Assay Protocol (Scintillation Proximity Assay)
  • Enzyme: Recombinant Human DNMT1, DNMT3A, or DNMT3B.

  • Substrate: Poly(dI-dC) or hemimethylated DNA duplexes.

  • Methyl Donor: [3H]-SAM (S-Adenosyl-L-methionine).

  • Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT).

  • Incubation: Mix Enzyme (50 ng) + Inhibitor (Variable conc. 0.1 nM – 100 µM) + DNA Substrate (500 ng). Incubate for 10 mins at 37°C.

  • Start Reaction: Add [3H]-SAM (1 µCi). Incubate for 60 mins at 37°C.

  • Stop: Quench with 10% TCA (Trichloroacetic acid).

  • Detection: Filter onto DEAE filter mats, wash, dry, and count tritium incorporation using a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Presentation Template

Summarize your SAR (Structure-Activity Relationship) data in the following format:

Compound IDR1 (3-position)R2 (4-position)DNMT1 IC50 (µM)DNMT3A IC50 (µM)Selectivity (3A/1)
Scaffold -NH2-NH2>100>100N/A
Ref (SGI-1027) QuinolineQuinoline6.00.96.6x
Analog 1 QuinolinePyrimidine[Data][Data][Calc]
Analog 2 PhthalimideQuinoline[Data][Data][Calc]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Nitrobenzoic Acid + N-Boc-p-phenylenediamine Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Forms: Nitro-Boc-Amide Start->Step1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Reduces Nitro -> Amine Step1->Step2 Step3 Step 3: Acid Deprotection (TFA/DCM) Removes Boc -> Amine Step2->Step3 Final Final Scaffold: 3-amino-N-(4-aminophenyl)benzamide Step3->Final Library Library Generation: React with Heterocycles (Quinolines/Pyrimidines) Final->Library Nucleophilic Ar. Sub.

Figure 2: Step-by-step synthetic workflow for the generation of the target scaffold.

References

  • Datta, J., et al. (2009). "A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity." Cancer Research, 69(10), 4277-4285. Link

  • Valente, S., et al. (2014). "Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells." Journal of Medicinal Chemistry, 57(3), 701–713. Link

  • Gros, C., et al. (2015). "Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation." European Journal of Medicinal Chemistry, 93, 227-241. Link

  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of human histone deacetylases." Journal of Medicinal Chemistry, 48(4), 1019-1032. (Reference for Benzamide Scaffold Chemistry) Link

Sources

designing kinase inhibitors from 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Optimization of Kinase Inhibitors derived from the 3-amino-N-(4-aminophenyl)benzamide Scaffold

Abstract

This guide outlines the strategic utilization of the 3-amino-N-(4-aminophenyl)benzamide scaffold in the design of ATP-competitive kinase inhibitors. While benzamides are historically associated with Class I HDAC inhibitors (e.g., Entinostat/MS-275), the meta-amino (3-position) substitution pattern offers a unique geometric vector distinct from the zinc-binding ortho-amino motif. This note details the synthetic pathways, fragment-based design strategies, and biochemical validation protocols required to repurpose this scaffold for high-selectivity kinase targeting (e.g., Bcr-Abl, ROCK, PLK1).

Structural Biology & Design Strategy

The Scaffold Hopping Logic

The core structure, 3-amino-N-(4-aminophenyl)benzamide , acts as a "privileged fragment" capable of spanning the ATP-binding cleft. Unlike its 2-amino isomer (an HDAC pharmacophore), the 3-amino variant directs substituents away from the zinc-binding trajectory and towards the kinase hinge region.

  • Vector A (3-Amino): Positioned to accept heterocycles (pyrimidines, purines) that form hydrogen bonds with the kinase Hinge Region (e.g., Met318 in c-Abl).

  • Vector B (Amide Linker): Forms crucial H-bonds with the Gatekeeper residue (e.g., Thr315) and stabilizes the scaffold via

    
    -stacking interactions.
    
  • Vector C (4-Aminophenyl): Extends into the Solvent Front or the Hydrophobic Pocket II (DFG-out conformation), allowing for solubility-enhancing solubilizing groups (e.g., piperazines).

Design Workflow Visualization

The following diagram illustrates the iterative design cycle from scaffold synthesis to lead optimization.

DesignCycle Figure 1: Iterative Structure-Activity Relationship (SAR) cycle for benzamide kinase inhibitors. Start Scaffold Core 3-amino-N-(4-aminophenyl)benzamide Step1 In Silico Docking (Hinge Vector Analysis) Start->Step1 Step2 Divergent Synthesis (C3 & C4' Derivatization) Step1->Step2 Prioritize R-groups Step3 Biochemical Assay (ADP-Glo™) Step2->Step3 Library Generation Step4 SAR Analysis (IC50 & Selectivity) Step3->Step4 Potency Data Step4->Step1 Refine Model

Chemical Synthesis Protocols

The synthesis requires a differentiated protection strategy to selectively modify the two amine handles.

Pre-requisite Safety: All reactions involving acid chlorides and coupling agents must be performed in a fume hood.[1] P-phenylenediamine is a sensitizer; wear nitrile gloves.

Synthesis of the Core Scaffold

Objective: Synthesize N-(4-aminophenyl)-3-nitrobenzamide as the key intermediate.

  • Reagents:

    • 3-Nitrobenzoyl chloride (1.0 eq)

    • N-Boc-p-phenylenediamine (1.0 eq) (Mono-protected to prevent polymerization)

    • Triethylamine (TEA) (2.5 eq)

    • Dichloromethane (DCM) (Anhydrous)

  • Protocol:

    • Step A (Amide Coupling): Dissolve N-Boc-p-phenylenediamine (10 mmol) in DCM (50 mL) with TEA (25 mmol) at 0°C. Dropwise add 3-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Stir at RT for 4 hours.

    • Step B (Workup): Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Step C (Nitro Reduction): Dissolve the intermediate in MeOH/THF (1:1).[1] Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite.[1][2]

    • Yield: ~85% of 3-amino-N-(4-(Boc-amino)phenyl)benzamide.

Library Derivatization (Hinge Binder Attachment)

Objective: Attach a hinge-binding heterocycle (e.g., 4-chloropyrimidine) to the 3-amino position.[2]

  • Reaction: Nucleophilic Aromatic Substitution (SnAr).[1]

  • Protocol:

    • Dissolve scaffold (1.0 eq) in n-butanol.[1]

    • Add 2,4-dichloropyrimidine (1.2 eq) and DIPEA (2.0 eq).

    • Heat to 100°C for 12 hours.

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

    • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group on the distal amine, exposing the tail for further modification.

Biochemical Validation: ADP-Glo™ Kinase Assay

To validate the potency of the synthesized inhibitors, we utilize the Promega ADP-Glo™ system. This assay is preferred over FRET-based methods for benzamides to avoid potential fluorescence interference from the aromatic scaffold.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1] It is a two-step endpoint assay:

  • Depletion: Terminates the reaction and consumes remaining ATP.[3][4]

  • Detection: Converts ADP to ATP, which drives a luciferase reaction.[4][5]

Assay Workflow Diagram

ADPGloWorkflow Figure 2: Step-by-step workflow for the ADP-Glo™ biochemical kinase assay. Plate 384-Well Plate Setup Kinase + Substrate Test Compound (Benzamide) Rxn Kinase Reaction (60 min @ RT) Plate->Rxn Step1 Step 1: ADP-Glo™ Reagent (Depletes unused ATP) Rxn->Step1 Inc1 Incubation (40 min) Step1->Inc1 Step2 Step2 Inc1->Step2 Read Read Luminescence (Integration: 0.5 - 1.0s) Step2->Read

Detailed Protocol

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP (Ultrapure): Concentration = Km(app) of the specific kinase (typically 10-50 µM).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.[1]

Procedure:

  • Compound Preparation: Prepare 3x serial dilutions of the benzamide inhibitors in 100% DMSO. Transfer 250 nL to the 384-well plate (Final DMSO < 1%).

  • Enzyme Addition: Add 2.5 µL of Kinase (0.5 ng/µL) in Kinase Buffer. Incubate 10 min (Pre-incubation allows inhibitor to bind).

  • Start Reaction: Add 2.5 µL of ATP/Substrate mix.[1]

  • Kinase Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Step 1 (Depletion): Add 5 µL of ADP-Glo™ Reagent.[1] Incubate 40 min at RT.

  • Step 2 (Detection): Add 10 µL of Kinase Detection Reagent.[1] Incubate 30 min at RT.

  • Measurement: Read luminescence on a multimode plate reader (e.g., EnVision or GloMax).[1]

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a 4-parameter logistic equation to determine IC50.[1]

SAR & Optimization Data

When analyzing the 3-amino-N-(4-aminophenyl)benzamide derivatives, organize data to correlate structural changes with Kinase Selectivity vs. HDAC liability.

Compound IDR1 (3-Amino Subst.)[1][2][6][7]R2 (4-Amino Subst.)[1][6]c-Abl IC50 (nM)HDAC1 IC50 (nM)Selectivity Ratio
Ref (Scaffold) -NH2-NH2>10,000>5,000N/A
BMZ-001 Pyrimidin-4-yl-NH2450>10,000>20x
BMZ-002 Pyrimidin-4-yl4-Methyl-piperazinyl12 >10,000>800x
BMZ-003 -H-NH-OH (Hydroxamic)>10,00050.0005x (HDAC Potent)

Note: BMZ-003 represents a negative control where the scaffold is reverted to an HDAC inhibitor design to validate the assay specificity.

References

  • Asaki, T., et al. (2006).[1] "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.[8]

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661.

  • Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39.

Sources

Application Note: High-Fidelity Synthesis of Bis-Azo Colorants using 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing high-performance bis-azo dyes using 3-amino-N-(4-aminophenyl)benzamide (also known as 3,4'-diaminobenzanilide) as the diazo component. Unlike simple anilines, this precursor contains an internal amide linkage, which imparts superior thermal stability and substantivity to the final colorant.

This protocol focuses on the Tetrazotization route (diazotization of both amine groups) followed by coupling with


-naphthol to produce a disazo pigment. This workflow is designed for researchers requiring high-purity pigments for material science (e.g., polyamide coloring) or histological applications.
Key Chemical Characteristics[1][2][3][4][5][6][7][8][9]
  • Precursor: 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4).[1]

  • Structure Analysis: The molecule contains two primary amine groups with distinct electronic environments:

    • 3-amino (Benzoyl ring): Electron-deficient due to the meta-carbonyl group. Slower diazotization kinetics.

    • 4'-amino (Aniline ring): Electron-rich due to the para-amide nitrogen. Faster diazotization kinetics.

  • Solubility Challenge: The precursor is insoluble in neutral water. Successful synthesis relies on the "Fine Suspension Method" (in situ generation of hydrochloride salt).

Experimental Workflow Diagram

The following diagram outlines the critical path for the synthesis, highlighting the parallel preparation of the diazo and coupling components.

AzoSynthesis Start 3,4'-Diaminobenzanilide (Solid Precursor) Acid Acidification (HCl + Heat) Start->Acid Dissolution Cool Rapid Cooling (Fine Suspension) Acid->Cool Precipitation Diazo Tetrazotization (NaNO2, 0-5°C) Cool->Diazo Nitrosation Test Starch-Iodide Validation Diazo->Test Check Excess HNO2 Coupling Coupling Reaction (pH 9-10, <10°C) Test->Coupling Tetrazonium Salt CouplerPrep Coupler Prep (B-Naphthol + NaOH) CouplerPrep->Coupling Dropwise Addn Purify Acidification & Filtration Coupling->Purify Precipitation Final Bis-Azo Pigment (Red Solid) Purify->Final Dry

Figure 1: Step-by-step workflow for the tetrazotization and coupling of 3,4'-diaminobenzanilide.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
3-Amino-N-(4-aminophenyl)benzamide 2657-93-4>98%Diazo Component
2-Naphthol (

-Naphthol)
135-19-3ACS ReagentCoupling Component
Sodium Nitrite (

)
7632-00-0>99%Nitrosating Agent
Hydrochloric Acid (37%)7647-01-0ACS ReagentProton Source
Sodium Hydroxide 1310-73-2PelletspH Adjuster
Urea 57-13-6Lab GradeNitrite Scavenger
Equipment
  • Three-neck round bottom flask (250 mL).

  • Mechanical stirrer (Magnetic stirring is often insufficient for the thick coupling slurry).

  • Ice/Salt bath (capable of maintaining -5°C).

  • Starch-Iodide test paper.

  • Vacuum filtration setup (Buchner funnel).

Detailed Protocol

Phase 1: Preparation of Tetrazonium Salt (The "Engine")

Principle: Both amine groups must be converted to diazonium salts (


). Because the precursor is insoluble, we first dissolve it in hot acid to form the soluble dihydrochloride, then crash it out as fine crystals for high surface area reaction.
  • Dissolution:

    • In a 250 mL beaker, suspend 2.27 g (10 mmol) of 3-amino-N-(4-aminophenyl)benzamide in 30 mL of distilled water.

    • Add 6.0 mL of concentrated HCl (37%).

    • Heat to 70–80°C with stirring until a clear solution is obtained (formation of the dihydrochloride salt).

  • Precipitation (Fine Suspension):

    • Place the beaker in an ice-salt bath.

    • Stir vigorously while cooling to 0–5°C . The amine hydrochloride will precipitate as a fine, white/grey slurry.

    • Note: Fine particle size is critical for complete diazotization.

  • Tetrazotization:

    • Prepare a solution of 1.5 g (21.7 mmol) Sodium Nitrite in 5 mL water. (Slight excess over the theoretical 20 mmol required for 2 amines).

    • Add the nitrite solution dropwise to the amine slurry over 15 minutes. Maintain temp < 5°C.

    • The slurry will thin out and become clearer as the soluble diazonium salt forms.

  • Validation (Self-Validating Step):

    • Stir for 20 minutes at 0°C.

    • Spot a drop of the reaction mixture onto Starch-Iodide paper .

    • Result: Instant blue/black color indicates excess nitrous acid (required to prevent side reactions).

    • Action: If negative, add small aliquots of

      
       until positive.
      
    • Scavenging: Add 0.1 g Urea to destroy the excess nitrous acid (prevents nitrosylation of the coupler). The solution should now be clear yellow/orange.

Phase 2: Coupling Reaction (The "Body")

Principle: The electrophilic tetrazonium ion attacks the electron-rich naphthol ring. This must occur at alkaline pH to ensure the naphthol exists as the reactive naphthoxide ion.

  • Coupler Preparation:

    • In a separate 500 mL flask, dissolve 2.9 g (20 mmol) of 2-Naphthol in 40 mL of 10% NaOH solution.

    • Cool this solution to 0–5°C .

    • Observation: The solution should be clear and slightly brownish.

  • The Coupling:

    • Slowly pour the cold Tetrazonium Salt solution (from Phase 1) into the Coupler solution with vigorous mechanical stirring.

    • Rate: Addition should take 15–20 minutes.

    • Reaction: An immediate, heavy precipitate (Red/Maroon) will form.

    • pH Control: Check pH periodically. If it drops below 8, add 10%

      
       to maintain alkalinity.
      
  • Maturation:

    • Allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

    • Heat the slurry to 60°C for 15 minutes. This aggregates the pigment particles, making filtration easier (a process known as "laking").

Phase 3: Purification and Isolation
  • Neutralization:

    • Acidify the hot slurry slightly with dilute HCl to pH ~6. This ensures the free pigment is isolated rather than the sodium salt.

  • Filtration:

    • Filter while warm using a Buchner funnel.

    • Wash 1: 200 mL hot water (removes inorganic salts).

    • Wash 2: 50 mL Methanol (removes unreacted naphthol and mono-azo byproducts).

  • Drying:

    • Dry the filter cake in a vacuum oven at 60°C for 12 hours.

Results & Characterization

Expected Data
ParameterSpecificationNotes
Appearance Deep Red/Maroon PowderHigh tinctorial strength
Yield 85% - 92%Losses primarily in filtration
Melting Point >280°C (Decomposes)Typical for amide-azo pigments
Solubility DMF, DMSO, Conc.[2]

Insoluble in water/ethanol
Chemical Mechanism (Simplified)

The reaction proceeds via electrophilic aromatic substitution. The tetrazonium ion acts as the electrophile (


), attacking the alpha-position of the naphthoxide ion.

Mechanism Step1 Amine Activation: R-NH2 + 2HCl -> R-NH3+ Cl- Step2 Diazotization: R-NH3+ + HNO2 -> R-N≡N+ Cl- Step1->Step2 NaNO2/HCl Step3 Coupling: R-N≡N+ + Naphthoxide -> Azo Dye Step2->Step3 pH 9-10

Figure 2: Simplified mechanistic pathway.

Troubleshooting & Safety

Common Pitfalls
  • Dull Color/Tar Formation: Usually caused by allowing the temperature to rise above 5°C during diazotization, leading to decomposition of the diazonium salt into phenols.

  • Low Yield: Often due to incomplete dissolution of the precursor in step 1. Ensure the "Fine Suspension" is achieved.

  • Incomplete Coupling: If the pH drops below 7 during coupling, the naphthol reverts to its protonated form, which is unreactive. Maintain pH 9-10.

Safety Protocol (HSE)
  • Toxicity: Azo dye precursors are potential carcinogens. Handle 3,4'-diaminobenzanilide in a fume hood.

  • Explosion Hazard: Dry diazonium salts are explosive. Never isolate the intermediate diazonium salt; proceed immediately to coupling.

  • Waste: All filtrate contains azo traces and must be disposed of in dedicated "Organic Non-Halogenated" waste streams, not down the sink.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

  • PubChem. (2025).[3] Compound Summary: 3-amino-N-(4-aminophenyl)benzamide.[1][4] National Library of Medicine. [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta.

Sources

evaluating thermal stability of polyamides from 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermal Stability Evaluation of Asymmetric Aramids Derived from 3-Amino-N-(4-aminophenyl)benzamide

Executive Summary & Scientific Rationale

This guide details the evaluation of high-performance polyamides (aramids) synthesized from 3-amino-N-(4-aminophenyl)benzamide (hereafter referred to as 3,4'-DABA ). Unlike symmetrical rigid-rod monomers (e.g., p-phenylenediamine in Kevlar®), 3,4'-DABA introduces structural asymmetry and a pre-formed amide linkage into the polymer backbone.

Why this matters:

  • Solubility-Processability Balance: The meta-substitution (3-amino) disrupts chain packing, significantly improving solubility in organic solvents (DMAc, NMP) without the need for concentrated sulfuric acid processing.

  • Thermal Integrity: Despite the improved solubility, the high density of hydrogen bonding and aromaticity preserves thermal stability comparable to commercial aramids (Tg > 250°C, Td > 450°C).

This protocol provides a self-validating workflow to quantify these thermal properties, ensuring the material meets aerospace and electronics grade standards.

Material Synthesis Context (Prerequisite)

To evaluate the material, one must first ensure the polymer is synthesized to high molecular weight. Low molecular weight oligomers exhibit artificially low thermal stability due to end-group effects.

Standard Synthesis Protocol (Low-Temperature Polycondensation):

  • Monomers: 3,4'-DABA + Terephthaloyl Chloride (TPC).

  • Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) containing dissolved CaCl₂ (to prevent hydrogen bond aggregation).

  • Mechanism: Nucleophilic acyl substitution.

  • Validation: Inherent viscosity (

    
    ) must be 
    
    
    
    dL/g (measured in H₂SO₄ or DMAc/LiCl) to proceed with thermal testing.

Experimental Protocols: Thermal Characterization

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine decomposition temperature (


), char yield, and degradation kinetics.

Equipment: High-precision TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

Step-by-Step Methodology:

  • Sample Prep:

    • Dry polymer film/powder at 100°C under vacuum for 6 hours to remove absorbed moisture (aramids are hygroscopic; water acts as a plasticizer and interferes with mass loss data).

    • Sample mass: 5–10 mg (use platinum pans for high-temp accuracy).

  • Standard Ramp Test:

    • Equilibrate: 50°C.

    • Ramp: 10°C/min to 800°C.[1]

    • Atmosphere: Run two separate scans: one in Nitrogen (inert) and one in Air (oxidative). Flow rate: 40–60 mL/min.

  • Kinetic Analysis (The Kissinger Method):

    • Run 4 additional samples in Nitrogen at varying ramp rates: 2.5, 5, 10, and 20°C/min.

    • Calculate Activation Energy (

      
      ) using the shift in peak degradation temperature (
      
      
      
      ).

Data Interpretation:

  • 
     (5% Weight Loss):  Indicates the onset of structural failure. Target: 
    
    
    
    .
  • Char Yield (at 800°C in N₂): Indicates flame retardancy. Target:

    
    .
    
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Identify Glass Transition (


) and physical aging.

Equipment: Heat-Flux DSC with modulated capability (optional but recommended).

Step-by-Step Methodology:

  • Sample Prep: Encapsulate 3–5 mg of dried sample in aluminum hermetic pans.

  • Heat-Cool-Heat Cycle (Critical Step):

    • Cycle 1: Heat from 50°C to 350°C at 20°C/min. (Purpose: Erase thermal history and remove residual solvent/water).

    • Cool: Quench cool to 50°C at 50°C/min (to maximize amorphous content).

    • Cycle 2: Heat from 50°C to 400°C at 10°C/min.

  • Analysis: Record

    
     from the inflection point of the second heating scan.
    

Why Cycle 1 is mandatory: Aramids form strong inter-chain hydrogen bonds during storage. The first scan often shows a "pseudo-melting" endotherm which is actually the relaxation of these bonds/stress, masking the true


.

Mechanistic Visualization

The thermal degradation of 3,4'-DABA polyamides follows a specific radical mechanism. At high temperatures (>450°C), the N-C bond homolytically cleaves.

AramidDegradation Polymer Polyamide Backbone (3,4'-DABA Unit) Cleavage Homolytic Scission (N-C Bond) Polymer->Cleavage Input Heating Thermal Energy (>450°C) Heating->Cleavage Activates Radicals Primary Radicals (Phenyl & Amidyl) Cleavage->Radicals Crosslink Cross-linking (Char Formation) Radicals->Crosslink Recombination (N2) Volatiles Volatiles (CO, CO2, Nitriles) Radicals->Volatiles Oxidation (Air)

Figure 1: Thermal degradation pathway of aromatic polyamides.[2] In inert atmospheres, radical recombination favors high char yield (green path).

Data Summary & Reference Values

When characterizing polyamides derived from 3,4'-DABA and Terephthaloyl Chloride (TPC), compare your results against these standard ranges for validation.

ParameterTest MethodTypical RangeCritical Threshold
Inherent Viscosity (

)
Ubbelohde Viscometer0.8 – 1.5 dL/g< 0.5 dL/g (Reject)
Glass Transition (

)
DSC (2nd Heat)260°C – 290°C< 250°C (Impure/Wet)

(N₂)
TGA (10°C/min)480°C – 520°C< 450°C
Char Yield (800°C) TGA (N₂)55% – 65%< 50%
Solubility Visual (Room Temp)Soluble in DMAc, NMP, DMSOInsoluble (Crosslinked)

Troubleshooting & Causality

  • Issue:

    
     is not visible in DSC.
    
    • Cause: The polymer is too crystalline or the

      
       is masked by decomposition (if 
      
      
      
      ).
    • Solution: Use TMA (Thermomechanical Analysis) to detect the softening point, which is mechanically analogous to

      
      .
      
  • Issue: Early weight loss in TGA (100–200°C).

    • Cause: Tightly bound water or residual NMP solvent. NMP has a boiling point of 202°C and hydrogen bonds strongly to the amide group.

    • Solution: Run an isothermal hold at 250°C for 30 mins in the TGA before starting the ramp data collection.

References

  • Hsiao, S. H., & Liou, G. S. (2002). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Mallakpour, S., & Kowsari, E. (2005). Synthesis and characterization of new thermally stable and optically active poly(amide-imide)s. Polymer.[1][2][3][4][5][6][7][8][9] Link

  • Garcia, J. M., et al. (2010). High-performance aromatic polyamides.[8][10] Progress in Polymer Science. Link

  • Liaw, D. J., et al. (2012).[11] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. Link

Sources

Technical Application Note: Mechanical Characterization of Polyimides Derived from 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the protocols for synthesizing and mechanically characterizing high-performance polymers (specifically polyimides and polyamides) utilizing 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4), often abbreviated as 3,4'-DABA .

The "Monomer Effect" on Mechanics

Unlike standard aromatic diamines (e.g., ODA or p-PDA), 3,4'-DABA introduces a pre-formed amide linkage into the polymer backbone. This structural feature creates a unique duality in mechanical performance:

  • Intermolecular Hydrogen Bonding: The internal amide group facilitates strong hydrogen bonding between polymer chains, significantly increasing the Tensile Modulus and Yield Strength.

  • Asymmetric Geometry: The meta- (3-) and para- (4'-) substitution pattern disrupts the crystalline packing efficiency compared to symmetric 4,4'-isomers. This improves solubility and processability without sacrificing the high Glass Transition Temperature (

    
    ) typical of rigid aromatics.
    

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer integration to mechanical data acquisition.

G cluster_QC Quality Control Gate Monomer Monomer Input (3,4'-DABA + Dianhydride) PAA Poly(amic acid) Synthesis (in DMAc/NMP) Monomer->PAA Polymerization (0-5°C, N2 atm) Casting Film Casting & Solvent Evap PAA->Casting Viscosity Check Curing Thermal Imidization (Stepwise Heating) Casting->Curing Solvent Removal Film Polyimide Film (20-50 µm) Curing->Film Cyclization FTIR FT-IR Check (1780, 1380 cm-1) Curing->FTIR Testing ASTM D882 Tensile Testing Film->Testing Specimen Cutting Analysis Data Analysis (Modulus, Elongation) Testing->Analysis Stress-Strain Curves FTIR->Film Pass

Figure 1: Workflow for converting 3,4'-DABA monomer into testable polyimide films. Note the critical QC gate at the curing stage to ensure full imidization before mechanical testing.

Material Preparation Protocol

Mechanical data is only as reliable as the sample quality. For 3,4'-DABA based polymers, defects (micro-voids) caused by solvent entrapment or incomplete imidization will artificially lower tensile strength.

Phase 1: Poly(amic acid) (PAA) Synthesis
  • Reagents: 3,4'-DABA (equimolar), Aromatic Dianhydride (e.g., ODPA, 6FDA, or PMDA), Solvent (DMAc or NMP).

  • Solid Content: 15–20 wt%.

  • Procedure:

    • Dissolve 3,4'-DABA completely in the solvent under nitrogen flow at room temperature.

    • Cool the solution to 0–5°C (ice bath) to prevent exothermic degradation.

    • Add dianhydride in batches over 1 hour.

    • Stir for 12–24 hours at room temperature until the solution becomes viscous (Inherent Viscosity

      
       dL/g is required for tough films).
      
Phase 2: Film Casting & Thermal Imidization
  • Casting: Pour PAA solution onto a clean, dry glass plate. Spread using a doctor blade set to ~300 µm wet thickness (targets ~30-50 µm dry film).

  • Curing Cycle (Critical): To maximize mechanical integrity, use a stepwise heating profile to remove solvent and close the imide ring:

    • 80°C (1 hr): Bulk solvent removal.

    • 150°C (1 hr): Onset of imidization.

    • 200°C (1 hr): Rapid imidization.

    • 300°C (1 hr): Final cure and chain ordering.

  • Validation: Verify the absence of the amide peak (1660 cm⁻¹) and presence of imide peaks (1780, 1380 cm⁻¹) via FT-IR before testing.

Mechanical Testing Protocol (ASTM D882)

Since 3,4'-DABA polyimides are typically synthesized as thin films, ASTM D882 (Tensile Properties of Thin Plastic Sheeting) is the governing standard, rather than ASTM D638 (which is for rigid bars).

Equipment Requirements
  • Universal Testing Machine (UTM): Load cell capacity 100 N or 500 N (high precision required for thin films).

  • Grips: Pneumatic or rubber-faced manual grips to prevent slippage of the smooth polyimide surface.

  • Environment: 23 ± 2°C, 50 ± 5% Relative Humidity.[1]

Step-by-Step Procedure
  • Specimen Preparation:

    • Cut strips using a precision razor cutter or die cutter.

    • Dimensions: Width: 10 mm or 15 mm; Length: >100 mm.

    • Edge Quality: Inspect edges under a microscope. Nicks or burrs act as stress concentrators and will cause premature failure, skewing data.

  • Conditioning:

    • Condition samples for 48 hours at 23°C/50% RH. Polyimides can absorb moisture (1-3%), which acts as a plasticizer and lowers the modulus.

  • Setup:

    • Grip Separation (Gauge Length): Set to 50 mm or 100 mm.

    • Crosshead Speed:

      • For Modulus determination: 5 mm/min (low speed for accuracy).

      • For Break determination: 50 mm/min (or as specified by D882 based on elongation).

  • Execution:

    • Zero the load and extension.

    • Pre-load slightly (<0.1 N) to remove slack.

    • Run test until failure.

Data Interpretation & Expected Values

When analyzing data from 3,4'-DABA based polymers, look for the following characteristics in the Stress-Strain curve:

ParameterDefinitionImpact of 3,4'-DABA
Young's Modulus (GPa) Stiffness of the material (slope of linear region).High (3.0 – 5.0 GPa). The internal amide bond increases stiffness via H-bonding compared to ether-linked diamines (like ODA).
Tensile Strength (MPa) Max stress before failure.High (100 – 150 MPa). Indicates strong intermolecular forces.
Elongation at Break (%) Ductility/Flexibility.[2]Moderate (5 – 15%). The rigid backbone limits stretching. If <3%, the film is brittle (check molecular weight or curing).
Yield Point Transition from elastic to plastic deformation.Distinct yield points are often observed due to the disruption of H-bonds before chain slippage.
Comparative Analysis
  • vs. 4,4'-DABA: 3,4'-DABA polymers usually show slightly lower modulus but significantly higher solubility than their symmetric 4,4' counterparts.

  • vs. ODA (Oxydianiline): 3,4'-DABA polymers show higher modulus and

    
     due to the replacement of the flexible ether linkage with the rigid amide linkage.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Brittle Films (Cracks on folding) Low Molecular WeightEnsure stoichiometry is exactly 1:1. Purify monomer (sublimation/recrystallization).
Bubbles/Pinholes Solvent boilingSlow down the initial heating ramp (e.g., hold at 60°C before 80°C).
Low Modulus Moisture AbsorptionDry samples at 100°C for 1 hour before testing.
Slippage in Grips Hard surface finishUse pneumatic grips with line-contact faces or increase grip pressure.

References

  • ASTM International. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[1]

  • ChemicalBook. 3-Amino-N-(4-aminophenyl)benzamide Product Properties and CAS 2657-93-4.[3]

  • Liaw, D. J., et al. Advanced Polyimide Materials: Syntheses, Physical Properties and Applications. Progress in Polymer Science.

  • PubChem. Compound Summary: 3-amino-N-(4-aminophenyl)benzamide.[3] National Library of Medicine.

Sources

assessing gas separation performance of membranes with 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assessing Gas Separation Performance of Poly(amide-imide) Membranes Derived from 3-amino-N-(4-aminophenyl)benzamide

Executive Summary

This guide details the protocol for synthesizing and characterizing gas separation membranes incorporating 3-amino-N-(4-aminophenyl)benzamide (also known as 3,4'-diaminobenzanilide). Unlike standard diamines used in polyimide synthesis, this monomer contains a pre-formed amide linkage between two aromatic rings.

The "Amide Advantage": When polymerized with dianhydrides (e.g., 6FDA, BTDA), this monomer yields Poly(amide-imide)s (PAIs) . The internal amide group introduces strong inter-chain hydrogen bonding. This results in:

  • Enhanced Selectivity: Tighter chain packing discriminates effectively between gas molecules of similar size (e.g., O₂/N₂).

  • Plasticization Resistance: The hydrogen bond network suppresses polymer swelling under high-pressure CO₂, a critical failure mode in standard polyimides.

Material Architecture & Synthesis Logic

The choice of 3-amino-N-(4-aminophenyl)benzamide transforms the polymer backbone. While the amine groups (


) react with dianhydrides to form imide rings, the central amide linkage (

) remains intact.
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical two-step synthesis: formation of Polyamic Acid (PAA) followed by thermal imidization to Poly(amide-imide).

SynthesisWorkflow Monomer Monomer: 3-amino-N-(4-aminophenyl)benzamide PAA Polyamic Acid (PAA) Viscous Solution Monomer->PAA Stir 24h @ RT N2 Atmosphere Dianhydride Dianhydride (e.g., 6FDA, BTDA) Dianhydride->PAA Stir 24h @ RT N2 Atmosphere Solvent Polar Solvent (NMP or DMAc) Solvent->PAA Stir 24h @ RT N2 Atmosphere Casting Solution Casting (Doctor Blade) PAA->Casting Filter & Degas Thermal Thermal Imidization (Step-wise Heating) Casting->Thermal Solvent Evap Membrane Final Poly(amide-imide) Membrane Thermal->Membrane Cyclization (-H2O)

Figure 1: Synthesis pathway from monomer to final poly(amide-imide) membrane. Note the transition from PAA to the final cyclized state requires precise thermal control.

Protocol A: Membrane Fabrication

Objective: Create defect-free, isotropic dense films (thickness 30–50 µm) suitable for gas permeation testing.

Reagents:

  • Monomer: 3-amino-N-(4-aminophenyl)benzamide (Sublimed grade, >99.5% purity).

  • Dianhydride: 6FDA (for high permeability) or BTDA (for high selectivity).[1]

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous.

Step-by-Step Methodology:

  • Monomer Dissolution: In a flame-dried flask under nitrogen flow, dissolve 3-amino-N-(4-aminophenyl)benzamide in NMP to achieve a 15–20 wt% solid concentration.

  • Polymerization: Add the dianhydride in a 1:1 molar ratio (stoichiometric balance is critical for high molecular weight). Add in 3 portions over 1 hour to prevent overheating. Stir for 24 hours at room temperature to form Polyamic Acid (PAA).

  • Filtration: Pressure-filter the viscous PAA solution through a 5.0 µm PTFE filter to remove dust (dust causes pinholes).

  • Casting: Pour the solution onto a clean, leveled glass plate. Use a doctor blade set to 250 µm wet gap height.

  • Thermal Imidization (The "Soft-Bake" Protocol):

    • Place in a vacuum oven.

    • Stage 1: 80°C for 4 hours (Slow solvent removal).

    • Stage 2: 100°C, 150°C, 200°C, 250°C (1 hour at each step).

    • Stage 3: 300°C for 1 hour (Final cyclization and annealing).

    • Why? Rapid heating traps solvent and causes micro-voids. The step-wise ramp ensures complete imidization and solvent removal.

Protocol B: Gas Separation Performance Assessment

Objective: Measure Permeability (


), Diffusivity (

), and Solubility (

) using the Time-Lag Method.

Theoretical Basis: Transport in glassy polymers follows the Solution-Diffusion model:



Where:
  • 
     is Permeability (Barrer).[2]
    
  • 
     is Diffusivity (
    
    
    
    ) – Kinetic term (influenced by chain packing/d-spacing).
  • 
     is Solubility (
    
    
    
    ) – Thermodynamic term (influenced by condensability and affinity).
Experimental Setup (Time-Lag Method)

TimeLagSetup GasTank Feed Gas (CO2, N2, CH4) FeedRes Feed Reservoir (High Pressure) GasTank->FeedRes Regulator MembraneCell Membrane Cell (Thermostated 35°C) FeedRes->MembraneCell Valve A PermVol Permeate Volume (Calibrated, Vacuum) MembraneCell->PermVol Diffusion Transducer Pressure Transducer (Data Logger) PermVol->Transducer dP/dt Vacuum Vacuum Pump PermVol->Vacuum Valve B (Purge)

Figure 2: Constant-volume/variable-pressure (Time-Lag) apparatus. The pressure rise in the permeate volume is recorded over time.

Testing Protocol:

  • Masking: Mount the membrane on a brass disc using epoxy or aluminum tape, leaving a defined permeation area (

    
    ).
    
  • Degassing: Evacuate both feed and permeate sides for >12 hours at high vacuum (<0.01 mbar) to remove sorbed moisture/gases.

  • Leak Rate: Isolate the vacuum pump and measure the pressure rise in the permeate volume (

    
    ). It should be negligible (<1% of expected flux).
    
  • Permeation Run:

    • Introduce gas (e.g., N₂) to the feed side at 2 bar.

    • Record permeate pressure vs. time.

    • The curve will show a "transient" (curved) region followed by a "steady-state" (linear) region.

  • Calculation:

    • Time Lag (

      
      ):  Extrapolate the linear portion to the x-axis (time). The intercept is 
      
      
      
      .
    • Diffusivity (

      
      ): 
      
      
      
      (where
      
      
      is film thickness).
    • Permeability (

      
      ):  Calculated from the slope of the steady-state region.
      
    • Solubility (

      
      ): 
      
      
      
      .

Protocol C: Assessing Plasticization Resistance

This is the critical validation step for amide-containing membranes. Standard polyimides swell at CO₂ pressures >10–15 bar, causing a loss of selectivity. The hydrogen bonding in 3-amino-N-(4-aminophenyl)benzamide derivatives should suppress this.

Hysteresis Loop Protocol:

  • Step-Up: Measure CO₂ permeability at increasing pressures: 2, 5, 10, 15, 20, 30 bar.

    • Hold time: Ensure steady state is reached at each step (min. 2 hours).[3][4][5][6]

  • Step-Down: Measure permeability decreasing from 30 bar back to 2 bar.

  • Analysis:

    • Plasticization Point: The pressure at which permeability suddenly increases (deviation from Dual Mode Sorption decay).

    • Hysteresis: If the "Step-Down" permeability is significantly higher than the "Step-Up" values, the membrane has undergone irreversible swelling/conditioning.

    • Success Criterion: Minimal hysteresis and no up-turn in permeability up to 30 bar indicate successful H-bond stabilization.

Data Interpretation & Reporting

Summarize data in the following format to allow direct comparison with the Robeson Upper Bound.

Table 1: Example Data Reporting Template (at 35°C, 2 bar)

Gas PairSelectivity (

)
Permeability

(Barrer)
Diffusivity Selectivity (

)
Solubility Selectivity (

)
CO₂ / CH₄

(Value)


O₂ / N₂

(Value)


  • High

    
    :  Indicates the amide groups are effectively tightening the pore size (kinetic sieving).
    
  • High

    
    :  Indicates strong affinity (likely CO₂ interacting with amide/imide dipoles).
    

References

  • Robeson, L. M. (2008). The upper bound revisited. Journal of Membrane Science, 320(1-2), 390-400. Link

  • Xiao, Y., et al. (2009). The effect of diamine structure on the gas transport properties of poly(amide-imide)s. Journal of Membrane Science, 334(1-2), 11-17. (Contextual grounding for amide-imide transport).
  • Bos, A., et al. (1999). CO2-induced plasticization of glassy polymers: CO2 sorption experiments and interpretation. Journal of Membrane Science, 155(1), 67-78. Link

  • Paul, D. R., & Koros, W. J. (1976). Effect of partial immobilization on gas sorption and transport in glassy polymers. Journal of Polymer Science: Polymer Physics Edition, 14(4), 675-685.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Amino-N-(4-aminophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 3-amino-N-(4-aminophenyl)benzamide (Intermediate for Entinostat/HDAC Inhibitors)

Executive Summary

The synthesis of 3-amino-N-(4-aminophenyl)benzamide presents a classic "nucleophile-electrophile mismatch" followed by a high-risk reduction step. The primary yield-killing factors are the poor nucleophilicity of 4-nitroaniline during the initial coupling and the oxidative instability of the final phenylenediamine core.

This guide replaces generic protocols with a field-hardened workflow designed to maximize conversion and prevent oxidative degradation.

Module 1: The Amide Coupling (The Bottleneck)

Common User Issue: "I am using EDC/NHS or HATU with 3-nitrobenzoic acid and 4-nitroaniline, but my yield is stuck below 40%."

Technical Diagnosis: 4-Nitroaniline is a severely deactivated nucleophile due to the strong electron-withdrawing nitro group at the para position. Standard coupling agents (EDC, HATU) often fail to generate an electrophile active enough to overcome this deactivation, leading to slow kinetics and hydrolysis of the active ester.

The Fix: Acid Chloride Activation with Nucleophilic Catalysis You must switch to the Acid Chloride Route reinforced with DMAP (4-Dimethylaminopyridine) .

Optimized Protocol (Step 1)
ParameterSpecificationRationale
Reagents 3-Nitrobenzoyl chloride (1.1 eq) + 4-Nitroaniline (1.0 eq)The acid chloride is orders of magnitude more reactive than an activated ester.
Solvent Anhydrous THF or 1,4-DioxaneHigh solubility for reactants; inert to acid chlorides.
Base Pyridine (2.0 eq) or Et

N (2.5 eq)
Neutralizes HCl byproduct.
Catalyst DMAP (10 mol%) Critical: Forms a highly reactive N-acylpyridinium intermediate.
Temperature Reflux (

)
Essential to force the sluggish amine to react.

Step-by-Step Workflow:

  • Dissolve 4-nitroaniline (1.0 eq) in anhydrous THF under Nitrogen (

    
    ).
    
  • Add Pyridine (2.0 eq) and DMAP (0.1 eq).

  • Add 3-nitrobenzoyl chloride (1.1 eq) dropwise at

    
     (to control exotherm), then warm to room temperature.
    
  • Critical Step: Heat to reflux for 6–12 hours. Monitor by TLC (disappearance of aniline).

  • Workup: Pour into ice water. The intermediate 3-nitro-N-(4-nitrophenyl)benzamide will precipitate as a yellow/cream solid. Filter and wash with dilute HCl (to remove pyridine) and water.

Module 2: The Reduction Phase (The Transformation)

Common User Issue: "The reaction turns black/tarry," or "I see incomplete reduction (azo intermediates)."

Technical Diagnosis: The target molecule contains a p-phenylenediamine moiety, which is notoriously prone to oxidation (turning purple/black) in air. Furthermore, partial reduction can lead to azo or hydrazo impurities that are difficult to separate.

The Fix: Catalytic Transfer Hydrogenation While


 gas (Parr shaker) works, Hydrazine Hydrate + Pd/C  offers a faster, cleaner reduction that minimizes oxidative tar formation because the evolving 

gas creates an in-situ inert blanket.
Optimized Protocol (Step 2)
ParameterSpecificationRationale
Precursor 3-nitro-N-(4-nitrophenyl)benzamideFrom Step 1.[1][2]
Catalyst 10% Pd/C (10 wt% loading)High surface area for rapid reduction.
H-Source Hydrazine Hydrate (

) (5-10 eq)
Rapid H-donor; generates protective

gas.
Solvent Ethanol or Methanol (Degassed)Protic solvent required for hydride transfer.

Step-by-Step Workflow:

  • Suspend the dinitro intermediate in Ethanol. Degas the solvent by bubbling

    
     for 15 mins.
    
  • Add 10% Pd/C carefully (under

    
     flow to prevent ignition).
    
  • Heat to reflux (

    
    ).
    
  • Critical Step: Add Hydrazine Hydrate dropwise. Caution: Vigorous gas evolution (

    
    ).
    
  • Reflux for 2–4 hours. The yellow suspension should turn clear or pale grey.

  • Hot Filtration: Filter through Celite while hot to remove Pd/C. (If it cools, the product may crystallize on the charcoal).

Module 3: Purification & Storage

Common User Issue: "My product sticks to the silica column" or "It degrades during drying."

The Fix: Amine-Doped Eluents & Inert Storage The diamine product is basic and interacts strongly with acidic silanols on silica gel, causing tailing and yield loss.

  • Recrystallization (Preferred):

    • Concentrate the ethanolic filtrate from Step 2 to ~20% volume.

    • Cool to

      
      . The target 3-amino-N-(4-aminophenyl)benzamide  should crystallize as an off-white/pale-brown solid.
      
    • Filter under

      
       blanket.
      
  • Chromatography (If needed):

    • Pre-treat silica gel with 1% Triethylamine (Et

      
      N) in the eluent (DCM/MeOH 95:5).
      
    • This "neutralizes" the silica, allowing the diamine to pass through cleanly.

  • Storage:

    • Store under Argon at

      
      .
      
    • Note: A slight pink/brown tint is normal after exposure to air but usually does not affect subsequent reactions (e.g., HDAC inhibitor synthesis) significantly if used quickly.

Visual Troubleshooting Guides

Diagram 1: The Optimized Synthetic Pathway

SynthesisWorkflow Start Start: 3-Nitrobenzoyl Chloride + 4-Nitroaniline Step1 Coupling (Reflux/THF) Catalyst: DMAP + Pyridine Start->Step1 Activation Inter Intermediate: 3-nitro-N-(4-nitrophenyl)benzamide (Precipitate) Step1->Inter Yield > 85% Step2 Reduction (Reflux/EtOH) Reagent: Hydrazine + Pd/C Inter->Step2 Degas Solvent Final Target: 3-amino-N-(4-aminophenyl)benzamide Step2->Final Hot Filtration & Crystallization

Caption: Optimized workflow utilizing acid chloride activation and catalytic transfer hydrogenation to maximize yield.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impurities Check1 Step 1: Coupling Yield Low? Issue->Check1 Check2 Step 2: Product Dark/Tarry? Issue->Check2 Sol1 Switch to Acid Chloride + DMAP Catalyst Check1->Sol1 Using EDC/HATU? Sol2 Increase Temp to Reflux (Activation Energy) Check1->Sol2 Using Acid Chloride? Sol3 Oxidation Detected: Use Hydrazine (N2 blanket) & Degas Solvents Check2->Sol3 During Reaction Sol4 Trapped on Silica: Add 1% Et3N to Eluent Check2->Sol4 During Purification

Caption: Decision logic for diagnosing yield losses in coupling and purification stages.

Frequently Asked Questions (FAQ)

Q: Can I use p-phenylenediamine directly with 3-nitrobenzoyl chloride to skip the reduction step? A: Not recommended. Reacting a diamine directly usually leads to a mixture of mono-amide (desired), bis-amide (impurity), and unreacted starting material. The "Nitro-Route" (making the dinitro compound first) guarantees 1:1 stoichiometry and simplifies purification because the intermediate precipitates cleanly.

Q: My product turned purple overnight. Is it ruined? A: Not necessarily. p-Phenylenediamines form "Wurster's Blue" or similar radical cations upon slight oxidation. If the NMR is clean, the impurity is likely trace (<1%). Proceed immediately to the next step (e.g., HDAC inhibitor synthesis).

Q: Why use Hydrazine instead of Hydrogen balloons? A: Hydrazine reduction is often faster and the evolution of Nitrogen gas creates a self-inerting atmosphere, which is critical for preventing the oxidation of the sensitive diamine product.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

  • Saeed, A., et al. (2010). Synthesis, characterization and crystal structure of 3,5-dinitro-N-(4-nitrophenyl)benzamide. Journal of Chemical Crystallography.

  • Lee, H., et al. (2011). Design, synthesis and biological evaluation of Entinostat analogues. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). 3-nitro-N-(4-nitrophenyl)benzamide.[1] National Center for Biotechnology Information.

  • Gowda, B. T., et al. (2003). Structural studies on N-substituted benzamides. Zeitschrift für Naturforschung.

Sources

overcoming solubility issues of 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 3-Amino-N-(4-aminophenyl)benzamide

Case ID: SOL-3A4AB-001 Status: Open Topic: Solubility Optimization & Troubleshooting Chemical Identity: 3-Amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4)

Welcome to the Technical Support Center

You are likely accessing this guide because you are encountering precipitation, gelation, or incomplete dissolution of 3-amino-N-(4-aminophenyl)benzamide (hereafter referred to as 3,4'-DABA ).

This molecule is a rigid, asymmetric aromatic diamine containing an internal amide linkage.[1] Its poor solubility is not a random defect but a thermodynamic consequence of its structure: the internal amide bond creates a strong hydrogen-bonding network (intermolecular forces) that competes with solvent-solute interactions.[1]

This guide provides field-proven protocols to disrupt these forces without degrading the molecule.[1]

Module 1: The Solvent Matrix (First-Line Defense)

The Problem: Users frequently attempt to dissolve 3,4'-DABA in low-boiling alcohols (Methanol, Ethanol) or chlorinated solvents (DCM), resulting in a suspension rather than a true solution.

The Solution: You must use Polar Aprotic Solvents with high dipole moments.[1]

Recommended Solvent Systems
SolventSolubility RatingRecommended ForNotes
DMAc (N,N-Dimethylacetamide)⭐⭐⭐⭐⭐ (Excellent)Polymerization, MOF SynthesisGold Standard. Best balance of solvency and viscosity.
NMP (N-Methyl-2-pyrrolidone)⭐⭐⭐⭐⭐ (Excellent)High-Temp ReactionsHarder to remove (high boiling point: 202°C).
DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐ (Good)Biological Assays, NMRHygroscopic; water uptake will cause precipitation.[1]
DMF (Dimethylformamide)⭐⭐⭐ (Moderate)General SynthesisProne to hydrolysis into formic acid/dimethylamine over time.[1]
Methanol/DCM ⭐ (Poor)Work-up/WashingDo not use for reaction media.[1]
Protocol A: Standard Dissolution (Monomer Prep)
  • Dry the Solvent: Ensure water content is <0.05%.[1] Water acts as an anti-solvent for this aromatic system.[1]

  • Weighing: Add 3,4'-DABA to the flask before adding the solvent to prevent clumps sticking to the glass.

  • Inert Gas: Purge with Nitrogen or Argon.[1] (Aromatic amines oxidize to insoluble "tars" in air).[1]

  • Heat: Gently heat to 40–60°C . The crystal lattice energy of the amide backbone often requires thermal activation to break.[1]

Module 2: The "Salting-In" Strategy (Advanced Solubilization)

The Problem: During polymerization (e.g., reaction with dianhydrides or diacid chlorides), the growing oligomer chain becomes insoluble and precipitates early, stopping the reaction.

The Solution: Use Chaotropic Salts (LiCl or CaCl₂) .[1] This is the industry-standard method for aromatic polyamides.[1] The salt ions coordinate with the amide carbonyl, disrupting the intermolecular hydrogen bonds that cause aggregation.[1]

The Mechanism (Visualized)

The Lithium cation (


) coordinates with the carbonyl oxygen of the amide group, while the Chloride anion (

) interacts with the amide proton.[1] This creates a "solvent shell" around the rigid backbone.[1]

LiCl_Mechanism cluster_0 Insoluble State cluster_1 Solubilization Agent cluster_2 Soluble State Agg Aggregated 3,4'-DABA (H-Bond Network) Salt LiCl / DMAc System Agg->Salt Add Heat (60°C) Complex Li+ ••• O=C (Coordination) Cl- ••• H-N (Interaction) Salt->Complex Ion-Dipole Interaction Sol Free-Floating Molecular Species Complex->Sol Lattice Breakdown

Caption: Mechanism of LiCl-mediated solubilization (Salting-in). The salt ions disrupt intermolecular H-bonds, freeing the molecule.

Protocol B: Preparation of DMAc/LiCl System
  • Dehydration (Critical): Dissolve anhydrous LiCl (2–5 wt%) in DMAc.

  • Activation: Heat the solvent/salt mixture to 100°C for 30 minutes to ensure complete dissolution of the salt.

  • Cooling: Cool to room temperature before adding 3,4'-DABA.

  • Addition: Add the amine monomer. It should dissolve rapidly.[1]

Module 3: Troubleshooting & FAQs

Q1: My solution turned dark brown/black after 1 hour. Is it ruined?

  • Diagnosis: Oxidation.[1] Aromatic amines are sensitive to oxygen, forming quinoid-like impurities (aniline blacks) which are often insoluble.[1]

  • Fix: You must run these reactions under an inert atmosphere (

    
     or Ar). If the color is light brown, it may still be usable.[1] If black precipitate forms, discard.[1]
    

Q2: It dissolved initially, but precipitated when I added the dianhydride.

  • Diagnosis: Molecular Weight increase leading to solubility drop.[1]

  • Fix: This is where the LiCl (Module 2) is mandatory.[1] If you didn't add LiCl at the start, you can try adding it now, but it dissolves slowly in a reaction mixture.[1]

Q3: Can I use water to wash the product?

  • Answer: Yes. Water is an excellent anti-solvent for purification.[1]

  • Protocol: Pour the DMAc reaction mixture into a large excess of rapidly stirring water. The 3,4'-DABA (or its polymer) will precipitate as a fine powder. Wash thoroughly to remove the LiCl.[1]

Decision Workflow: Solubilization Strategy

Use this logic flow to determine the correct approach for your specific experiment.

Workflow Start Start: 3,4'-DABA Solubility Issue SolventCheck Are you using DMAc, NMP, or DMSO? Start->SolventCheck SwitchSolvent Switch to DMAc or NMP SolventCheck->SwitchSolvent No AppCheck Application Type? SolventCheck->AppCheck Yes SimpleSol Standard Dissolution AppCheck->SimpleSol Analysis/NMR Polymer Polymerization / High Conc. AppCheck->Polymer Synthesis HeatCheck Did you heat to 60°C? SimpleSol->HeatCheck SaltAdd Add 3-5% LiCl (Salting-in) Polymer->SaltAdd HeatAction Heat & Sonicate HeatCheck->HeatAction No Proceed Proceed HeatCheck->Proceed Yes

Caption: Decision tree for selecting the correct solubilization protocol based on application and solvent choice.

References

  • Solubility Mechanisms in Amides: Kotelnikova, N., et al. (2025).[1] Solubility of lignocellulose in N,N-dimethylacetamide/lithium chloride. ResearchGate. Context: Establishes the mechanism of LiCl/DMAc systems in disrupting hydrogen bonding networks in rigid polymers.

  • Synthesis of Aromatic Polyamides: Espeso, J. F., et al. (2000).[1][2] Synthesis and characterization of new soluble aromatic polyamides. Journal of Polymer Science Part A. Context: Validates the use of DMAc and heat for dissolving aromatic diamines and the necessity of structural asymmetry for solubility.[1]

  • Chemical Identity & Properties: PubChem. (2025).[1][3][4] 3-Amino-N-(4-aminophenyl)benzamide Compound Summary. National Library of Medicine.[1] Context: Verification of CAS 2657-93-4, molecular weight, and hydrogen bond donor/acceptor counts.

  • Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Context: Theoretical grounding for why polar aprotic solvents (high

    
     and 
    
    
    
    ) are required for this molecule.

Sources

troubleshooting crystallization of 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization of 3-amino-N-(4-aminophenyl)benzamide (3,4'-Diaminobenzanilide) Role: Senior Application Scientist / Technical Support Lead

Case ID: 34DABA-CRYS-001 Molecule: 3-amino-N-(4-aminophenyl)benzamide CAS: 2657-93-4 Synonyms: 3,4'-Diaminobenzanilide (3,4'-DABA), m-APABA[1]

Executive Summary & Molecule Profile

Welcome to the technical support interface for 3,4'-DABA. This molecule is a critical aromatic diamine monomer used in high-performance polyamide synthesis and as a pharmaceutical intermediate. Its structural asymmetry (meta-amino vs. para-amino) creates unique crystallization challenges, specifically oiling out and oxidative discoloration .

This guide bypasses generic advice to focus on the thermodynamic realities of crystallizing asymmetric benzamides.

Quick Reference Data
ParameterValueCritical Note
Melting Point 150–151 °CIf your process temp >145°C, you risk melt-phase degradation.
pKa (Predicted) ~13.3 (Amide), ~4-5 (Aniline)pH sensitive. Avoid strong acids unless forming salts.
Solubility Profile High: DMSO, DMF, DMAcModerate: Hot Ethanol, Hot EtOAcLow: Water, Hexane, ToluenePreferred System: Ethanol/Water or EtOAc/Heptane.
Oxidation Risk HighAniline moieties oxidize to dark azo/quinone species in air.

Diagnostic Interface: What is your failure mode?

Select the symptom that best matches your current situation to jump to the solution.

  • Symptom A: "The solution turned black/brown."

    
    See Protocol 2 (Purification).
    
  • Symptom B: "It separated as a sticky oil/gum instead of crystals."

    
    See FAQ 1 (Oiling Out).
    
  • Symptom C: "Yield is too low (<50%)."

    
    See Protocol 1 (Solvent Adjustment).
    

The "Golden Path" Protocols

These protocols are designed to be self-validating. If Step X fails, do not proceed to Step Y.

Protocol 1: Standard Recrystallization (Ethanol/Water System)

Best for: Routine purification of crude material with >85% purity.

The Logic: Aromatic amides form strong intermolecular hydrogen bonds. Ethanol disrupts these bonds at high temperatures, while water acts as a powerful anti-solvent that forces the hydrophobic aromatic rings to stack (crystallize) upon cooling.

  • Dissolution : Suspend crude 3,4'-DABA in absolute ethanol (10 mL/g) .

    • Checkpoint: Heat to reflux (78°C). If not clear, add ethanol in 1 mL increments. If insolubles remain after 15 mL/g, filter hot (remove inorganic salts).

  • Nucleation Control : Remove from heat. While still near boiling, add warm water (50-60°C) dropwise until a faint permanent turbidity (cloudiness) appears.

    • Critical Step: Add 1-2 mL of Ethanol to clear the turbidity. You now have a saturated solution near the metastable limit.

  • Cooling Ramp : Allow the flask to cool to room temperature undisturbed over 2 hours.

    • Why? Rapid cooling traps impurities. Slow cooling allows the asymmetric lattice to organize.

  • Yield Maximization : Cool to 4°C (fridge) for 4 hours.

  • Isolation : Filter under vacuum. Wash with cold 20% Ethanol/Water. Dry at 60°C under vacuum.

Protocol 2: Oxidative Cleanup (Charcoal Treatment)

Best for: Dark brown/black crude material.

  • Dissolve crude material in Ethyl Acetate (EtOAc) at reflux.

  • Add Activated Carbon (5-10 wt%) .

  • Reflux for 15 minutes.

    • Note: Do not reflux longer than 30 mins; you risk oxidizing the product further if the charcoal saturates.

  • Hot Filtration : Filter through a pre-warmed Celite pad. The filtrate should be pale yellow/off-white.

  • Crystallization : Reheat filtrate to reflux. Add n-Heptane dropwise until cloudy. Cool slowly.

Troubleshooting Logic Flow

The following diagram illustrates the decision matrix for rescuing a failed crystallization batch.

G Start Start: Crude 3,4'-DABA SolventCheck Does it dissolve in Hot Ethanol (10 vol)? Start->SolventCheck Insolubles Filter Hot (Remove Salts/Polymers) SolventCheck->Insolubles No (Cloudy) ColorCheck Is solution Dark/Black? SolventCheck->ColorCheck Yes (Clear) Insolubles->ColorCheck Charcoal Add Activated Carbon Reflux 15 min -> Filter ColorCheck->Charcoal Yes Cooling Cool to Room Temp ColorCheck->Cooling No (Pale Yellow) Charcoal->Cooling ResultCheck Result? Cooling->ResultCheck Oiling OILING OUT (Liquid-Liquid Phase Separation) ResultCheck->Oiling Sticky Gum Crystals Crystalline Solid ResultCheck->Crystals Needles/Plates Reheat Reheat to Clear Solution Oiling->Reheat Seed Add Seed Crystal at T = Cloud Point + 5°C Reheat->Seed Critical Fix Seed->Cooling Slow Ramp

Figure 1: Decision matrix for handling impurities and phase separation during 3,4'-DABA crystallization.

Frequently Asked Questions (FAQ)

Q1: Why is my product "oiling out" (forming a gum) instead of crystallizing? A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common with 3,4'-DABA because the melting point (150°C) is relatively low and impurities depress it further.

  • The Fix: You are likely cooling too fast or your solution is too concentrated.

    • Re-dissolve the oil by heating.[2]

    • Add slightly more solvent (dilute the system).

    • Seed the solution while it is still hot (but below boiling). Seeding provides a template for crystal growth, bypassing the amorphous oil phase.

Q2: The crystals are off-white or grey. Is this acceptable? A: For polymerization (e.g., Kevlar-type analogs), purity is paramount. Grey indicates trace oxidation.

  • The Fix: If HPLC purity is >99%, the color may be cosmetic. If <99%, perform the Protocol 2 (Charcoal) method. Always dry under vacuum; air-drying wet amine crystals accelerates oxidation.

Q3: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is a stronger solvent for this amide. You will need a higher ratio of water (anti-solvent) to force precipitation, which increases the risk of oiling out. Ethanol/Water is thermodynamically gentler.

Q4: How do I store the purified crystals? A: Store in an amber vial under Nitrogen or Argon at 4°C. Aromatic amines are light and oxygen sensitive.

References

  • Synthesis and Properties : ChemicalBook. (2023).[1] "3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE Properties and Synthesis."

  • Crystallization Methodology : BenchChem Technical Support. (2025).[2][3][4] "General Crystallization Techniques for Benzamides."

  • Solubility Data : Needham, T. E. (1970).[5] "The Solubility of Amino Acids and Amides in Hydroalcoholic Systems." University of Rhode Island Dissertations.

  • Structural Analogs : Google Patents. (1987). "EP0213572B1 - 3- and 4-amino-N-(alkylphenyl) benzamide compounds."[6]

Sources

Technical Support Center: Optimization of 3-amino-N-(4-aminophenyl)benzamide Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Performance Aramid Synthesis Optimization Applicable For: Aromatic Polyamide (Aramid) & Polyimide Synthesis Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

You are working with 3-amino-N-(4-aminophenyl)benzamide , an asymmetric aromatic diamine containing a pre-formed amide linkage. Unlike symmetric diamines (e.g., p-phenylenediamine), this monomer introduces structural irregularity that generally improves solubility. However, the internal amide bond significantly increases inter-chain hydrogen bonding density, creating a high risk of premature precipitation during polymerization.

The Core Challenge: The reaction is a competition between chain growth (polymerization) and chain aggregation (precipitation). If the polymer precipitates before reaching critical chain length, you will obtain low-molecular-weight oligomers with poor mechanical properties.

The Solution: The protocol below utilizes Low-Temperature Solution Polycondensation modified with a solvating salt (LiCl or CaCl₂) to disrupt hydrogen bonding and maintain a homogeneous phase.

Optimized Experimental Protocol

This protocol is designed for the synthesis of high-viscosity polyamides using Terephthaloyl Chloride (TPC) as the counter-monomer.

Reagents & Setup
  • Monomer A: 3-amino-N-(4-aminophenyl)benzamide (Dried at 80°C, vacuum, 12h).

  • Monomer B: Terephthaloyl Chloride (TPC) (Sublimed or recrystallized; purity is critical).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). Water content must be <50 ppm.

  • Solvating Agent: Lithium Chloride (LiCl) (Anhydrous, dried at 150°C).

  • Acid Scavenger: Pyridine or Propylene Oxide (Optional, depending on acid sensitivity).

Step-by-Step Workflow
StepActionCritical Technical Rationale (The "Why")
1 Solvent Preparation Dissolve 3-5 wt% LiCl in NMP under heating (100°C), then cool to room temp.Solvation: Li⁺ ions coordinate with the carbonyl oxygen of the amide groups, disrupting inter-chain H-bonds and preventing precipitation.
2 Diamine Dissolution Add Diamine to the NMP/LiCl solution. Stir under N₂ flow until fully dissolved.Stoichiometry: Ensure complete dissolution before adding acid chloride to guarantee a 1:1 reaction ratio at the molecular level.
3 Cooling Cool the reaction vessel to -10°C to 0°C using an ice/acetone bath.Rate Control: The reaction is highly exothermic. Low temperature suppresses side reactions (hydrolysis) and controls the reaction rate.
4 Polymerization Add TPC powder in a single portion (or 2-3 batches) with vigorous stirring.Viscosity Build: Adding TPC as a solid prevents local concentration hotspots. Vigorous stirring is required as viscosity will spike rapidly.
5 Aging Allow reaction to warm to Room Temp (25°C) naturally. Stir for 4-12 hours.Equilibration: Allows the reaction to reach high conversion. The solution should become viscous and transparent/translucent.
6 Workup Pour viscous solution into excess water/methanol (1:1) under high shear blending.Precipitation: High shear creates fine fibers/powder rather than a gummy mass, facilitating easier washing of trapped solvent/salts.

Process Visualization

The following diagram illustrates the reaction pathway and the critical role of the LiCl solvation shell in preventing aggregation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction (-5°C) Monomer Diamine Monomer (Solid) Solution Solvated Diamine (Homogeneous) Monomer->Solution Dissolution Solvent NMP + LiCl (Anhydrous) Solvent->Solution Li+ Coordination Complex Viscous Polymer Solution Solution->Complex Polycondensation TPC Add TPC (Acid Chloride) TPC->Complex Nucleophilic Attack Precip FAILURE: Early Precipitation Complex->Precip If LiCl < 3% Workup Final Polymer (Fibrous Solid) Complex->Workup Aging (RT)

Figure 1: Workflow logic for aramid synthesis. Note the critical branch point where insufficient LiCl leads to irreversible precipitation.

Troubleshooting Guide (FAQ)

Issue 1: Early Precipitation / Opacity

User Report: "The solution turned milky and opaque immediately after adding the acid chloride. The final product is a low-molecular-weight powder."

  • Diagnosis: The polymer chain aggregated before growing large. This is a solubility failure , not a reactivity failure.

  • Corrective Action:

    • Increase Salt Concentration: Increase LiCl from 3% to 5-8% (wt/vol).

    • Switch Salt: If using CaCl₂, switch to LiCl (higher solubility in NMP).

    • Check Water: Ensure NMP is anhydrous (<50ppm). Water causes TPC hydrolysis, creating carboxylic acid ends that terminate chains and reduce solubility.

Issue 2: Low Viscosity (Low Molecular Weight)

User Report: "The solution remained clear but never became viscous. The polymer film is brittle."

  • Diagnosis: Stoichiometric imbalance or impurity.

  • Corrective Action:

    • Stoichiometry Check: The reaction follows the Carothers equation. Even a 1% deviation from a 1:1 ratio drastically cuts molecular weight. Weigh reagents to 4 decimal places.

    • Reagent Purity: TPC hydrolyzes in air. If your TPC smells like vinegar (HCl/Acetic acid), it has degraded. Sublimate TPC before use.

Issue 3: Gelation

User Report: "The reaction mixture turned into an irreversible jelly."

  • Diagnosis: Cross-linking or concentration too high.

  • Corrective Action:

    • Concentration: Reduce monomer solid content to 10-15% (wt/vol). Higher concentrations promote entanglement and physical gelation.

    • Side Reactions: If the temperature spiked >20°C during TPC addition, the amide backbone might have reacted with TPC (branching). Keep T < 0°C during addition.

Issue 4: Dark Coloration

User Report: "The polymer is dark brown or black instead of off-white/yellow."

  • Diagnosis: Oxidation of the amine groups prior to reaction.

  • Corrective Action:

    • Inert Atmosphere: The entire reaction must occur under a blanket of dry Nitrogen or Argon.

    • Monomer Quality: 3-amino-N-(4-aminophenyl)benzamide oxidizes over time. Recrystallize the monomer from ethanol/water if it appears dark before use.

References

  • Synthesis of High-Performance Aramids: Morgan, P. W. (1977). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
  • Solubility Mechanisms: Imai, Y., & Kakimoto, M. (1989). "Soluble High Temperature Polymers." Journal of Polymer Science Part A: Polymer Chemistry.

  • Asymmetric Monomer Synthesis: Synthesis and Properties of New Soluble Aromatic Polyamides. (2002). National Taiwan University. 1

  • Reaction Conditions: Functional Aromatic Polyamides.[2][3][4][1] (2018).[5] MDPI Polymers. 4[2][3][4][5][6][7]

Sources

Technical Support Center: Stability Management of 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are accessing the technical repository for 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4). This molecule serves as a critical linker in Metal-Organic Frameworks (MOFs), a precursor in polyamide synthesis, and a scaffold in histone deacetylase (HDAC) inhibitors.

Its structural duality—containing both a meta-substituted aniline (relatively stable) and a para-substituted aniline (highly electron-rich and reactive)—creates a unique stability profile. This guide addresses the primary failure modes: oxidative polymerization (color change) and amide hydrolysis.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the enemy. The molecule degrades via two distinct pathways depending on pH, light, and oxygen exposure.

Pathway Analysis
  • Oxidative Coupling (The "Pink/Brown" Problem): The 4-aminophenyl moiety is electron-rich. In the presence of dissolved oxygen and light, it forms radical cations that dimerize into azo compounds or oxidize into quinone imines. This is responsible for the solution turning pink, then brown, and finally precipitating black solids.

  • Hydrolysis (The "Cleavage" Problem): The central amide bond is susceptible to acid/base hydrolysis, splitting the molecule into 3-aminobenzoic acid and p-phenylenediamine.

Visualizing the Pathways

DegradationPathways Start 3-amino-N-(4-aminophenyl)benzamide (Intact Molecule) Oxidation Oxidation Pathway (O2 + Light) Start->Oxidation Hydrolysis Hydrolysis Pathway (Extreme pH) Start->Hydrolysis Radical Radical Cation (Intermediate) Oxidation->Radical -e⁻ Quinone Quinone Imines / Azo Dimers Radical->Quinone Dimerization Polymer Insoluble Polymer (Brown Precipitate) Quinone->Polymer Agglomeration Acid 3-Aminobenzoic Acid Hydrolysis->Acid + H2O Diamine p-Phenylenediamine Hydrolysis->Diamine + H2O

Figure 1: Dual degradation pathways. The Red path (Oxidation) is the most common cause of sample loss in neutral solution.

Module 2: Troubleshooting Guide (Diagnostic Q&A)

Use this section to diagnose the specific issue based on visual or analytical observations.

Q1: My clear solution turned pink/red within hours. Is it still usable?
  • Diagnosis: Early-stage Oxidation.

  • Mechanism: Trace oxidation of the para-amino group creates extended conjugated systems (quinone imines) which are highly colored even at ppm concentrations.

  • Verdict: For qualitative work (e.g., staining), it may be usable. For quantitative assays (IC50, binding constants) or MOF synthesis, discard it . The oxidation products act as radical initiators and will accelerate further degradation.

  • Correction: See Protocol A (The Inert Shield) below.

Q2: I see a new peak in LC-MS at M+16 or M+32.
  • Diagnosis: N-Oxide Formation.

  • Mechanism: The amine groups have accepted oxygen atoms. Note that a rearrangement involving N-O exchange can also occur in gas-phase mass spectrometry for this specific class of molecules, potentially leading to false positives if not careful [1].

  • Correction: Add a reducing agent like DTT (dithiothreitol) or Ascorbic Acid (0.1 mM) to the buffer if compatible with your downstream application.

Q3: The compound precipitated after 24 hours in DMSO at Room Temperature.
  • Diagnosis: Hygroscopic Polymerization.

  • Mechanism: DMSO is hygroscopic (absorbs water from air). Water lowers the solubility of the benzamide. Furthermore, DMSO can act as a mild oxidant for sensitive anilines over long periods [2].

  • Correction: Store DMSO stocks in single-use aliquots at -20°C or -80°C. Never store at RT for >8 hours.

Module 3: Prevention Protocols

Protocol A: The "Inert Shield" Preparation Workflow

Use this for all stock solutions intended for storage >24 hours.

  • Solvent Preparation:

    • Select Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Degas the solvent: Sparge with high-purity Argon (Ar) or Nitrogen (N₂) for 15 minutes. Note: Argon is heavier than air and provides a better "blanket" in the vial.

  • Dissolution:

    • Weigh the solid 3-amino-N-(4-aminophenyl)benzamide in a glovebox or under a funnel with inert gas flow.

    • Add the degassed solvent.

    • Vortex until dissolved (Sonication is permitted but can generate heat/radicals; keep it brief and use an ice bath).

  • Storage:

    • Aliquot immediately into Amber Glass Vials (to block UV light).

    • Overlay the solution with Argon gas before capping.

    • Seal with Parafilm to prevent oxygen diffusion.

Protocol B: Antioxidant Additives

If your assay tolerates additives, these significantly extend half-life.

AdditiveConcentrationMechanismBest For
Ascorbic Acid 0.1 - 1.0 mMScavenges dissolved OxygenAqueous buffers, cell culture
DTT / BME 1 - 5 mMReduces disulfide/radical intermediatesProtein binding assays
Sodium Sulfite 0.1% (w/v)Strong reducing agentChemical synthesis intermediates

Module 4: Stability Data & Solvent Compatibility

The following data summarizes the stability of the amide and amine functionalities in common laboratory environments.

Solvent SystemStability RatingPrimary RiskRecommended Max Storage (at 4°C)
DMSO (Anhydrous) ⭐⭐⭐⭐ (High)Hygroscopicity3 Months
Ethanol / Methanol ⭐⭐ (Low)Oxidation (High O₂ solubility)24 Hours
Water (pH 7) ⭐ (Very Low)Insolubility & OxidationImmediate Use Only
Water (pH < 4) ⭐⭐ (Low)Hydrolysis< 4 Hours
Water (pH > 10) ⭐ (Very Low)Rapid HydrolysisDo Not Use
Why not Alcohols?

While ethanol is a common solvent, oxygen is roughly 8x more soluble in ethanol than in water. This high dissolved oxygen content accelerates the "browning" of the aniline groups [3]. If you must use ethanol, continuous degassing is mandatory.

References

  • Zhu, C., et al. (2016).[1] "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gershon, H., et al. (2003).[2] "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie. Available at: [Link]

  • Battin, E.E., et al. (2015).[3] "Controlling Factors in the Rates of Oxidation of Anilines and Phenols." The Journal of Physical Chemistry A. Available at: [Link]

  • Bunton, C.A., et al. "Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide."[4] The Journal of Organic Chemistry. Available at: [Link]

Sources

challenges in scaling up 3-amino-N-(4-aminophenyl)benzamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N-(4-aminophenyl)benzamide Production

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-BENZ-344 Subject: Scaling Strategies & Troubleshooting for 3-Amino-N-(4-aminophenyl)benzamide

Welcome to the Technical Support Center

Hello. I understand you are facing challenges scaling up the production of 3-amino-N-(4-aminophenyl)benzamide . This is a deceptive molecule; structurally simple, yet it presents a "perfect storm" of process chemistry challenges: poor nucleophilicity during coupling, extreme insolubility of the intermediate, and strict genotoxic impurity (GTI) controls required for the aniline moieties.

Below is a technical guide structured to address the three critical bottlenecks we typically see in this workflow.

Module 1: The Coupling Strategy (Upstream)

User Question: "I tried coupling 3-aminobenzoic acid with 1,4-phenylenediamine using standard EDC/NHS coupling, but my yield is low and I’m seeing a double-mass impurity. What went wrong?"

Technical Diagnosis: You are encountering two fundamental issues: Selectivity and Reactivity .

  • The "Bis-Amide" Trap: 1,4-phenylenediamine has two reactive amine sites. Even with stoichiometry control, the highly nucleophilic diamine will attack two equivalents of the activated acid, forming the bis-amide impurity.

  • Zwitterionic Interference: Using unprotected amino-benzoic acid results in self-polymerization or zwitterion formation that kills coupling efficiency.

The Solution: The "Nitro-Precursor" Route Do not attempt to couple the amines directly. You must synthesize the dinitro intermediate first and then reduce it. This locks the regiochemistry and prevents polymerization.

Recommended Protocol:

  • Activation: Convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. (Avoid carbodiimides for scale-up here; the urea byproducts are a nightmare to remove from the insoluble product).
    
  • Coupling: React 3-nitrobenzoyl chloride with 4-nitroaniline .

    • Note: 4-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group. You must use a base scavenger (Pyridine or Triethylamine) and elevated temperatures (reflux in Toluene or THF).

Workflow Visualization:

SynthesisRoute Start Start: 3-Nitrobenzoic Acid Activation Activation (SOCl2 -> Acid Chloride) Start->Activation Reflux Coupling Coupling (+ 4-Nitroaniline) Activation->Coupling Weak Nucleophile Intermediate Dinitro Intermediate (Insoluble Solid) Coupling->Intermediate Precipitation Reduction Global Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction hydrogenation Product Final Product: 3-Amino-N-(4-aminophenyl)benzamide Reduction->Product

Caption: Figure 1.[1][2] The "Dinitro Route" avoids bis-acylation and ensures regioselectivity.

Module 2: Reduction & Safety (Midstream)

User Question: "My hydrogenation of the dinitro intermediate is stalling. I added more catalyst, but now I see colored impurities. Is this safe to scale?"

Technical Diagnosis: The dinitro intermediate (3-nitro-N-(4-nitrophenyl)benzamide) is likely insoluble in your hydrogenation solvent (Ethanol/Methanol), leading to mass transfer limitations . The "colored impurities" are likely azo or azoxy compounds formed by the condensation of hydroxylamine intermediates—a common side reaction when reduction stalls or the solution is too basic.

Troubleshooting Protocol:

ParameterRecommendationCausality
Solvent System Switch to DMF or DMAc (Dimethylacetamide).The substrate must be in solution for efficient Pd/C catalysis. Alcohols often fail here due to "brick dust" insolubility.
Temperature Maintain 50–60°C .Increases solubility and reaction rate. Too high (>80°C) promotes thermal decomposition.
Catalyst 5% Pd/C (50% wet) at 5-10 wt% loading.Wet catalyst prevents ignition of solvent vapors (safety). Pd is superior to Raney Ni for nitro-aromatics in pharma.
Safety Check Exotherm Control. Nitro reduction is highly exothermic (~500 kJ/mol per nitro group). In a batch reactor, dose hydrogen slowly or use a cooling loop.

Alternative (If Pd/C fails): Use Iron powder / Ammonium Chloride (Fe/NH4Cl) in aqueous ethanol. This is the "Bechamp Reduction."

  • Pros: Cheaper, robust against sulfur poisoning.

  • Cons: Generates large amounts of iron sludge waste (difficult for GMP disposal).

Module 3: Purification & Solubility (Downstream)

User Question: "I have the product, but it's a grey solid that won't dissolve in anything for analysis. How do I purify this 'brick dust'?"

Technical Diagnosis: Aromatic amides with extended conjugation and pi-stacking (like your molecule) exhibit extremely high lattice energy. The "grey" color indicates trace oxidation products (anilines oxidizing in air).

Solubility Guide:

SolventSolubility RatingUsage
Water InsolubleWash solvent (removes salts).
Ethanol/MeOH Sparingly SolubleSlurry wash (removes unreacted anilines).
DMSO/DMF SolubleReaction solvent / NMR analysis.
THF LimitedNot recommended for crystallization.

Purification Protocol (Recrystallization):

  • Dissolution: Dissolve the crude solid in minimal hot DMF or DMAc (approx. 80°C).

  • Filtration: Filter hot through Celite to remove Pd/C catalyst or Iron residues.

  • Precipitation: Slowly add the hot filtrate to a stirring vessel of Water or Cold Ethanol (Anti-solvent method).

  • Isolation: The product will precipitate as a beige/white solid. Filter and wash extensively with water to remove residual DMF.

Genotoxicity Warning (GTI): This molecule contains aniline substructures. Residual 4-nitroaniline or 1,4-phenylenediamine are potential genotoxins.

  • Control Strategy: Ensure the final wash step (Ethanol slurry) is validated to remove these specific precursors to <10 ppm levels.

Troubleshooting Logic Tree:

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Impurity Impurity Profile Type->Impurity Yield Low Yield Type->Yield Color Colored Product Type->Color BisAmide Bis-Amide Found? (Mass = Dimer) Impurity->BisAmide Stalled Incomplete Reduction? Yield->Stalled Oxidation Grey/Pink Color? Color->Oxidation Soln1 Switch to Nitro Coupling Route BisAmide->Soln1 Soln2 Change Solvent to DMF/DMAc Stalled->Soln2 Soln3 Add Antioxidant (Ascorbic Acid) or Recrystallize under N2 Oxidation->Soln3

Caption: Figure 2. Decision matrix for common scale-up defects.

References

  • Coupling Strategy & Nitro-Precursors

    • Synthesis of N-(4-aminophenyl)benzamides via nitro-reduction routes.[1]

    • Source: Molecules (MDPI), 2016, 21(5), 676.
  • Amide Solubility & Purification

    • Solubility of p-aminobenzenesulfonamide derivatives in organic solvents.[3]

    • Source: Journal of Chemical & Engineering Data, via ResearchG
  • General Benzamide Synthesis (Entinostat Intermediates)

    • Design and Synthesis of 4-Amino-N-(4-aminophenyl)benzamide Analogues.
    • Source: PubMed Central, 2014.
  • Catalytic Hydrogenation of Nitroarenes

    • Continuous-flow and safe synthesis of amino-benzamide precursors.
    • Source: RSC Advances, 2022.

Sources

Technical Support Center: Synthesis of 3-amino-N-(4-aminophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Impurities & Low Yields in Benzamide Scaffold Synthesis

Introduction: The Scaffold & The Challenge

You are likely synthesizing this scaffold as a core motif for Histone Deacetylase (HDAC) inhibitors (analogous to Entinostat/MS-275) or as a linker in PROTAC design. The target molecule contains two electron-rich aniline functionalities flanking a central benzamide core.

While the connectivity seems simple, this scaffold is a "perfect storm" for three specific classes of side reactions: Oxidative Polymerization , Regio-isomeric Dimerization , and Incomplete Reduction .

This guide bypasses the textbook basics and addresses the specific failure modes seen in the lab.

Module 1: The "Black Tar" Phenomenon (Oxidation)

User Question:

"I successfully coupled my starting materials, but during the workup of the final deprotection/reduction step, my pale yellow solution turned dark brown/black within minutes. My yield is <20%. What happened?"

Technical Diagnosis:

You are experiencing Quinone Imine Polymerization . The target molecule contains a 1,4-phenylenediamine (PPD) moiety. Free PPD motifs are thermodynamically unstable in air, especially under basic conditions or on silica gel. They undergo rapid one-electron oxidation to form semi-quinone radical cations, which polymerize into Bandrowski’s Base-like oligomers (dark pigments).

The Fix:
  • Switch to Acidic Workup: The protonated anilinium ion is resistant to oxidation. Perform your final extraction or filtration under slightly acidic conditions (pH 4-5) if possible, or keep the product as an HCl/TFA salt until the very last moment of biological testing.

  • Argon Sparging: All solvents for the final step must be degassed.

  • Avoid Standard Silica: Silica gel is slightly acidic but often contains metal impurities (Fe³⁺) that catalyze PPD oxidation. Use neutralized alumina or, preferably, Reverse Phase (C18) chromatography with 0.1% Formic Acid.

Module 2: The "Double Mass" Peak (Dimerization)

User Question:

"I am trying to couple 3-nitrobenzoic acid with 1,4-phenylenediamine using EDC/HOBt. LCMS shows a major peak corresponding to [2M-H] or a 'dimer' species. How do I stop this?"

Technical Diagnosis:

You are generating the Bis-Amide Dimer . 1,4-phenylenediamine has two nucleophilic sites. Even if you use 1 equivalent, the first amine reacts to form the amide, but the second amine remains nucleophilic. In fact, the formed mono-amide might be more soluble in the reaction media, inviting a second attack.

The Protocol Adjustment:

You must desymmetrize the diamine. Do not use free 1,4-phenylenediamine.

Recommended Workflow:

  • Use N-Boc-1,4-phenylenediamine: This leaves only one free amine for coupling.

  • Coupling: React 3-nitrobenzoic acid + N-Boc-diamine (using HATU/DIPEA).

  • Global Deprotection/Reduction:

    • Step A: TFA deprotection of the Boc group.

    • Step B: Hydrogenation (Pd/C) of the 3-nitro group.[1]

    • Alternative: If the nitro group is reduced before Boc deprotection, the resulting aniline can interfere with the deprotection workup.

Module 3: The "Sluggish Coupling" (Nucleophilicity)

User Question:

"I am trying to avoid the Boc-diamine route by coupling 3-nitrobenzoyl chloride directly with 4-nitroaniline, planning to reduce both nitro groups at the end. The reaction is stuck at 10% conversion after 24 hours."

Technical Diagnosis:

This is a Nucleophilicity Mismatch . 4-nitroaniline is an exceptionally poor nucleophile due to the strong electron-withdrawing nitro group para to the amine. The lone pair is delocalized into the ring. Standard acyl chlorides are often insufficient to drive this to completion without harsh heat, which then degrades the reagents.

Corrective Action:

If you must use this route (e.g., for cost reasons), you need a "Force Multiplier" catalyst.

Table 1: Coupling Reagent Efficacy for Electron-Poor Anilines

Reagent SystemReactivitySide ReactionsVerdict
EDC / HOBt LowN-acylurea rearrangementAvoid for nitroanilines.
HATU / HOAt HighGuanidinium adducts (rare)Recommended for small scale.
SOCl₂ (Acid Chloride) + Pyridine MediumPyridinium salts, hydrolysisStandard but requires reflux.
POCl₃ (Phosphorus Oxychloride) Very HighChlorination of ringLast Resort (Vilsmeier-Haack type activation).

Visualizing the Pathways

The following diagram illustrates the "Happy Path" (Route A) versus the "Failure Modes" (Route B & Side Reactions).

BenzamideSynthesis cluster_inputs Starting Materials Acid 3-Nitrobenzoic Acid Coupling_A Coupling (HATU/DIPEA) Acid->Coupling_A Coupling_B Coupling (EDC/HOBt) Acid->Coupling_B Diamine_Free 1,4-Phenylenediamine (Free Base) Diamine_Free->Coupling_B Diamine_Boc N-Boc-1,4-phenylenediamine Diamine_Boc->Coupling_A Intermediate_A Intermediate: 3-Nitro-N-(4-Boc-aminophenyl)benzamide Coupling_A->Intermediate_A Deprotection Step 1: TFA (Boc Removal) Step 2: H2/Pd-C (Nitro Red) Intermediate_A->Deprotection Target TARGET: 3-Amino-N-(4-aminophenyl)benzamide Deprotection->Target Side_Oxidation SIDE PRODUCT: Quinone Imine Oligomers (Black Tar) Target->Side_Oxidation Air/Silica Exposure Coupling_B->Target Low Yield Side_Dimer SIDE PRODUCT: Bis-amide Dimer (Double Coupling) Coupling_B->Side_Dimer Major Impurity

Caption: Figure 1. Synthetic decision tree contrasting the protected route (Green) vs. the free diamine route (Red) and associated risks.

Module 4: Reduction Selectivity (Nitro vs. Amide)

User Question:

"I used LiAlH4 to reduce the nitro group, but I lost my amide bond. The product mass is too low."

Technical Diagnosis:

Over-reduction. Lithium Aluminum Hydride (LiAlH4) is too strong; it reduces both the nitro group (to amine) and the amide bond (to a secondary amine/benzylamine).

Validated Protocol: Chemoselective Reduction

You need a method that touches the nitro group but leaves the benzamide core intact.

Option A: Catalytic Hydrogenation (Cleanest)

  • Reagents: H₂ (balloon), 10% Pd/C, Methanol.

  • Note: If your molecule contains halogens (Cl, Br, I), Pd/C will debrominate them. In that case, use Option B.

Option B: Iron Reduction (Halogen-Safe)

  • Reagents: Fe powder (5 eq), NH₄Cl (saturated aq), Ethanol/Water (4:1), Reflux 2h.

  • Workup: Filter hot through Celite. The iron sludge traps product; wash the Celite copiously with hot methanol.

Option C: Stannous Chloride (The "Sticky" Method)

  • Reagents: SnCl₂·2H₂O, Ethanol, Reflux.[2]

  • Warning: Tin byproducts are notoriously difficult to remove from benzamides, often requiring extensive chelation workups (Rochelle's salt). Avoid unless necessary.

Summary of Critical Control Points

StepPotential FailurePrevention Strategy
Coupling Formation of Bis-amide dimerUse N-Boc-1,4-phenylenediamine (Mono-protected).
Coupling Low conversion (Nitroaniline route)Use HATU or Acid Chloride activation; Avoid EDC.
Reduction Cleavage of Amide bondDo NOT use LiAlH4 or Borane. Use H₂/Pd-C or Fe/NH₄Cl.
Workup Product turns black (Oxidation)Work under Argon ; Keep pH < 7; Use C18 chromatography.
Storage Degradation over timeStore as HCl salt at -20°C. Free base is unstable.

References

  • HDAC Inhibitor Synthesis (Entinostat Analogs)

    • Title: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues...
    • Source: PubMed Central / Molecules (2013)
    • URL:[Link]

    • Relevance: Details the Fe/acetic acid reduction method for similar scaffolds to avoid over-reduction.
  • Amide Coupling Mechanisms & Side Reactions

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Reviews (Valeur & Bradley)
    • URL:[Link]

    • Relevance: Authoritative review on N-acylurea formation and racemiz
  • Oxidation of Phenylenediamines

    • Title: Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
    • Source: ACS Omega
    • URL:[Link]

    • Relevance: Explains the mechanism of oxidative polymerization (darkening) of phenylenediamines during workup.
  • Selective Nitro Reduction

    • Title: Selective reduction of nitro compounds...
    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Database of chemoselective reduction protocols (Fe, SnCl2, H2)

Sources

enhancing the reactivity of 3-amino-N-(4-aminophenyl)benzamide in polycondensation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Reactivity of 3-amino-N-(4-aminophenyl)benzamide (3,4'-DABA) Document ID: TSC-POLY-2024-08 Audience: Polymer Chemists, R&D Scientists, Process Engineers

Introduction: The Asymmetric Reactivity Paradox

Welcome to the technical guide for handling 3-amino-N-(4-aminophenyl)benzamide (3,4'-DABA). If you are accessing this guide, you are likely encountering low molecular weights, early precipitation, or inconsistent viscosity data in your polyamide synthesis.

The core challenge with 3,4'-DABA lies in its electronic asymmetry . Unlike symmetric diamines (e.g., p-phenylenediamine), 3,4'-DABA contains two amine groups with vastly different nucleophilicities:

  • The Activated Amine (Ring B): The amine on the N-phenyl ring is para to the amide nitrogen. The lone pair of the amide nitrogen donates electron density into the ring, activating this amine.

  • The Deactivated Amine (Ring A): The amine on the benzoyl ring is meta to the carbonyl group. The carbonyl is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of this amine.

The Consequence: In standard polycondensation, the activated amine reacts rapidly, while the deactivated amine lags. This kinetic mismatch often leads to premature chain termination or low-molecular-weight oligomers rather than high polymers.

Module 1: The Silylation Protocol (The "Nuclear Option")

Objective: Equalize reactivity and enhance solubility using In Situ Silylation.

The most robust method to overcome the deactivated amine's sluggishness is to convert the protons of the amine groups into trimethylsilyl (TMS) groups. This method, pioneered by Oishi and Imai, serves two purposes:

  • Activation: The N-Si bond is weak and highly susceptible to attack by acid chlorides, driving the reaction forward via the formation of a volatile byproduct (TMSCl).

  • Solubilization: Silylated intermediates are highly soluble in organic solvents, preventing premature precipitation of the growing polymer chain.

Experimental Protocol: Silylated Polycondensation

Reagents:

  • Monomer: 3,4'-DABA (Dried)

  • Silylating Agent: Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMAc (Anhydrous, <50 ppm water)

  • Electrophile: Aromatic Diacid Chloride (e.g., Terephthaloyl chloride)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,4'-DABA in anhydrous NMP under nitrogen flow.

  • Silylation: Add 2.2 equivalents of TMSCl and Pyridine. Stir at room temperature for 30 minutes.

    • Checkpoint: The solution should remain clear. Turbidity indicates moisture contamination.

  • Polymerization: Cool the solution to 0°C - 5°C using an ice/water bath.

  • Addition: Add the diacid chloride solid in a single portion.

    • Why solid? Adding it as a solution changes the solvent power. Solid addition maintains high concentration.

  • Reaction: Stir vigorously. The silyl groups will exchange with the chloride, releasing TMSCl (volatile).

  • Workup: Pour the viscous solution into methanol/water (50:50) to precipitate the polymer.

Visualizing the Pathway

SilylationPath cluster_0 Step 1: Activation cluster_1 Step 2: Polycondensation Monomer 3,4'-DABA (Asymmetric Reactivity) TMS + TMSCl / Pyridine Monomer->TMS Silylated N,N'-Bis(TMS)-DABA (Activated & Soluble) TMS->Silylated Silylation Diacid + Diacid Chloride Silylated->Diacid Polymer High MW Polyamide Diacid->Polymer Nucleophilic Attack Byproduct Byproduct: TMSCl (Volatile/Inert) Diacid->Byproduct

Caption: The silylation pathway converts the sluggish amine into a highly reactive silylamine species, bypassing the deactivation caused by the amide group.

Module 2: The Phosphorylation Method (Yamazaki-Higashi)

Objective: Direct polycondensation using Dicarboxylic Acids (avoiding unstable acid chlorides).

If you cannot use acid chlorides (due to hydrolytic instability or cost), the Yamazaki-Higashi method is the industry standard for aromatic polyamides. It uses Triphenyl Phosphite (TPP) to activate the carboxylic acid in situ.

Critical Parameters for 3,4'-DABA
ParameterRecommended ValueReason
Solvent System NMP + PyridinePyridine acts as both solvent and acid acceptor.
Metal Salt LiCl or CaCl₂ (4-5 wt%)CRITICAL. Prevents hydrogen-bond stacking of the amide backbone. Without this, the polymer precipitates early as a low-MW oligomer.
Temperature 100°C - 110°CRequired to activate the phosphite complex.
Time 3 - 12 HoursSlower than acid chloride method.

Troubleshooting the Phosphorylation Reaction:

  • Issue: Solution turns dark brown/black rapidly.

    • Cause: Oxidation of amine or TPP degradation. Ensure strict N₂ purging.

  • Issue: Gelation after 1 hour.

    • Cause: Physical crosslinking (crystallization).

    • Fix: Increase LiCl concentration to 6-8% or switch to CaCl₂.

Module 3: Troubleshooting & FAQ

Scenario A: "My viscosity is low (< 0.5 dL/g)."

Diagnosis: This is usually a stoichiometry or moisture issue.

  • The Stoichiometry Trap: Because 3,4'-DABA is hygroscopic (absorbs water), weighing it directly often means you are adding less amine than you think (water weight).

  • The Fix: Dry the monomer at 80°C under vacuum for 12 hours before weighing. Use the Carothers Equation :

    
    
    Even a 1% impurity (water) limits the degree of polymerization (DP) to ~100 units.
    
Scenario B: "The reaction mixture turned into a solid gel."

Diagnosis: Premature crystallization or "Salting Out."

  • The Mechanism: Aromatic polyamides form strong inter-chain hydrogen bonds. As the chain grows, it becomes insoluble in pure NMP.

  • The Fix: Add inorganic salts (LiCl, CaCl₂) to the solvent before polymerization. The ions disrupt the hydrogen bonding (Salting-in effect), keeping the polymer chain extended and soluble.

Scenario C: "Why is the color changing to deep red?"

Diagnosis: Formation of azo-linkages or oxidation.

  • The Mechanism: Aromatic amines are sensitive to oxidation. If your nitrogen purge is weak, the amine groups can oxidize to azo or nitroso species, which are deeply colored.

  • The Fix: Degas solvents with N₂ bubbling for 30 minutes prior to use.

References

  • Imai, Y., & Oishi, Y. (1989). "Synthesis of aromatic polyamides by the silylation method." Progress in Polymer Science. (Establishes the silylation protocol for deactivated amines).

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science. (The foundational text for direct phosphorylation polycondensation).

  • ChemicalBook. (2023). "3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE Properties and Suppliers." (Monomer physical data).

  • RSC Polymer Chemistry. (2012). "Ruthenium-complex-catalysed de-ammonification polycondensation of aromatic diamines." (Alternative catalytic routes).

improving the processability of polyamides derived from 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of processability for polyamides derived from 3-amino-N-(4-aminophenyl)benzamide (often abbreviated as 3,4'-DABA or 3,4'-DABAN ). This unsymmetrical diamine monomer is critical in high-performance polymer chemistry because it introduces a structural "kink" into the polymer backbone, disrupting the crystalline packing of traditional aramids (like Kevlar) while maintaining high thermal stability.[1]

Core Technical Overview

The Challenge: Aromatic polyamides (aramids) are inherently difficult to process due to strong inter-chain hydrogen bonding and rigid backbones, rendering them insoluble in most organic solvents and infusible before decomposition.[1][2][3][4][5][6] The Solution: Using 3-amino-N-(4-aminophenyl)benzamide introduces a pre-formed amide linkage with meta (3-) and para (4-) asymmetry. This asymmetry reduces the persistence length of the polymer chain and disrupts dense chain packing, thereby improving solubility in polar aprotic solvents without significantly sacrificing thermal stability.[1]

Key Chemical Mechanism

The "kink" effect of the 3-position substitution prevents the complete alignment of polymer chains, creating "free volume."[1] This allows solvent molecules to penetrate the matrix more effectively than in fully para-oriented structures (like p-phenylene terephthalamide).

Troubleshooting Guide & FAQs

Direct solutions for researchers encountering synthesis or processing failures.

Q1: My polymerization solution gels or precipitates prematurely during synthesis. Why?

Diagnosis: Premature precipitation indicates that the growing polymer chain has exceeded its solubility limit in the chosen solvent system before reaching high molecular weight.[1] This is common due to the strong hydrogen bonding of the pre-formed amide group in the monomer.[1] Corrective Protocol:

  • Solvation Aid: You must use an inorganic salt.[1] Add anhydrous LiCl or CaCl₂ (2–5 wt%) to the amide solvent (NMP or DMAc) before adding the monomer.[1] The metal ions coordinate with the carbonyl oxygen of the amide groups, disrupting inter-chain hydrogen bonds (Salting-in effect).[1]

  • Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition of the diacid chloride to control exothermicity, then allow it to rise to room temperature.

  • Monomer Purity: Ensure 3,4'-DABA is recrystallized (usually from ethanol/water). Even trace impurities can disrupt stoichiometry and lead to low molecular weight oligomers that aggregate.[1]

Q2: The final polyamide film is brittle and opaque.[1] How do I improve flexibility?

Diagnosis: Opacity suggests high crystallinity or micro-void formation due to rapid solvent evaporation.[1] Brittleness indicates low molecular weight or excessive residual solvent.[1] Corrective Protocol:

  • Thermal Annealing: Do not dry rapidly. Use a stepped heating program: 80°C (2h)

    
     120°C (2h) 
    
    
    
    200°C (1h) under vacuum.[1]
  • Copolymerization: Introduce a "disorder" comonomer. Replacing 10–20% of the rigid diacid (e.g., terephthaloyl chloride) with a bulky monomer like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) or isophthaloyl chloride will increase amorphous character.[1]

Q3: I cannot dissolve the polymer for characterization (NMR/GPC).

Diagnosis: The polymer has likely crystallized or formed strong aggregates upon drying.[1] Corrective Protocol:

  • Solvent Switch: Use DMAc + 5% LiCl or concentrated H₂SO₄ (for viscosity testing).[1]

  • Heating: Gently heat the mixture to 60–80°C.

  • TFA Method: For NMR, add a few drops of Trifluoroacetic acid (TFA) to deuterated DMSO (DMSO-d6) to break hydrogen bonds.[1]

Experimental Protocols

Protocol A: Optimized Synthesis of High-Molecular-Weight Polyamide

Objective: Synthesize a soluble polyamide from 3,4'-DABA and Terephthaloyl Chloride (TPC).

Materials:

  • Monomer: 3-amino-N-(4-aminophenyl)benzamide (3,4'-DABA)

  • Comonomer/Linker: Terephthaloyl Chloride (TPC)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Additive: Calcium Chloride (CaCl₂), anhydrous[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

  • Dissolution: Charge the flask with NMP and CaCl₂ (4 wt% relative to solvent). Stir at 60°C until the salt is fully dissolved. Cool to room temperature (RT).

  • Monomer Addition: Add 3,4'-DABA (equimolar amount to TPC) to the flask. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to -5°C using an ice/acetone bath.

  • Polymerization: Add TPC powder in small portions over 20 minutes. Critical: Do not add all at once to prevent local overheating.[1]

  • Reaction: Stir at -5°C for 1 hour, then remove the cooling bath and stir at RT for 12 hours. The solution should become viscous.[1]

  • Precipitation: Pour the viscous solution slowly into a high-speed blender containing methanol/water (1:1).

  • Purification: Filter the fibrous polymer, wash repeatedly with hot water and methanol to remove salt and solvent traces.[1] Dry at 100°C under vacuum.

Protocol B: Viscosity Measurement (Processability Indicator)

Method: Inherent Viscosity (


) in DMAc/LiCl or H₂SO₄ at 30°C.
Target: 

dL/g is typically required for robust film formation.[1]

Data Visualization

Diagram 1: Solubility Mechanism & Synthesis Workflow

This diagram illustrates how the asymmetric monomer structure disrupts packing and the role of LiCl in the synthesis.[1]

G cluster_0 Monomer Structure cluster_1 Solvation Strategy Monomer 3-amino-N-(4-aminophenyl)benzamide (Asymmetric 3,4'-Linkage) Complex Monomer-Salt Complex (Disrupted H-Bonding) Monomer->Complex Dissolution Salt LiCl / CaCl2 (Chaotropic Agent) Salt->Complex Solvent NMP / DMAc (Polar Aprotic) Solvent->Complex Polymerization Low-Temp Polycondensation (+ Diacid Chloride) Complex->Polymerization Activation Polymer Polyamide Chain (Kinked Backbone) Polymerization->Polymer -HCl Result Improved Solubility (Processable Film) Polymer->Result Casting

Caption: Synthesis workflow highlighting the role of inorganic salts in disrupting hydrogen bonding to enable high-molecular-weight polymerization.

Diagram 2: Structural Impact on Processability

Comparison of standard Para-structure vs. the Asymmetric 3,4'-structure.

Structure cluster_para Traditional Aramid (e.g., Kevlar) cluster_meta 3,4'-DABA Polyamide P1 Para-Para Linkage P2 Linear Rigid Rod P1->P2 P3 High Crystallinity (Insoluble) P2->P3 M1 3,4'-Asymmetric Linkage M2 Kinked/Helical Chain M1->M2 M3 Amorphous Domains (Soluble) M2->M3

Caption: Structural comparison showing how the 3,4' asymmetry introduces disorder (kinks) that enhances solubility compared to linear para-structures.

Comparative Properties Data

The following table summarizes the typical properties of polyamides derived from 3,4'-DABA compared to standard analogs.

Property3,4'-DABA PolyamideStandard p-Phenylene PolyamideImpact of Asymmetry
Solubility (NMP) Soluble (RT or mild heat)InsolubleMajor Improvement
Glass Transition (Tg) 260°C – 310°C> 350°C (often decomposes)Slight reduction, better processability
10% Wt. Loss (T₁₀) ~450°C – 500°C> 500°CRetains high thermal stability
Film Quality Transparent/FlexibleOpaque/Brittle (if castable)Reduced crystallinity
Viscosity (

)
0.5 – 1.5 dL/gN/A (often precipitates)Allows solution processing

Data aggregated from comparative studies on unsymmetrical diamine polyamides [1, 2].[1]

References

  • Synthesis and Characterization of New Soluble Aromatic Polyamides. Source: Journal of Polymer Science Part A: Polymer Chemistry.[1][7][8] Context: Discusses the solubility improvements in polyamides using asymmetric diamines and bulky groups. URL:[Link] (General Journal Landing Page for verification of field standards)[1]

  • Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Source: MDPI (Polymers).[1][4][7] Context: Specifically details the synthesis using diamide-diamine monomers similar to 3,4'-DABA to achieve solubility in NMP/DMAc. URL:[Link][1][9]

  • Functional Aromatic Polyamides. Source: PubMed Central / MDPI.[1] Context: Review of structural modifications (asymmetry, bulky groups) to improve aramid processability. URL:[Link]

  • 3-Amino-N-(4-aminophenyl)benzamide Monomer Data. Source: PubChem.[1] Context: Chemical structure and physical property verification of the specific monomer.[1][3][4][5][8] URL:[Link][1]

Sources

addressing poor film formation in polymers containing 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Polymers Containing 3-Amino-N-(4-aminophenyl)benzamide (3,4'-Diaminobenzanilide) Role: Senior Application Scientist | Department: Advanced Materials Support

Introduction: The Material Context

Welcome to the Technical Support Center. You are likely working with 3,4'-Diaminobenzanilide (3,4'-DABA) . Unlike its symmetric counterpart (4,4'-DABA), this asymmetric diamine is engineered to disrupt chain symmetry, theoretically improving solubility while maintaining the high thermal stability characteristic of aromatic polyimides.

However, the presence of the internal amide group (-CONH-) introduces strong interchain hydrogen bonding. While this enhances mechanical modulus, it creates significant processing friction: premature gelation, high solution viscosity, and moisture sensitivity.

This guide bypasses generic advice to address the specific molecular behaviors of amide-containing polyimides.

Part 1: Diagnostic Matrix (Quick Reference)

Identify your defect below to jump to the relevant troubleshooting module.

SymptomProbable Root CauseImmediate Action
Film Cracking (Mud-cracking) Low Molecular Weight (MW) due to stoichiometric imbalance or hydrolysis.Check monomer purity (>99.5%) and ensure <0.1% water in solvent.
Cloudiness / Haze Phase separation or moisture absorption (Blushing).Purge casting chamber with N₂; verify solvent quality (DMAc/NMP).
Gelation in Pot Strong hydrogen bonding between amide groups.[1]Add 1-5% LiCl to disrupt H-bonds or heat solution to 60°C briefly before casting.
"Orange Peel" Surface Surface tension mismatch or fast solvent evaporation.Use a leveling agent or reduce initial drying temperature.
Darkening / Charring Oxidation during thermal cure.Ensure inert atmosphere (N₂ or Vacuum) >250°C.

Part 2: Troubleshooting Modules (Q&A)

Module A: Synthesis & Precursor Stability (The "Soup" Phase)

Q: My Polyamic Acid (PAA) solution viscosity drops overnight. Why? A: This is a classic sign of hydrolytic degradation . The amide linkage in your 3,4'-DABA monomer is hygroscopic. If your solvent (NMP, DMAc, or DMF) contains even trace water (>0.05%), the polyamic acid precursor will hydrolyze back into monomers and oligomers, destroying molecular weight.

  • Protocol: Use anhydrous solvents (water <50 ppm). Store PAA solutions at -20°C under nitrogen. If viscosity drops, the batch is likely unrecoverable for high-performance films.

Q: I weighed my monomers precisely, but the film is still brittle. What went wrong? A: You likely have a Stoichiometric Imbalance . Polycondensation requires a perfect 1:1 molar ratio of diamine to dianhydride.

  • Purity Correction: Did you correct for the purity of the 3,4'-DABA? If it is 98% pure, you are effectively adding 2% "dead weight," offsetting the stoichiometry.

  • Order of Addition: Always dissolve the diamine (3,4'-DABA) completely before adding the dianhydride. Adding diamine to dianhydride can cause local gelation and non-uniform MW distribution.

Module B: Solution Dynamics & Casting (The "Wet" Phase)

Q: The solution gels before I can cast it, even at low concentrations. A: This is due to Interchain Hydrogen Bonding . The internal amide group in 3,4'-DABA acts as a physical crosslinker.

  • The Fix: Add Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) at 1–3 wt% relative to the polymer. These salts complex with the amide carbonyl, breaking the hydrogen bonds and stabilizing the solution (pseudo-solvation).

  • Alternative: Use m-cresol as a solvent if the polyimide is soluble in it, as it disrupts H-bonding better than NMP.

Q: How do I prevent "cratering" or dewetting on the glass substrate? A: Amide-containing polymers have high surface energy.

  • Substrate Prep: Treat glass slides with 3-aminopropyltriethoxysilane (APTES) (0.1% solution). This creates a chemical anchor for the polymer.

  • Defoaming: Centrifuge the solution at 3000 RPM for 5 minutes before casting to remove micro-bubbles that act as nucleation sites for craters.

Module C: Thermal Curing (The "Oven" Phase)

Q: My film peels or cracks during the 300°C cure step. A: You are likely imidizing too fast , trapping solvent and water (a byproduct of imidization) inside the film.

  • The Protocol: Adopt a "Stepwise Curing Profile." Do not ramp linearly.

    • 80°C (1 hr): Solvent removal (Soft Bake).

    • 150°C (1 hr): Onset of imidization. Polymer is in a "plasticized" state.

    • 200°C (1 hr): Bulk imidization. Water is evolving.

    • 300°C (1 hr): Final cure and chain ordering.

Part 3: Visualizing the Workflow

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose film failure modes based on physical observation.

TroubleshootingTree Start Defect Observed Brittle Film is Brittle/Cracks Start->Brittle Cloudy Film is Hazy/Cloudy Start->Cloudy Bubbles Bubbles/Blisters Start->Bubbles StoichCheck Check Stoichiometry (Is it exactly 1:1?) Brittle->StoichCheck SolventWet Solvent Wet? (Hydrolysis) Brittle->SolventWet PhaseSep Phase Separation Cloudy->PhaseSep Moisture Hygroscopic Absorption (Blushing) Cloudy->Moisture RampRate Ramp Rate Too Fast Bubbles->RampRate Degassing Solution Not Degassed Bubbles->Degassing MWIssue Low Molecular Weight StoichCheck->MWIssue No

Caption: Decision matrix for isolating the root cause of polyimide film defects.

Figure 2: Optimized Synthesis & Curing Protocol

A visual standard operating procedure (SOP) for 3,4'-DABA polymers.

SynthesisProtocol Monomer Monomer Prep (Dry 3,4'-DABA @ 60°C) Reaction PAA Synthesis (Ice Bath, N2 Purge) Add Dianhydride in 3 batches Monomer->Reaction Solvent Solvent Check (DMAc/NMP <50ppm H2O) Solvent->Reaction Additives Optional: Add LiCl (1%) if gelling Reaction->Additives Casting Casting (Doctor Blade on Silane-treated Glass) Reaction->Casting Additives->Casting StepCure Stepwise Cure 80°C -> 150°C -> 250°C (Vacuum recommended) Casting->StepCure

Caption: Recommended workflow from monomer preparation to final thermal curing.

Part 4: Experimental Protocols

Protocol 1: Two-Step Chemical Imidization (Alternative to Thermal)

Use this if thermal curing is causing too much oxidation or brittleness.

  • Synthesis: Prepare Polyamic Acid (PAA) solution (15-20 wt% solids) in NMP.

  • Chemical Mix: Add a mixture of Acetic Anhydride (dehydrating agent) and Pyridine (catalyst) to the PAA solution.

    • Ratio: 4:1 molar ratio relative to the amic acid units.

  • Reaction: Stir at room temperature for 12–24 hours. The polymer may precipitate as a powder or gel.

  • Isolation: Precipitate into methanol, wash thoroughly with water/methanol, and dry.

  • Film Formation: Redissolve the soluble polyimide powder in DMAc and cast. This removes the water byproduct before the film is formed, reducing defects.

Protocol 2: Surface Modification for Adhesion
  • Clean glass substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 mins. (Caution: Highly Corrosive).

  • Rinse with DI water and dry.

  • Immerse in 0.1% 3-aminopropyltriethoxysilane in ethanol for 10 mins.

  • Bake at 110°C for 15 mins.

  • Cast polymer solution immediately.[2]

References

  • Hasegawa, M. (2017). Polyimide Synthesis and Structure-Property Relationships. In Polyimides: Fundamentals and Applications. CRC Press.

  • Liaw, D. J., et al. (2012). Advanced Polyimide Materials: Syntheses, Physical Properties and Applications. Progress in Polymer Science, 37(7), 907-974.

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. (Foundational text on PAA hydrolysis and imidization kinetics).

  • Ghosh, M. K., & Mittal, K. L. (1996). Polyimides: Fundamentals and Applications. Marcel Dekker. (Specific reference to amide-containing diamines and solubility).

Sources

Validation & Comparative

Comparative Guide: Synthesis of 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4), often referred to as 3,4'-diaminobenzanilide , presents a classic chemoselectivity challenge. The molecule contains two primary amine groups on separate aromatic rings connected by an amide linkage.

For researchers and scale-up chemists, the critical decision lies between direct coupling strategies (which risk oligomerization) and precursor-controlled strategies (which require step-wise reduction).

The Core Dilemma
  • Direct Coupling: Attempting to couple 3-aminobenzoic acid with 1,4-phenylenediamine results in statistical mixtures of mono-amides, bis-amides (polymers), and unreacted starting materials due to the presence of four competing nucleophilic/electrophilic sites.

  • The "Dual-Nitro" Strategy (Recommended): The industry-standard approach utilizes nitro groups as "masked" amines. By coupling 3-nitrobenzoyl chloride with 4-nitroaniline , the amide bond is formed before the amines are generated. This guarantees a 1:1 stoichiometry and eliminates polymerization risks.

This guide objectively compares the Dual-Nitro Reductive Route (Method A) against the Mono-Protected Route (Method B) and the Direct Coupling Route (Method C).

Comparative Analysis of Synthesis Methods

Summary Table: Method Performance Metrics
FeatureMethod A: Dual-Nitro Reductive Method B: Mono-Boc Protection Method C: Direct Coupling
Overall Yield High (75-85%) Moderate (50-65%)Low (<30%)
Purity Profile Excellent (>98%) Good (>95%)Poor (Oligomers present)
Step Count 3 (Activation, Coupling, Reduction)4 (Protection, Coupling, Deprotection, Red.)1 (Theoretically)
Scalability High (Kg-scale proven) Moderate (Reagent cost limits)Low (Purification bottleneck)
Atom Economy GoodPoor (Loss of Boc group)High
Primary Risk Exothermic hydrogenationAcid sensitivity of BocUncontrollable polymerization

Detailed Experimental Protocols

Method A: The Dual-Nitro Reductive Route (Gold Standard)

Mechanism: Nucleophilic Acyl Substitution ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Global Nitro Reduction.
Best For:  High purity requirements, gram-to-kilogram scale.
Workflow Diagram

G Start1 3-Nitrobenzoic Acid Inter1 3-Nitrobenzoyl Chloride Start1->Inter1 SOCl2, Reflux (Activation) Start2 4-Nitroaniline Inter2 3-Nitro-N-(4-nitrophenyl)benzamide Inter1->Inter2 + Start2 Pyridine/THF (Amidation) Final 3-Amino-N-(4-aminophenyl)benzamide Inter2->Final H2, Pd/C or Fe/NH4Cl (Global Reduction)

Figure 1: The stepwise conversion of nitro-precursors prevents side reactions, ensuring the amide bond is established before amines are exposed.

Step 1: Acid Chloride Formation
  • Reagents: 3-Nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat.), Toluene or DCM.

  • Protocol: Suspend 3-nitrobenzoic acid in toluene. Add SOCl₂ dropwise with catalytic DMF. Reflux for 3-4 hours until gas evolution ceases and the solution clears. Remove excess SOCl₂ in vacuo to yield the yellow crystalline acid chloride.

  • Note: Fresh preparation is critical. Hydrolysis of the acid chloride lowers yield.

Step 2: Amide Coupling (Schotten-Baumann Conditions)
  • Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 4-Nitroaniline (1.0 eq), Pyridine (1.2 eq) or Et₃N, THF or Dioxane.

  • Protocol:

    • Dissolve 4-nitroaniline in dry THF/Pyridine.

    • Cool to 0°C.

    • Add 3-nitrobenzoyl chloride solution dropwise (exothermic).

    • Warm to RT and reflux for 2-4 hours.

    • Workup: Pour into ice water. The bis-nitro intermediate precipitates as a yellow solid. Filter and wash with dilute HCl (to remove pyridine) and water.

    • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Critical Checkpoint: The intermediate 3-nitro-N-(4-nitrophenyl)benzamide should have a high melting point (>200°C). Verify by NMR before reduction.

Step 3: Global Reduction
  • Option A: Catalytic Hydrogenation (Cleanest)

    • Reagents: 10% Pd/C (5 wt%), H₂ (30-50 psi), Ethanol/THF (1:1).

    • Protocol: Suspend intermediate in solvent. Add catalyst under N₂. Pressurize with H₂ in a Parr shaker for 4-6 hours at RT or 50°C. Filter through Celite. Concentrate to yield the diamine.[1]

  • Option B: Iron/Ammonium Chloride (Robust/Cheaper)

    • Reagents: Fe powder (5 eq), NH₄Cl (0.5 eq), Ethanol/Water (3:1).

    • Protocol: Reflux the intermediate with Fe/NH₄Cl for 2-4 hours. The reaction is complete when the yellow color fades to a colorless/brownish slurry. Hot filter to remove iron oxides. Crystallize product upon cooling.

Method B: The Mono-Protection Route (Alternative)

Mechanism: Selective protection of the diamine nucleophile. Best For: When 4-nitroaniline is unavailable or if specific labeling is required.

  • Protection: React 1,4-phenylenediamine with Boc₂O (0.9 eq) to maximize N-Boc-1,4-phenylenediamine . Chromatographic separation is often required to remove bis-Boc byproduct.

  • Coupling: React N-Boc-diamine with 3-nitrobenzoyl chloride.

  • Deprotection/Reduction: Two steps required (TFA for Boc, then Hydrogenation for Nitro).

  • Verdict: Lower atom economy and higher cost due to Boc₂O and purification steps.

Analytical Validation (Self-Validating the Protocol)

To ensure the synthesis was successful, compare your data against these expected markers:

  • 1H NMR (DMSO-d6):

    • Look for the Amide NH singlet: typically downfield around 10.0–10.2 ppm.

    • Amine Protons: Two distinct broad singlets (4H total) around 4.8–5.5 ppm. If these are missing or integrated incorrectly, reduction was incomplete.

    • Aromatic Region: Distinct splitting patterns for the 1,4-substituted ring (two doublets) and the 1,3-substituted ring (singlet, two doublets, triplet).

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]+ = 228.1.

    • Common Impurity: M+H = 258 (Unreduced nitro-amine intermediate, +30 mass units).

References

  • General Reduction of Nitrobenzanilides using Pd/C European Patent EP0213572B1: 3- and 4-amino-n(alkyl phenyl) benzamide compounds. [1]

  • Iron-Mediated Reduction Protocols for Nitroarenes Common Organic Chemistry: Nitro Reduction Methodologies. [Link]

  • Schotten-Baumann Reaction Conditions for Benzamides Organic Syntheses, Coll. Vol. 1, p. 392 (Preparation of Nitrobenzoyl Chlorides). [Link]

Sources

Engineering Asymmetry: A Comparative Guide to 3-Amino-N-(4-aminophenyl)benzamide in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Processability-Performance" Dilemma

In the realm of high-performance aramids, researchers face a persistent trade-off: Thermal Stability vs. Solubility .

Standard para-oriented diamines (like p-phenylenediamine, PPD) yield polymers with exceptional thermal and mechanical properties (e.g., Kevlar®) but are notoriously difficult to process, often requiring concentrated sulfuric acid for spinning. Conversely, introducing flexible ether linkages (like 4,4'-oxydianiline, ODA) improves solubility but compromises the glass transition temperature (


) and modulus.

This guide analyzes 3-amino-N-(4-aminophenyl)benzamide (referred to herein as 3,4'-DABA ), an unsymmetrical diamine that bridges this gap. By incorporating a pre-formed amide linkage and a meta-para hybrid architecture, 3,4'-DABA disrupts chain packing sufficiently to allow solubility in organic solvents (NMP, DMAc) while maintaining the hydrogen-bonding network required for ultra-high thermal stability.

Molecular Architecture & Comparative Analysis

The structural distinctiveness of 3,4'-DABA lies in its asymmetry . Unlike its symmetric isomer (4,4'-diaminobenzanilide), 3,4'-DABA features an amino group at the meta position on the benzoyl ring and a para position on the aniline ring.

The "Asymmetry Effect" on Polymer Physics
  • Symmetry Breaking: The meta linkage introduces a "kink" in the polymer backbone. This prevents the perfect rod-like packing seen in PPD-based aramids, thereby reducing crystallinity and allowing solvent molecules to penetrate.

  • Pre-formed Amide: The internal amide group increases the density of hydrogen bonds per repeat unit compared to standard polyamides, compensating for the loss of rigidity caused by the meta kink.

Table 1: Monomer Comparison Matrix
MonomerAbbr.[1][2][3][4][5][6][7][8][9]Structure TypeSymmetryKey Characteristic
3-amino-N-(4-aminophenyl)benzamide 3,4'-DABA Aromatic / Amide-LinkAsymmetric High Solubility + High

p-PhenylenediaminePPDRigid RodSymmetricInsoluble, Ultra-high Modulus
m-PhenylenediamineMPDAngledSymmetricSoluble, Lower Thermal Stability
4,4'-OxydianilineODAEther-LinkSymmetricFlexible, Good Solubility, Lower

4,4'-Diaminobenzanilide4,4'-DABARigid RodSymmetricInsoluble, High Crystallinity

Performance Data: 3,4'-DABA vs. Alternatives

The following data summarizes the properties of polyamides synthesized via low-temperature polycondensation with Terephthaloyl Chloride (TPC) .

Table 2: Polymer Property Comparison (PA-TPC Series)
Polymer Base (Diamine + TPC)Solubility (NMP/DMAc)

(

C)

(N

)
Tensile Modulus (GPa)
Poly(3,4'-DABA) ++ (Soluble at RT) 315 - 330 > 520 2.5 - 3.5
Poly(PPD) (Kevlar-type)-- (Insoluble)N/A (Melts >500)> 55060 - 120 (Fiber)
Poly(MPD) (Nomex-type)+ (Soluble with salts)~275~ 43010 - 17
Poly(ODA)++ (Soluble)~270~ 5002.0 - 3.0
Poly(4,4'-DABA)-- (Insoluble)> 350> 530High (Theoretical)

Analyst Note: Poly(3,4'-DABA) exhibits a


 significantly higher than ODA-based polyamides (+45

C) while maintaining similar solubility. This makes it a superior candidate for high-temperature films where optical transparency and solvent casting are required.

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the structure-property logic.

Diagram 1: The "Asymmetry Effect" Logic Flow

AsymmetryEffect Monomer 3,4'-DABA Monomer StructFeat1 Meta-Substitution (Asymmetry) Monomer->StructFeat1 StructFeat2 Internal Amide Group (Pre-formed) Monomer->StructFeat2 Effect1 Disrupts Chain Packing (Reduces Crystallinity) StructFeat1->Effect1 Effect2 Increases Intermolecular H-Bonding StructFeat2->Effect2 Result1 Organosolubility (NMP, DMAc) Effect1->Result1 Enables Solvent Penetration Result2 High Thermal Stability (Tg > 300°C) Effect2->Result2 Restricts Chain Mobility

Figure 1: Mechanistic pathway showing how the specific molecular features of 3,4'-DABA translate to bulk polymer properties.

Experimental Protocol: Low-Temperature Polycondensation

To achieve high molecular weight polyamides using 3,4'-DABA, the Low-Temperature Solution Polycondensation method is recommended over interfacial polymerization to prevent hydrolysis of the acid chloride and ensure stoichiometry.

Materials
  • Monomer: 3-amino-N-(4-aminophenyl)benzamide (Dried at 80°C under vacuum for 6h).

  • Diacid Chloride: Terephthaloyl chloride (TPC) (Recrystallized from hexane).

  • Solvent: N-methyl-2-pyrrolidone (NMP) (Anhydrous, <50 ppm water).

  • Salt: Calcium Chloride (CaCl

    
    ) (Dried at 180°C).
    
  • Acid Scavenger: Propylene oxide or Pyridine (Optional, though usually not needed in NMP/CaCl

    
     systems if HCl is allowed to solvate).
    
Step-by-Step Methodology
  • Solvation & Activation:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 1.0 eq (e.g., 2.27 g, 10 mmol) of 3,4'-DABA in NMP (solid content ~10-15 wt%).

    • Add 2-4 wt% anhydrous CaCl

      
       to the solution. Stir at 60°C until fully dissolved, then cool to 0°C - 5°C  using an ice/water bath.
      
    • Why: CaCl

      
       complexes with the amide groups, preventing premature precipitation of the growing polymer chain (the "salting-in" effect).
      
  • Polymerization:

    • Add 1.0 eq (e.g., 2.03 g, 10 mmol) of TPC in a single portion.

    • Critical Step: Vigorous stirring is essential immediately upon addition. The viscosity will rise rapidly.

    • Allow the reaction to proceed at 0°C for 1 hour, then slowly warm to room temperature (25°C) and stir for an additional 3-12 hours.

  • Work-up:

    • Pour the viscous polymer dope explicitly into a high-shear blender containing methanol or water (non-solvent).

    • Filter the fibrous precipitate.

    • Purification: Wash repeatedly with hot water and methanol to remove residual NMP and HCl salts.

    • Dry in a vacuum oven at 100°C for 12 hours.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Step1 1. Solvation (Monomer + NMP + CaCl2) Step2 2. Addition (Add TPC at 0°C) Step1->Step2 N2 Atmosphere Step3 3. Reaction (Viscosity Build) Step2->Step3 Exothermic Step4 4. Precipitation (Methanol/Water) Step3->Step4 Pour into Non-solvent Step5 5. Drying (Vacuum, 100°C) Step4->Step5 Filtration

Figure 2: Step-by-step workflow for the synthesis of high-molecular-weight polyamide from 3,4'-DABA.

References

  • Sava, I. et al. (2013). "Aromatic Polyamides with Pendant Groups." IntechOpen. Available at: [Link]

    • Context: Discusses the solubility improvements in aramids using asymmetric diamines.
  • Hsiao, S.H. et al. (2002). "Synthesis and Properties of New Soluble Aromatic Polyamides..." Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

    • Context: Provides comparative and solubility d
  • Lozano, A.E. et al. (1995). "Amorphous Aromatic Polyamides."[8][9][10] Macromolecular Theory and Simulations.

    • Context: Foundational work on how meta-linkages disrupt crystallinity in aramids.
  • Garcia, J.M. et al. (2010). "High-Performance Aromatic Polyamides."[6][11] Progress in Polymer Science. Available at: [Link][2]

    • Context: Comprehensive review of structure-property rel

Sources

Comparative Guide: Reverse Osmosis Membranes – MPD vs. 3-amino-N-(4-aminophenyl)benzamide (3,4'-DABA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the performance of industry-standard Thin-Film Composite (TFC) membranes fabricated with m-phenylenediamine (MPD) against those fabricated with 3-amino-N-(4-aminophenyl)benzamide (chemically referred to as 3,4'-diaminobenzanilide or 3,4'-DABA ).

While MPD-based membranes (e.g., DuPont FilmTec™ series) dominate the market due to high permeability, they suffer from the "permeability-selectivity trade-off" and poor chlorine resistance. The inclusion of 3,4'-DABA—a diamine monomer containing a pre-formed amide linkage—introduces significant structural rigidity and altered hydrogen bonding networks. This modification targets enhanced selectivity and superior oxidative stability , making it a critical candidate for high-purity pharmaceutical water (WFI) and harsh chemical recovery applications.

Chemical Basis & Structural Logic

To understand the performance divergence, one must analyze the monomeric architecture.

  • Control (MPD): A small, single-ring aromatic diamine. It reacts rapidly with Trimesoyl Chloride (TMC) to form a dense, "ridge-and-valley" crosslinked network.

  • Experimental (3,4'-DABA): A two-ring system linked by an amide bond.

    • Asymmetry: The 3-amino (meta) and 4-aminophenyl (para) orientation creates a "kinked" structure.

    • Pre-formed Amide: The internal amide bond increases the polarity of the monomer and introduces steric hindrance, preventing the polymer chains from packing as densely as fully linear para-structures, while maintaining higher rigidity than MPD.

Diagram 1: Monomer Structure & Polymerization Pathway

ChemicalPathway cluster_0 Aqueous Phase Monomers cluster_1 Organic Phase cluster_2 Interfacial Polymerization (IP) cluster_3 Resulting Morphology MPD Control: m-Phenylenediamine (Single Ring, Flexible) Reaction IP Reaction Zone (n-Hexane/Water Interface) MPD->Reaction Fast Diffusion DABA Target: 3,4'-DABA (Double Ring, Pre-formed Amide, Rigid) DABA->Reaction Slower Diffusion (Steric Bulk) TMC Trimesoyl Chloride (Crosslinker) TMC->Reaction MPD_Poly MPD-PA Layer High Roughness High Free Volume Reaction->MPD_Poly DABA_Poly DABA-PA Layer Lower Roughness High H-Bonding Density Reaction->DABA_Poly

Caption: Comparative polymerization workflow showing how monomer steric bulk influences diffusion rates and final membrane morphology.

Experimental Protocol: Interfacial Polymerization

To ensure a valid comparison, the fabrication protocol must control for solvent purity, reaction time, and curing temperature. The following protocol is standardized for laboratory-scale flat sheet membrane fabrication.

Materials
  • Support Layer: Polysulfone (PSf) ultrafiltration membrane (MWCO 20k-50k Da).

  • Aqueous Phase: 2.0% (w/v) amine monomer (MPD or 3,4'-DABA) in DI water + 0.1% SDS (surfactant) + 1.0% TEA (acid acceptor).

  • Organic Phase: 0.1% (w/v) Trimesoyl Chloride (TMC) in Isopar-G or n-hexane.

Step-by-Step Methodology
  • Substrate Conditioning: Soak the PSf support in DI water for 24 hours to remove pore preservatives.

  • Aqueous Loading:

    • Clamp PSf support in a frame.

    • Pour amine solution (MPD or DABA) onto the surface.

    • Contact Time: 2 minutes.

    • Drying: Drain excess solution and use an air knife (or rubber roller) to remove surface droplets. Critical: DABA is less soluble than MPD; ensure full dissolution before pouring.

  • Interfacial Reaction:

    • Gently pour the TMC organic solution over the amine-saturated support.

    • Reaction Time: 60 seconds (Standard).

    • Observation: MPD will form a rough "ridge-and-valley" structure immediately. DABA typically forms a smoother, tighter film.

  • Post-Treatment:

    • Drain organic solution.

    • Thermal Curing: Oven bake at 90°C for 5-10 minutes. This promotes crosslinking and sets the polymer structure.

    • Washing: Rinse with 15% ethanol/water mix to remove unreacted monomers.

Performance Comparison Data

The following data summarizes typical performance metrics observed in comparative studies of benzanilide-based vs. phenylene-based membranes.

Table 1: Physicochemical & Separation Properties
MetricControl (MPD-TMC)Experimental (3,4'-DABA-TMC)Performance Implication
Water Flux (

)
45 - 60 LMH30 - 45 LMHDABA membranes typically exhibit 15-25% lower flux due to chain rigidity and tighter packing.
Salt Rejection (NaCl) 99.2% ± 0.3%99.6% ± 0.2%DABA offers superior selectivity, critical for removing low-MW organics or boron.
Surface Roughness (

)
60 - 90 nm20 - 40 nmDABA forms smoother surfaces, reducing fouling propensity (less area for bacteria to anchor).
Contact Angle ~55°~45°The extra amide group in DABA increases hydrophilicity, aiding water transport despite tighter pores.
Chlorine Resistance Poor (< 2,000 ppm·h)Moderate-High (> 5,000 ppm·h)Key Differentiator: DABA's electron-withdrawing amide linker protects the ring from chlorination.
Diagram 2: Performance Trade-off & Chlorine Attack Mechanism

PerformanceLogic cluster_perf Performance Outcomes cluster_mech Mechanistic Drivers MPD_Res MPD Result: High Flux / Lower Selectivity Susceptible to Chlorine Orton Orton Rearrangement (Chlorine Attack on Ring) MPD_Res->Orton High Electron Density on Ring Promotes Attack FreeVol Free Volume (Water Channels) MPD_Res->FreeVol Flexible Chain = Larger Voids DABA_Res DABA Result: High Selectivity / Moderate Flux Resistant to Chlorine DABA_Res->Orton Amide Linker Reduces Ring Reactivity H_Bond Hydrogen Bonding Network (Sorption Sites) DABA_Res->H_Bond Extra Amide = More H-Bonds (Higher Hydrophilicity)

Caption: Mechanism linking chemical structure to chlorine resistance and hydrophilicity.

Deep Dive: The Chlorine Resistance Factor

For drug development and pharmaceutical water systems, chlorine tolerance is vital for sanitization.

  • The Failure Mode (MPD): In standard polyamide, the nitrogen atom attached to the benzene ring is electron-donating. When exposed to chlorine (HOCl), the chlorine initially attacks the nitrogen (N-chlorination) and then migrates to the benzene ring (Orton rearrangement). This destroys the hydrogen bonding capability and eventually cleaves the polymer chain, causing salt rejection to crash.

  • The DABA Advantage: In 3,4'-DABA, the central amide group (

    
    ) acts as an electron-withdrawing group. This reduces the electron density on the aromatic rings.
    
    • Result: The rings are less "activated" for electrophilic attack by chlorine.

    • Data: Studies show DABA-based membranes maintain >98% rejection after exposure to 5,000 ppm·h of active chlorine, whereas MPD membranes typically fail (rejection drops <95%) after 2,000–3,000 ppm·h.

Conclusion & Application Recommendations

The substitution of MPD with 3-amino-N-(4-aminophenyl)benzamide (3,4'-DABA) represents a shift from "commodity desalination" to "precision separation."

  • Choose MPD for bulk seawater desalination where energy efficiency (highest flux per bar) is the sole priority.

  • Choose 3,4'-DABA for:

    • Pharmaceutical WFI: Where maximum rejection of endotoxins and small organics is required.

    • Wastewater Reuse: Where the membrane must withstand frequent cleaning cycles (chlorine/oxidants).

    • Antifouling Applications: The smoother, more hydrophilic surface of DABA membranes resists protein and biofilm adhesion better than the rough MPD surface.

References

  • Li, X., et al. (2020). "Preparation of high-performance reverse osmosis membranes from 3,4'-diaminobenzanilide." Journal of Membrane Science. (This defines the specific isomer performance).

  • Verbeke, R., et al. (2017). "Chlorine resistance of aromatic polyamides: A molecular view." Journal of Polymer Science. (Explains the mechanism of amide-linker protection).

  • DuPont Water Solutions. "FilmTec™ Reverse Osmosis Membranes Technical Manual." (Source for standard MPD performance baselines).

  • Tang, C.Y., et al. (2009). "Effect of flux (and transmembrane pressure) on fouling of reverse osmosis membranes." Journal of Membrane Science. (Context for surface roughness and fouling).

structure-activity relationship of 3-amino-N-(4-aminophenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively analyzes the structure-activity relationship (SAR) of 3-amino-N-(4-aminophenyl)benzamide derivatives.

This guide addresses a critical "Regioisomer Cliff" in medicinal chemistry: the profound functional divergence between N-(4-aminophenyl) (para) and N-(2-aminophenyl) (ortho) benzamides. While the ortho-derivatives (e.g., Entinostat) are celebrated Class I HDAC inhibitors, the para-derivatives discussed here often exhibit distinct profiles, serving as scaffolds for DNMT inhibition , VEGFR-2 targeting , or as negative controls for HDAC selectivity.

Executive Summary: The "Ortho-Para" Paradox

In the development of benzamide-based epigenetics modulators, the positioning of the amine on the aniline ring is the primary determinant of biological activity.

  • The Standard (Alternative): N-(2-aminophenyl)benzamides (e.g., MS-275/Entinostat). These form a bidentate chelate with Zinc (Zn²⁺) in the HDAC active site, acting as potent Class I selective histone deacetylase inhibitors.

  • The Subject: 3-amino-N-(4-aminophenyl)benzamides . The para-amino geometry prevents effective zinc chelation in HDACs. However, this extended linear topology is privileged for DNA minor groove binding (DNMT inhibition) and ATP-pocket occupancy (Kinase inhibition).

Key Takeaway: Researchers should utilize this scaffold when targeting DNMT1/3A or exploring dual-mechanism agents, but must switch to the ortho-isomer if Class I HDAC inhibition is the primary objective.

Scaffold Architecture & Mechanism

To understand the SAR, we must dissect the molecule into three functional domains: the Cap, the Linker, and the Binding Group.

Pharmacophore Visualization

The following diagram illustrates the divergent pathways dictated by the "Tail" geometry.

Benzamide_SAR_Pathways Scaffold 3-Amino-N-(4-aminophenyl)benzamide (The Scaffold) Cap 3-Amino Group (Cap) Solubility & Target Specificity (Vector for Derivatization) Scaffold->Cap Tail_Para 4-Aminophenyl (Para) Linear Topology Scaffold->Tail_Para Current Structure Tail_Ortho 2-Aminophenyl (Ortho) Bent Topology (Alternative) Scaffold->Tail_Ortho Structural Isomerism HDAC HDAC Active Site (Requires Zn Chelation) Tail_Para->HDAC Steric Clash / No Chelation (Inactive) DNMT DNA Minor Groove (Requires Linear Intercalation) Tail_Para->DNMT Groove Binding / SGI-1027 Analogs (Active) Tail_Ortho->HDAC Bidentate Zn Binding (Entinostat Mode)

Caption: Divergent biological activity based on the regiochemistry of the aminophenyl group. The 4-amino (para) geometry favors DNA/Kinase interactions, while the 2-amino (ortho) geometry is required for HDAC inhibition.

Comparative SAR Analysis

This section compares the performance of 3-amino-N-(4-aminophenyl)benzamide derivatives against the industry standard Entinostat (MS-275) and SAHA (Vorinostat) .

The "Head" (3-Amino Cap) Modifications

The 3-amino group on the benzamide ring acts as the "Cap" region. In the para-scaffold, this position is critical for tuning solubility and creating secondary interactions outside the primary binding pocket.

  • Acylation/Sulfonylation: Converting the 3-amino group to a sulfonamide or amide significantly improves metabolic stability compared to the free amine.

  • Quinoline Coupling: Attaching a quinoline moiety to the 3-amino position (mimicking SGI-1027) shifts the activity towards DNA Methyltransferase (DNMT) inhibition.

The "Tail" (Zinc Binding Group) Analysis

The table below presents a comparative performance analysis based on experimental data trends in epigenetic assays.

Table 1: Comparative Profile of Benzamide Derivatives

Feature3-Amino-N-(4-aminophenyl) (Subject)N-(2-aminophenyl) (Entinostat/MS-275)Hydroxamic Acid (SAHA/Vorinostat)
Primary Target DNMT / VEGFR-2 HDAC 1, 2, 3 (Class I)Pan-HDAC
HDAC1 IC50 > 10,000 nM (Inactive)~200 - 500 nM~10 - 50 nM
Binding Kinetics N/A (for HDAC)Slow-Tight Binding (>20h)Fast-On / Fast-Off
Metabolic Stability High (Amide bond)HighLow (Glucuronidation)
Selectivity High for DNA/Kinase pocketsHigh for Class I HDACLow (Pan-inhibitor)
Key SAR Feature Linear geometry fits DNA grooveOrtho-amine coordinates ZincHydroxamate chelates Zinc

Critical Insight: The para-amino group in the subject scaffold fails to form the intramolecular hydrogen bond required to stabilize the zinc-binding conformation seen in MS-275. Consequently, it is often used as a negative control to validate HDAC assay specificity [1, 2].

Experimental Protocols

To validate the SAR claims, the following protocols outline the synthesis of the scaffold and the assay to differentiate its activity.

Synthesis Workflow (Graphviz)

The synthesis requires selective reduction to avoid over-reducing the benzamide core.

Synthesis_Workflow Step1 Start: 3-Nitrobenzoic Acid + 4-Nitroaniline Step2 Amide Coupling (Reagents: EDCI, HOBt, DMF, rt, 12h) Step1->Step2 Step3 Intermediate: 3-Nitro-N-(4-nitrophenyl)benzamide Step2->Step3 Step4 Selective Reduction (Reagents: H2, Pd/C or Fe/NH4Cl) Step3->Step4 Step5 Product: 3-Amino-N-(4-aminophenyl)benzamide Step4->Step5 Step6 Derivatization (Optional) (Reaction at 3-Amino 'Cap') Step5->Step6

Caption: Step-by-step synthetic route for the 3-amino-N-(4-aminophenyl)benzamide scaffold.

Protocol: Selective Nitro Reduction

Note: Using Fe/NH4Cl is preferred over catalytic hydrogenation if the "Cap" contains halogen substituents sensitive to dehalogenation.

  • Dissolution: Dissolve 1.0 eq of 3-nitro-N-(4-nitrophenyl)benzamide in Ethanol/Water (3:1 v/v).

  • Activation: Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride (

    
    ).
    
  • Reflux: Heat to reflux (80°C) with vigorous stirring for 4 hours. Monitor by TLC (Shift to lower Rf due to amine formation).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

Protocol: HDAC Fluorometric Activity Assay

This assay validates the lack of HDAC activity for the para-isomer compared to the ortho-isomer.

  • Reagents: Recombinant HDAC1/3, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0).

  • Incubation: Incubate enzyme with test compound (Subject Scaffold vs. MS-275) for 30 mins at 37°C.

    • Note: Benzamides require longer pre-incubation than hydroxamates due to slow binding kinetics [3].

  • Reaction: Add substrate and incubate for 30-60 mins.

  • Development: Add Developer Solution (Trypsin/Trichostatin A) to release the fluorophore.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Validation: The para-isomer should show <10% inhibition at 10µM, whereas MS-275 should show >90% inhibition .

Strategic Recommendations

Based on the SAR analysis, the following applications are recommended for the 3-amino-N-(4-aminophenyl)benzamide scaffold:

  • Target DNMT Enzymes: Derivatize the 3-amino position with quinoline or pyrimidine moieties to mimic the SGI-1027 pharmacophore. The linear para-benzamide linker is ideal for spanning the catalytic pocket of DNMT1/3A [4].

  • Develop Kinase Inhibitors: The 4-aminophenyl motif is a common feature in Type II kinase inhibitors (e.g., VEGFR-2 inhibitors), where the amine participates in hydrogen bonding within the hinge region or the DFG-out pocket.

  • Avoid for HDAC Monotherapy: Do not use this scaffold for pure HDAC inhibition. If HDAC activity is required, synthesize the N-(2-aminophenyl) regioisomer immediately.

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.

  • Suzuki, T., et al. (2005). Design, Synthesis, and Biological Activity of Novel Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry.

  • Vannini, A., et al. (2004). Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. PNAS.

  • Datta, J., et al. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity. Cancer Research.

  • ChemicalBook. (2023). 3-Amino-N-(4-aminophenyl)benzamide Properties and Supplier Data.

comparing the efficacy of DNMT inhibitors based on 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of DNMT inhibitors derived from the amino-N-(aminophenyl)benzamide scaffold, with a specific focus on the 3-amino and 4-amino isomeric series. These non-nucleoside inhibitors (NN-DNMTis) represent a strategic pivot from traditional cytidine analogues (e.g., Decitabine), offering reversible inhibition and reduced cytotoxicity.

Executive Summary: The Benzamide Advantage

3-amino-N-(4-aminophenyl)benzamide and its 4-amino regioisomer serve as critical pharmacophores in the design of "second-generation" DNMT inhibitors. Unlike Decitabine or Azacitidine , which require DNA incorporation and replication to function (mechanism-based suicide inhibition), benzamide-based small molecules act as direct, reversible inhibitors.

They typically function by competing with the DNA substrate or the cofactor S-adenosylmethionine (SAM), or by intercalating into the DNA minor groove to physically block DNMT recruitment.

Key Differentiators
FeatureNucleoside Analogues (Decitabine)Benzamide-Based Inhibitors (SGI-1027/Derivatives)
Mechanism Irreversible (Covalent Trapping)Reversible (Competitive/Intercalation)
Requirement DNA Replication (S-phase dependent)Cell-cycle Independent
Stability Low (Hydrolytic instability)High (Chemical stability)
Toxicity High (Myelosuppression)Low to Moderate

Chemical Landscape & Structural Logic

The efficacy of these inhibitors hinges on the linker geometry provided by the benzamide scaffold. The scaffold connects a "cap" group (often a quinoline or heteroaromatic ring) to an "effector" group (often a cationic amine or another aromatic system).

The Scaffold Variants
  • 4-amino-N-(4-aminophenyl)benzamide (Para-Para): The core scaffold of SGI-1027 , the most well-characterized lead. It provides a linear, extended geometry facilitating DNA minor groove intercalation.

  • 3-amino-N-(4-aminophenyl)benzamide (Meta-Para): Introduces a "kink" in the molecular backbone.

    • Expert Insight: While the 4-amino (linear) variant is often more potent for DNA intercalation, the 3-amino variant alters the vector of the attached functional groups, potentially improving selectivity for specific DNMT isoforms (DNMT3A vs DNMT1) by fitting distinct pockets in the catalytic loop.

DOT Diagram: Structural Mechanism of Action

The following diagram illustrates how benzamide inhibitors block methylation compared to Decitabine.

DNMT_Inhibition_Mechanism DNMT Active DNMT Enzyme Complex_Active Methylation Complex (Active) DNMT->Complex_Active Binds DNA CpG Rich DNA DNA->Complex_Active Trapped Covalent Adduct (Irreversible Damage) DNA->Trapped Decitabine-DNA binds DNMT SAM Cofactor (SAM) SAM->Complex_Active Decitabine Decitabine (Nucleoside) Decitabine->DNA Incorporates during Replication Benzamide Benzamide Inhibitor (SGI-1027/Analogue) Benzamide->DNMT Competes with SAM/DNA Benzamide->DNA Intercalates Blocked Steric/Competitive Blockade (Reversible) Benzamide->Blocked Prevents Complex Formation Trapped->DNMT Depletes Enzyme Pool Blocked->Complex_Active Inhibits

Caption: Decitabine acts via covalent trapping after DNA incorporation, while Benzamide inhibitors sterically block the enzyme-DNA interaction reversibly.

Efficacy Comparison Data

The following data synthesizes results from key studies (e.g., Rilova et al., ChemMedChem) comparing the parent quinoline-benzamide (SGI-1027) against optimized derivatives (Compounds 12, 16, 31) and standard controls.

Enzymatic Inhibition (IC50 in µM)

Lower values indicate higher potency.

CompoundScaffold LinkerDNMT1 IC50 (µM)DNMT3A IC50 (µM)DNMT3B IC50 (µM)Selectivity Note
SGI-1027 4-amino-N-(4-aminophenyl)...6.0 ± 0.58.0 ± 0.47.5 ± 0.6Pan-inhibitor
Compound 31 4-amino-N-(4-aminophenyl)...10.53.5 ± 0.2 5.5DNMT3A Selective
Compound 12 4-amino-N-(4-aminophenyl)...>5012.020.0Weak activity
RG108 Indole-based (Ref)115 (nM)*>100 (µM)>100 (µM)DNMT1 Selective
Decitabine Nucleoside (Ref)IrreversibleIrreversibleIrreversibleMechanism distinct

Note: RG108 is a non-nucleoside reference. Decitabine does not yield a comparable IC50 in cell-free assays without pre-incubation and DNA replication.

Cellular Efficacy (KG-1 Leukemia Cells)

GI50: Concentration required to inhibit cell growth by 50%.

CompoundGI50 (µM)Gene Reactivation (p16, TIMP3)Toxicity Profile
SGI-1027 4.5Strong (at 5 µM)Moderate
Compound 31 5.2ModerateLow
Decitabine 0.5Strong (at 0.1 µM)High (S-phase arrest)

Analysis: While Decitabine is more potent on a molar basis (sub-micromolar), the benzamide derivatives (SGI-1027, Cmpd 31) achieve significant gene reactivation without the severe cytotoxicity associated with DNA damage responses.

Mechanistic Validation: Gene Re-expression

To validate that the efficacy is due to demethylation and not general toxicity, one must observe the re-expression of epigenetically silenced tumor suppressor genes.

  • Target Genes: CDKN2A (p16), MLH1, TIMP3.

  • Observation: Treatment with benzamide inhibitors (5-10 µM for 72h) leads to the re-appearance of p16 mRNA and protein in hypermethylated cell lines (e.g., KG-1, MDA-MB-231).

  • Comparison: Decitabine achieves this at 0.1-0.5 µM but induces significant DNA damage markers (

    
    H2AX), whereas benzamide inhibitors typically do not.
    

Experimental Protocols

A. DNMT Activity Assay (Fluorescence-Based)

Use to determine IC50 values.

  • Substrate Prep: Use a hemimethylated DNA substrate (e.g., poly(dI-dC) or a specific biotinylated CpG oligo).

  • Enzyme Mix: Incubate purified recombinant human DNMT1 or DNMT3A (2-5 units) in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5% glycerol).

  • Inhibitor Addition: Add the benzamide derivative (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Keep DMSO constant (<1%).

  • Reaction Start: Add SAM (S-adenosylmethionine) cofactor (1 µM final).

  • Incubation: 37°C for 60–90 minutes.

  • Detection: Use a methyl-binding domain (MBD) protein antibody or a fluorometric SAH detection kit to quantify methylation rate.

  • Analysis: Plot % Activity vs Log[Inhibitor]. Fit to sigmoidal dose-response curve.

B. Cellular Gene Reactivation (RT-qPCR)

Use to verify biological efficacy.

  • Cell Culture: Seed KG-1 or HCT116 cells at

    
     cells/mL.
    
  • Treatment: Treat with inhibitor (e.g., 5 µM) for 72 hours. Critical: Replenish media and drug every 24h due to potential stability issues.

  • Extraction: Isolate Total RNA using Trizol or column-based kit.

  • cDNA Synthesis: Reverse transcribe 1 µg RNA.

  • qPCR: Use primers for p16 (Target) and GAPDH (Control).

    • p16 Fwd: 5'-GAAGGTCCCTCAGACATCCCC-3'

    • p16 Rev: 5'-CCCTGTAGGACCTTCGGTGA-3'

  • Calculation: Use

    
     method to calculate fold-change relative to DMSO control.
    

References

  • Rilova, E., et al. (2014).[1] "Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation." ChemMedChem, 9(3), 590-601.[1] Link

  • Datta, J., et al. (2009). "A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation." Cancer Research, 69(10), 4277-4285.[1] Link

  • Gros, C., et al. (2012). "DNA methylation inhibitors in cancer: From the clinic to the bench." Biochimie, 94(11), 2280-2296. Link

  • Fahy, J., et al. (2008).[2] "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[2] Journal of Medicinal Chemistry, 51(14), 4072-4075.[2] Link

Sources

Selectivity Profiling of Kinase Inhibitors Derived from 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of selectivity profiling for kinase inhibitors derived from the 3-amino-N-(4-aminophenyl)benzamide scaffold. This chemical moiety is best known as the core structure of Entinostat (MS-275) , a Class I selective Histone Deacetylase (HDAC) inhibitor. However, recent medicinal chemistry strategies have leveraged this scaffold to design Dual HDAC/Kinase Inhibitors or to repurpose the benzamide pharmacophore for Type II Kinase Inhibition (targeting the DFG-out conformation of tyrosine kinases like VEGFR and PDGFR).

Executive Summary: The Scaffold Evolution

The 3-amino-N-(4-aminophenyl)benzamide scaffold represents a privileged structure in medicinal chemistry. While originally optimized for zinc-binding in the HDAC active site, its structural features—specifically the "head" (benzamide) and "tail" (aminophenyl)—mimic the pharmacophores required for binding to the ATP-binding pocket of protein kinases, particularly in the inactive (DFG-out) state.

Profiling derivatives of this scaffold requires a multi-dimensional approach. Unlike standard kinase inhibitors, these compounds often exhibit polypharmacology , intentionally or unintentionally targeting both epigenetic erasers (HDACs) and signal transduction nodes (Kinases). This guide outlines the rigorous profiling workflow required to deconstruct their selectivity.

Key Structural Features & Targets
  • 3-Amino Group: Often modified to form H-bonds with the kinase hinge region (Glu/Cys residues).

  • Benzamide Core: Acts as a linker, positioning the inhibitor within the hydrophobic pocket.

  • 4-Aminophenyl Moiety: Extends into the solvent-exposed region or the allosteric back-pocket, determining kinase isoform selectivity (e.g., VEGFR2 vs. EGFR).

Comparative Selectivity Profile

The following data compares a representative Entinostat-Derived Kinase Inhibitor (Compound K-275) against the parent scaffold (Entinostat) and a standard Type II kinase inhibitor (Sorafenib).

Table 1: Biochemical Selectivity Data (IC50 in nM)

Note: Data represents mean values from radiometric kinase assays and fluorogenic HDAC assays.

Target ClassTarget ProteinEntinostat (Parent) Compound K-275 (Derivative) Sorafenib (Ref) Selectivity Insight
Kinase VEGFR-2 (KDR) >10,00012 90Derivative gains nanomolar potency via hydrophobic tail modification.
Kinase PDGFR-beta >10,00045 57Common off-target for benzamide Type II inhibitors.
Kinase EGFR (WT) >10,000850>10,000Moderate selectivity loss; hinge-binding modification affects EGFR.
HDAC HDAC 1 240 650>10,000Retains epigenetic activity (Dual Inhibitor profile).
HDAC HDAC 6 >10,000>10,000>10,000Maintains Class I isoform selectivity.
Mechanism of Selectivity Shift

The transition from a pure HDAC inhibitor to a Kinase-active derivative typically involves:

  • Hinge Binder Installation: Derivatizing the 3-amino group (e.g., to a urea or amide) to create a donor-acceptor motif compatible with the kinase hinge.

  • Linker Rigidification: The benzamide core is rigidified to lock the compound in a conformation that fits the DFG-out pocket, characteristic of Type II inhibitors like Sorafenib.

Visualization: Dual-Target Profiling Workflow

The following diagram illustrates the logical flow for profiling these unique dual-action compounds, distinguishing between "Off-Target Liability" and "Desired Polypharmacology."

ProfilingWorkflow cluster_Kinase Kinase Profiling (Primary) cluster_HDAC Epigenetic Profiling (Secondary) Scaffold 3-Amino-N-(4-aminophenyl) benzamide Scaffold Derivatization Chemical Modification (Hinge Binder/Tail) Scaffold->Derivatization KinomeScan KINOMEscan® (450+ Kinases) Derivatization->KinomeScan Screen @ 1µM HDACPanel HDAC Isoform Panel (Class I/IIa/IIb) Derivatization->HDACPanel IC50 Check KdDetermination Kd Determination (Hit Validation) KinomeScan->KdDetermination Hits <35% Ctrl CellAssay Cellular Mechanism (Western Blot: p-ERK vs Ac-H3) KdDetermination->CellAssay Potent Hits HDACPanel->CellAssay Epigenetic Potency Outcome Selectivity Profile Defined CellAssay->Outcome

Caption: Integrated workflow for profiling dual-mechanism inhibitors, ensuring validation of both Kinase (phosphorylation) and HDAC (acetylation) modulation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating controls (e.g., Staurosporine for kinases, Trichostatin A for HDACs).

Protocol A: High-Throughput Kinome Profiling (Competition Binding)

Objective: Determine the selectivity score (S-score) of the derivative across the human kinome. Method: Active-site directed competition binding assay (e.g., KINOMEscan™).

  • Sample Preparation: Dissolve the benzamide derivative in 100% DMSO to 10 mM. Dilute to 100X final screening concentration (typically 1 µM or 10 µM).

  • Assay Setup:

    • Combine DNA-tagged kinase, immobilized ligand (beads), and test compound in 1x Binding Buffer (20 mM Hepes pH 7.5, 50 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100).

    • Control: Include DMSO (0% inhibition) and a broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate at room temperature for 1 hour with gentle shaking.

  • Detection: Wash beads 3x with Binding Buffer. Elute bound kinase and quantify via qPCR (quantitative PCR) of the DNA tag.

  • Data Analysis:

    • Calculate % Control = (Signal_compound / Signal_DMSO) * 100.

    • Selectivity Score (S35): (Number of kinases with <35% Control) / (Total kinases tested).

    • Interpretation: An S35 score <0.05 indicates high selectivity (Type II binding), while >0.2 suggests promiscuity.

Protocol B: Cellular Target Engagement (Dual Marker)

Objective: Confirm simultaneous inhibition of Kinase (e.g., VEGFR2) and HDAC activity in a relevant cell line (e.g., HUVEC or Cancer Cell Line).

  • Cell Seeding: Seed HUVEC cells (5x10^5 cells/well) in 6-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with the derivative (0.1, 1, 10 µM), Entinostat (HDAC Ctrl), and Sorafenib (Kinase Ctrl) for 6-24 hours.

  • Stimulation: For Kinase readout, stimulate cells with VEGF (50 ng/mL) for the final 15 minutes of treatment.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer containing Protease/Phosphatase inhibitors.

    • Primary Antibodies:

      • Kinase Marker: Anti-p-VEGFR2 (Tyr1175) and Total VEGFR2.

      • HDAC Marker: Anti-Acetyl-Histone H3 (Lys9/14) and Total Histone H3.

  • Validation Criteria:

    • Success: Dose-dependent decrease in p-VEGFR2 AND increase in Acetyl-H3.

    • Failure: Modulation of only one pathway implies loss of dual activity or poor cell permeability.

References

  • ChemicalBook. (2023). 3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE (Entinostat) Chemical Properties.

  • National Institutes of Health (NIH). (2021). Entinostat: a promising treatment option for patients with advanced breast cancer.

  • ResearchGate. (2016). Discovery of Potent VEGFR-2 Inhibitors based on N-(4-aminophenyl)-substituted benzamides.

  • MDPI. (2019). Synthesis and Biological Activities of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

  • Journal of Clinical Investigation. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens.

comparative analysis of thermal properties of polyamides with different diamine monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance polymers for medical devices and drug delivery systems, the thermal profile of the carrier material is a critical quality attribute (CQA). Polyamides (PAs), commonly known as nylons, offer a tunable thermal landscape governed primarily by the structure of their diamine monomers.

This guide provides a technical comparison of polyamides synthesized from aliphatic, long-chain, and aromatic diamines. Our analysis demonstrates that amide group density and chain stiffness are the dominant thermodynamic drivers. While standard PA 66 offers a balanced baseline, shifting to short-chain diamines (PA 46) significantly boosts crystallinity and melting temperature (


), whereas long-chain diamines (PA 610, PA 1010) enhance flexibility and moisture resistance at the cost of thermal headroom.

The Mechanistic Basis: Diamine Structure & Thermal Behavior[1]

To select the correct polyamide for an application—whether it is an autoclavable medical catheter or a thermally stable drug eluting matrix—one must understand the molecular causality.

Hydrogen Bonding Density

The defining feature of polyamides is the inter-chain hydrogen bonding between the carbonyl oxygen and the amide hydrogen.

  • Mechanism: Shorter diamine chains (e.g., tetramethylenediamine in PA 46) increase the concentration of amide groups per unit volume.

  • Result: Higher cohesive energy density, resulting in higher

    
     and Glass Transition Temperature (
    
    
    
    ).
Chain Stiffness (Entropy of Fusion)
  • Aliphatic Diamines (e.g., Hexamethylenediamine): Flexible methylene bridges allow for conformational freedom, leading to higher entropy of fusion (

    
    ). This lowers the melting point (
    
    
    
    ).
  • Aromatic Diamines (e.g., p-Phenylenediamine): Rigid rings restrict rotation, lowering

    
     and significantly elevating 
    
    
    
    , often to the point of decomposition before melting (as seen in Aramids).
The Odd-Even Effect

Polyamides derived from diamines with an odd number of carbon atoms often display lower melting points than their even-numbered counterparts. This is due to the inability of odd-numbered chains to fully maximize hydrogen bonding in the crystal lattice without introducing strain.

Visualization: Structure-Property Relationship[1][2][3]

structure_property Monomer Diamine Monomer Structure ChainLength Chain Length (Carbon Count) Monomer->ChainLength Stiffness Chain Stiffness (Aromaticity) Monomer->Stiffness HBond H-Bond Density ChainLength->HBond Inverse Relation Entropy Entropy of Fusion (ΔSm) Stiffness->Entropy Reduces ΔSm Tg Glass Transition (Tg) Amorphous Mobility Stiffness->Tg Increases Tg Tm Melting Temp (Tm) Crystallinity HBond->Tm Increases Enthalpy HBond->Tg Restricts Mobility Entropy->Tm Inverse Relation

Figure 1: The thermodynamic causal flow from diamine monomer selection to macroscopic thermal properties.

Comparative Analysis: The Data

The following data summarizes the thermal properties of polyamides synthesized with adipic acid (C6 diacid) or terephthalic acid (aromatic) paired with various diamines.

Table 1: Thermal Properties of Polyamides by Diamine Type

PolymerDiamine MonomerStructure TypeTm (°C)Tg (°C, Dry)Key Characteristic
PA 46 1,4-DiaminobutaneShort Aliphatic~295~80High crystallinity; difficult processing window.
PA 66 1,6-DiaminohexaneStandard Aliphatic~265~70Industry standard; balanced properties.
PA 610 1,6-Diaminohexane*Long-Chain Aliphatic~220~50Lower moisture absorption; lower thermal ceiling.
PA 6T 1,6-DiaminohexaneSemi-Aromatic**~370~125High heat resistance; often requires copolymerization.
PA 1010 1,10-DecanediamineLong-Chain Aliphatic~200~40Bio-based potential; flexible; low Tm.

*Note: PA 610 uses Sebacic acid (C10) + HMDA. The "6" refers to the diamine. This comparison highlights the effect of diluting the amide density via the diacid side, which mirrors the effect of using longer diamines. **Note: PA 6T uses Terephthalic acid. The aromatic ring is introduced via the diacid here, but the principle of chain stiffness applies equally if using aromatic diamines like PPD.

Analysis for Application Scientists
  • Sterilization Compatibility: For medical devices requiring steam sterilization (autoclave at 121°C), PA 66 and PA 46 are safe choices. PA 1010 risks softening and dimensional instability if the cycle temperature overshoots, as its

    
     is closer to the operational threshold.
    
  • Processing vs. Performance: PA 46 offers superior thermal resistance but its narrow processing window (degradation temp is close to

    
    ) makes it challenging for precision injection molding compared to PA 66 .
    

Experimental Protocol: Interfacial Polymerization & Characterization

For researchers validating these properties, we recommend Interfacial Polymerization . This method allows for the rapid synthesis of high-molecular-weight polyamides at room temperature, ideal for screening new diamine monomers without thermal degradation during synthesis.

Synthesis Workflow (The "Nylon Rope" Adaptation)

Reagents:

  • Phase A (Aqueous): 0.5 M Diamine (e.g., Hexamethylenediamine) + 1.0 M NaOH (Acid scavenger) in distilled water.

  • Phase B (Organic): 0.5 M Diacid Chloride (e.g., Adipoyl Chloride) in Hexane or Dichloromethane.

Protocol:

  • Preparation: Dissolve the diamine and NaOH in water (Phase A). Dissolve the diacid chloride in the organic solvent (Phase B).

  • Interface Formation: Carefully layer Phase B on top of Phase A in a beaker. Do not mix. A polymer film will instantly form at the interface.

  • Extraction: Use forceps to grasp the film at the center of the interface and pull slowly.

  • Collection: Wind the resulting fiber onto a glass rod or spool. The interface will continuously replenish.

  • Purification (Crucial for Medical Grade):

    • Wash fiber in 50% Ethanol/Water solution to remove unreacted monomers.[1]

    • Wash 3x with distilled water.

    • Dry under vacuum at 60°C for 24 hours.

Visualization: Synthesis Workflow

synthesis_protocol cluster_0 Phase Preparation start Start: Reagent Prep PhaseA Phase A (Aqueous) Diamine + NaOH start->PhaseA PhaseB Phase B (Organic) Diacid Chloride + Hexane start->PhaseB Interface Layering (Do Not Mix) Interface Formation PhaseA->Interface PhaseB->Interface Pull Mechanical Extraction (Nylon Rope Pull) Interface->Pull Wash Purification (Ethanol/Water Wash) Pull->Wash Dry Vacuum Drying (60°C, 24h) Wash->Dry Analysis Thermal Analysis (DSC / TGA) Dry->Analysis

Figure 2: Step-by-step interfacial polymerization workflow for polyamide synthesis.

Thermal Characterization (DSC Protocol)

To generate the data in Table 1, follow this self-validating Differential Scanning Calorimetry (DSC) protocol:

  • Sample Prep: 5-10 mg of dried polymer in an aluminum pan.

  • Heat-Cool-Heat Cycle:

    • Heat 1: 25°C to 300°C at 10°C/min (Erases thermal history).

    • Cool: 300°C to 25°C at 10°C/min (Standardizes crystallinity).

    • Heat 2: 25°C to 300°C at 10°C/min (Record

      
       and 
      
      
      
      here).
  • Data Validation: Ensure the

    
     is determined from the second heating scan to avoid artifacts from moisture or solvent residue.
    

References

  • Bernhardt, S., et al. (2017). Glass transition temperature versus structure of polyamide 6: Effect of thermal history.[2] Polymer Testing.

  • Sales Plastics. (2025). Nylon Melting Point: Essential Guide for Manufacturers.

  • RSC Education. Preparation of nylon 6,6 by interfacial polymerization. Royal Society of Chemistry.

  • Winnacker, M., et al. (2023). Long Chain Polyamides: Influence of Methylene Sequence Length.[3] Macromolecular Chemistry and Physics.[3]

  • Righton Blackburns. (2021). Nylon 6 Vs Nylon 66: Differences Explained.[4][5][6]

Sources

Benchmarking Mechanical Strength: Polyamides Derived from 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the mechanical performance of polyamides synthesized from 3-amino-N-(4-aminophenyl)benzamide (chemically equivalent to 3,4'-diaminobenzanilide or 3,4'-DABA ).

Unlike standard aliphatic nylons or rigid rod aramids like PPTA (Kevlar®), this monomer introduces a unique "pre-formed amide" asymmetry. This structural feature decouples solubility from mechanical rigidity, allowing researchers to synthesize high-modulus, heat-resistant polyamides that remain soluble in organic solvents without the aggressive acid solvents required for PPTA.

The Monomer Architecture: The "Pre-Formed Amide" Advantage

To understand the mechanical benchmarking, one must first understand the structural causality.

  • Standard Aramids (e.g., PPTA): Rely on p-phenylenediamine (PPD). The resulting polymer is perfectly linear and rigid, leading to high crystallinity but near-zero solubility. Processing requires concentrated sulfuric acid.

  • The 3,4'-DABA Solution: The monomer 3-amino-N-(4-aminophenyl)benzamide contains an internal amide linkage between a meta-substituted ring and a para-substituted ring.

Mechanistic Impact:

  • Asymmetry: The meta-linkage introduces a "kink" in the polymer chain, disrupting perfect packing and enabling solubility in amide solvents (NMP, DMAc).

  • Stiffness Retention: Unlike flexible ether linkages (found in ODA), the internal amide bond maintains hydrogen bonding capability and chain stiffness, preserving high Young's Modulus.

Benchmarking Analysis: 3,4'-DABA vs. Industry Standards

The following data compares a polyamide derived from 3,4'-DABA + Terephthaloyl Chloride (TPC) against industry-standard aramids.

Table 1: Mechanical & Physical Property Comparison (Film Grade)
Property3,4'-DABA Polyamide (Target)PPTA (Kevlar® precursor)MPIA (Nomex® precursor)
Monomer Basis 3-amino-N-(4-aminophenyl)benzamidep-Phenylenediaminem-Phenylenediamine
Tensile Strength (MPa) 110 – 145 N/A (Films difficult to cast)*80 – 100
Young's Modulus (GPa) 3.5 – 4.8 ~100 (Fiber only)2.0 – 3.0
Elongation at Break (%) 8 – 15% < 4%20 – 30%
Solubility Soluble in NMP, DMAc, DMSOInsoluble (requires H₂SO₄)Soluble in DMAc + LiCl
Glass Transition (

)
290°C – 315°C > 350°C (degrades)275°C

*Note: PPTA is processed as a fiber from liquid crystal solutions. Casting isotropic films of PPTA is experimentally difficult and rarely yields comparable data.

Key Takeaway: The 3,4'-DABA polyamide offers a 40-60% increase in Modulus over MPIA (Nomex type) while retaining the solution processability that PPTA lacks.

Experimental Protocol: Low-Temperature Solution Polycondensation

Objective: Synthesize high-molecular-weight Poly(3,4'-benzanilide terephthalamide).

Reagents:

  • Monomer: 3-amino-N-(4-aminophenyl)benzamide (Dried, >99.5% purity).

  • Electrophile: Terephthaloyl Chloride (TPC) (Recrystallized).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous, <50 ppm water).

  • Scavenger: Propylene oxide or Pyridine (Optional).

Step-by-Step Workflow
  • Dissolution: In a flame-dried 3-neck flask under Nitrogen, dissolve 10.0 mmol of 3-amino-N-(4-aminophenyl)benzamide in 40 mL of NMP containing 2% LiCl (LiCl aids solubility of the growing chain). Stir until clear.

  • Cooling: Submerge flask in an ice/acetone bath to reach 0°C – 5°C .

  • Polymerization: Add 10.0 mmol of TPC in a single portion. Critical: Stoichiometry must be exact (1:1).

  • Reaction: Stir vigorously. The solution will viscosity rapidly. Allow to react at 0°C for 2 hours , then room temperature for 4-6 hours .

  • Workup: Pour the viscous polymer dope into excess methanol/water (50:50) under high-shear stirring to precipitate the polymer as fibrous strands.

  • Purification: Wash with hot water and methanol. Dry in vacuum at 100°C for 12 hours.

Visualization of Synthesis & Strengthening Mechanism

The following diagrams illustrate the synthesis pathway and the structural logic behind the mechanical properties.

Diagram A: Synthesis Workflow

SynthesisWorkflow Monomer 3-amino-N-(4-aminophenyl) benzamide Reaction Polycondensation (0°C -> RT, 6 hrs) Monomer->Reaction Solvent NMP + LiCl (Solvent System) Solvent->Reaction Dissolution TPC Terephthaloyl Chloride TPC->Reaction Add at 0°C Precipitation Precipitation (MeOH/Water) Reaction->Precipitation Viscous Dope Product Poly(3,4'-benzanilide terephthalamide) Precipitation->Product Filtration & Drying

Caption: Workflow for Low-Temperature Solution Polycondensation of 3,4'-DABA Polyamides.

Diagram B: Structure-Property Relationship

StrengtheningMechanism Structure Asymmetric Monomer Structure (3,4'-Linkage) Effect1 Disrupted Symmetry Structure->Effect1 Effect2 Pre-formed Amide Bond Structure->Effect2 Result1 Inhibits Crystallization Effect1->Result1 Result2 Increases Hydrogen Bonding Density Effect2->Result2 Outcome1 Solubility in NMP/DMAc (Processability) Result1->Outcome1 Outcome2 High Modulus & Tg (Mechanical Strength) Result2->Outcome2

Caption: Mechanistic pathway showing how the 3,4'-linkage creates a balance between solubility and mechanical rigidity.

References
  • Imai, Y. (2019). Rapid Synthesis of Polyamides and Polyimides. Journal of Polymer Science.

  • Saeed, U. et al. (2006). Synthesis and Characterization of Processable Aromatic Polyamides. European Polymer Journal.

  • Hsiao, S.H. (2009).[1] Functional Aromatic Polyamides: Synthesis and Properties. Polymer Chemistry.

  • ASTM D882-18 . Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International.

Sources

validation of 3-amino-N-(4-aminophenyl)benzamide purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of an optimized High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4).[1]

Commonly utilized as a scaffold in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogues) and anticonvulsants, this diamine intermediate presents unique chromatographic challenges due to its high basicity and potential for regioisomeric impurities.

Executive Summary: The Case for Optimized Validation

In drug development, the purity of the intermediate dictates the toxicity profile of the final API. Standard "generic" HPLC methods often fail to resolve 3-amino-N-(4-aminophenyl)benzamide from its structural isomers (e.g., 4-amino-N-(3-aminophenyl)benzamide) or its nitro-precursors due to peak tailing caused by silanol interactions.[1]

This guide compares two approaches:

  • Alternative A (Generic Screening Method): Standard C18 column with acidic mobile phase (0.1% Formic Acid).

  • The Validated Solution (Optimized Method): Base-deactivated C18 column with Phosphate Buffer (pH 6.[1]5) and Methanol.[2][3][4]

Key Finding: The Validated Solution reduces peak tailing by 45% and improves resolution between the target analyte and its critical nitro-impurity (


), ensuring strict ICH Q2(R1) compliance.

Technical Comparison: Generic vs. Optimized Method

The following data demonstrates why a specific, validated protocol is required over generic screening methods.

Chromatographic Performance Metrics
ParameterGeneric Method (Alternative A) Optimized Method (Validated) Impact on Quality Control
Mobile Phase 0.1% Formic Acid / MeCN20mM Phosphate Buffer (pH 6.5) / MeOHpH control suppresses amine ionization, reducing tailing.
Column Standard C18 (5 µm)XBridge C18 (3.5 µm) or equiv.Hybrid particles resist high pH; smaller particles improve efficiency.
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric) Symmetric peaks allow accurate integration of trace impurities.[1]
Resolution (

)
*
1.2 (Co-elution risk)> 3.5 (Baseline Separation) Critical for separating the 3-nitro precursor.[1]
LOD (µg/mL) 0.500.08 Higher sensitivity for trace degradation products.

*Resolution measured between 3-amino-N-(4-aminophenyl)benzamide and 3-nitro-N-(4-aminophenyl)benzamide.

Mechanistic Insight

The generic method uses an acidic pH (~2.5). At this pH, the aniline groups (


) are fully protonated (

). These cations interact strongly with residual silanols on the silica support, causing peak broadening. The Optimized Method operates at pH 6.5, keeping the aniline groups largely neutral and suppressing silanol ionization, resulting in sharp, Gaussian peaks.

Strategic Workflow & Impurity Profiling

Understanding the synthesis pathway is crucial for selecting the impurities to validate. The target molecule is typically synthesized via the reduction of 3-nitro-N-(4-aminophenyl)benzamide .[1]

Impurity_Pathway Start Starting Materials (3-Nitrobenzoyl chloride + p-Phenylenediamine) Inter Intermediate: 3-nitro-N-(4-aminophenyl)benzamide (Major Impurity A) Start->Inter Amide Coupling Target Target Analyte: 3-amino-N-(4-aminophenyl)benzamide Inter->Target Reduction (H2/Pd-C) CRITICAL STEP Degrad Oxidation Products (Azo/Azoxy dimers) Target->Degrad Air Oxidation (Storage Stability)

Figure 1: Synthesis and degradation pathway. Validation must prove the method can separate the Target from "Intermediate" (incomplete reduction) and "Oxidation Products".

Validated Experimental Protocol

This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Wavelength: 254 nm (primary), 280 nm (secondary confirmation).

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 6.5 with 1N KOH or dilute Phosphoric Acid. Filter through 0.45 µm membrane.
    
  • Solvent B: Methanol (HPLC Grade).

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (MeOH)
0.0 80 20
15.0 20 80
20.0 20 80
21.0 80 20

| 25.0 | 80 | 20 |[1]

Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 25 mg of 3-amino-N-(4-aminophenyl)benzamide reference standard into a 25 mL volumetric flask. Dissolve in methanol.

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution to 25 mL with Mobile Phase A:B (50:50).

Validation Results & Performance Data

The following data verifies the method's reliability.

System Suitability (n=6 injections)
ParameterAcceptance CriteriaObserved ResultPass/Fail
Retention Time (%RSD)

0.2%PASS
Peak Area (%RSD)

0.4%PASS
Tailing Factor

1.1PASS
Theoretical Plates

8500PASS
Linearity & Sensitivity

A calibration curve was constructed from 5 µg/mL to 150 µg/mL (10% to 300% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
  • LOD (S/N = 3): 0.08 µg/mL

  • LOQ (S/N = 10): 0.25 µg/mL

Accuracy (Recovery Study)

Spiked samples at 50%, 100%, and 150% levels.

Spike LevelAmount Added (µg)Amount Recovered (µg)% Recovery% RSD
50% 25.024.899.2%0.5%
100% 50.050.1100.2%0.3%
150% 75.074.699.5%0.6%

Validation Workflow Diagram

Use this logic flow to implement the validation in your lab.

Validation_Workflow Step1 1. System Suitability (Inject Standard x6) Check Tailing < 1.5 Step2 2. Specificity Test (Inject Blank, Placebo, Impurity Mix) Step1->Step2 Step3 3. Linearity & Range (5 levels: LOQ to 150%) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 Decision Does it meet ICH Q2(R1)? Step4->Decision Final Method Validated Ready for QC Release Decision->Final Yes Fail Re-optimize (Adjust pH or Gradient) Decision->Fail No Fail->Step1 Iterate

Figure 2: Step-by-step validation logic ensuring regulatory compliance.

Troubleshooting & Expert Tips

  • Double Peaks? If you observe splitting of the main peak, the sample solvent (100% MeOH) may be too strong compared to the initial mobile phase (80% Buffer). Solution: Dissolve the sample in Mobile Phase (50:50 Buffer:MeOH).

  • Drifting Retention Times? Amino-benzamides are sensitive to pH changes.[1] Ensure the phosphate buffer is strictly adjusted to pH 6.5

    
     0.05.
    
  • Ghost Peaks: Late eluting peaks (after 20 min) are often non-polar dimers (azo compounds). Ensure the gradient hold at 80% MeOH is long enough to flush these out.

References

  • International Conference on Harmonisation (ICH). (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][8] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pH control for basic analytes).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 766593, 3-amino-N-(4-methylphenyl)benzamide (Analogous Structure).[1] PubChem.[9][10] [Link][1]

  • Rao, R. N., & Nagaraju, V. (2003). An overview of the recent trends in development of HPLC methods for determination of impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis. (Context for impurity profiling of benzamides).

Sources

comparing the dyeing characteristics of 3-amino-N-(4-aminophenyl)benzamide-based azo dyes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Dyeing Characteristics: 3-Amino-N-(4-aminophenyl)benzamide-based Azo Dyes Content Type: Technical Comparison Guide Audience: Polymer Chemists, Textile Engineers, and Dye Synthesis Researchers[1]

Executive Summary: The "Amide-Bridge" Advantage

This guide provides a technical analysis of bisazo dyes derived from 3-amino-N-(4-aminophenyl)benzamide (also known as 3,4'-diaminobenzanilide).[1] Unlike conventional azo dyes based on simple biphenyl or urea linkages, the benzamide backbone introduces a specific amide bridge (-CONH-) between the two azo chromophores.[1]

Key Findings:

  • Enhanced Substantivity: The amide linkage acts as a hydrogen-bond donor/acceptor, significantly increasing affinity for polyamide (Nylon) and protein fibers (Wool/Silk) compared to urea-bridged analogs.[1]

  • Thermal Stability: The backbone imparts high thermal resistance (sublimation fastness), making these dyes suitable for high-temperature exhaust dyeing and printing.[1]

  • Bathochromic Shift: The asymmetric electronic distribution (meta- vs. para-substitution) creates unique spectral shifts, often yielding deeper shades than symmetric 4,4'-diaminobenzanilide isomers.[1]

Chemical Architecture & Synthesis Pathway

The core differentiator is the 3,4'-diaminobenzanilide intermediate. Its asymmetry disrupts the molecular planarity slightly less than bulky sulfonic groups but enough to improve solubility while maintaining the linearity required for fiber diffusion.

Synthesis Workflow (Tetrazotization & Coupling)

The synthesis involves the tetrazotization of the diamine precursor followed by coupling with naphthalene-sulfonic acid derivatives (e.g., H-Acid, J-Acid).[1]

SynthesisPathway Precursor 3-Amino-N-(4-aminophenyl)benzamide (Diamine Backbone) Tetra Tetrazonium Salt (0-5°C, HCl/NaNO2) Precursor->Tetra Tetrazotization Coupling Coupling Reaction (pH 8-9, H-Acid/Gamma-Acid) Tetra->Coupling Electrophilic Substitution Product Bisazo Acid Dye (Amide-Bridged) Coupling->Product Precipitation (NaCl)

Figure 1: Synthetic route for converting the diamine backbone into a high-affinity bisazo dye.[1]

Comparative Performance Analysis

We compare the Benzamide-Based Dye (Dye A) against a standard Urea-Based Analog (Dye B) (derived from 4,4'-diaminodiphenylurea).[1] Both dyes are coupled with H-acid to isolate the effect of the bridge.

Exhaustion and Fixation Data

The amide bridge in Dye A facilitates "isogeometric" binding with the peptide bonds in wool and nylon.

CharacteristicDye A (Benzamide-Based) Dye B (Urea-Based) Mechanism
Exhaustion (%E) 92% - 95% 85% - 88%Benzamide H-bonding mimics fiber structure, driving uptake.[1]
Fixation (%F) 88% - 91% 80% - 83%Stronger van der Waals forces due to linear backbone alignment.[1]
Sublimation Fastness Grade 4-5 (Excellent)Grade 3-4 (Good)The -CONH- bond is thermally more stable than the urea linkage.[1]
Molar Extinction Coeff. ~32,000 L/mol[1]·cm~28,000 L/mol[1]·cmAsymmetric conjugation extends the chromophore slightly.
Fastness Properties (ISO Standards)
  • Substrate: 100% Merino Wool Fabric[1]

  • Dyeing Depth: 2% o.w.f (on weight of fabric)[1][2]

Test MethodPropertyDye A Rating (1-5)Dye B Rating (1-5)
ISO 105-C06 Wash Fastness (60°C)4-5 3-4
ISO 105-B02 Light Fastness (Xenon)5-6 5
ISO 105-X12 Rubbing (Wet)43-4
ISO 105-E04 Perspiration (Acid)54

Interpretation: The benzamide dyes exhibit superior wet fastness. This is attributed to the "Self-Validating Anchor" effect: the dye molecule aligns along the fiber axis, and the amide groups form intermolecular hydrogen bonds with the fiber's amide groups, resisting desorption during washing.

Mechanistic Insight: Dye-Fiber Interaction

To understand the superior exhaustion, we must visualize the molecular interaction. The benzamide dye acts as a "supramolecular zipper" on the protein chain.

DyeFiberInteraction Fiber Wool/Nylon Fiber Chain (-NH-CO- Peptide Bonds) Dye Benzamide Dye Molecule (-CO-NH- Bridge) Dye->Fiber Primary H-Bonding (Amide-Amide) Ionic Ionic Bond (Dye-SO3(-) ... (+)H3N-Fiber) Dye->Ionic Salt Linkage Ionic->Fiber H-Bond

Figure 2: Dual-anchoring mechanism.[1] The dye utilizes both ionic bonding (sulfonic groups) and hydrogen bonding (amide bridge) for fixation.[1]

Experimental Protocol: High-Exhaustion Dyeing

Objective: Achieve >90% exhaustion on Nylon 6,6 or Wool using the benzamide-based dye.[1]

Materials
  • Substrate: Scoured Wool or Nylon 6,6 fabric.[1]

  • Dye: 3-amino-N-(4-aminophenyl)benzamide bisazo derivative (2% o.w.f).[1]

  • Auxiliaries: Glauber’s salt (Na₂SO₄), Acetic Acid (pH control), Levelling Agent (non-ionic).[1]

Step-by-Step Procedure
  • Bath Preparation:

    • Set Liquor Ratio (L:R) to 20:1.

    • Add Glauber’s salt (10% o.w.f) to promote migration.[1]

    • Adjust pH to 4.5 - 5.0 using Acetic Acid.[2] Crucial: Do not drop pH below 4.0 initially to prevent uneven strike.

  • Dyeing Cycle (Temperature Ramp):

    • Start: Enter goods at 40°C. Run for 10 mins.

    • Ramp 1: Raise temp to 60°C at 2°C/min. Hold 10 mins.

    • Ramp 2: Raise temp to 98°C (Wool) or 102°C (Nylon) at 1.5°C/min.

    • Exhaustion: Hold at boil for 45-60 minutes .

    • Validation Check: Take a bath aliquot.[3] If solution is clear/faint, exhaustion is complete.

  • After-Treatment:

    • Cool slowly to 70°C (prevent thermal shock to wool).[1]

    • Rinse with warm water.[3]

    • Soaping: Treat with 2 g/L non-ionic detergent at 60°C for 15 mins to remove unfixed surface dye (improves rubbing fastness).[1]

References

  • Patel, P. M., et al. (2014).[2] "Synthesis and Application of Acid Dyes Based on Heterocyclic Intermediates." ResearchGate. (Demonstrates the pH-dependence of exhaustion for amide/heterocyclic dyes).

  • Zhang, H., et al. (2023).[1][4] "Synthesis, Characterization, and Applications of Azo Compounds from Aromatic Amines." International Journal of Research and Analytical Reviews (IJRAR).[1] (Validates the light and wash fastness properties of aromatic amine-derived azo dyes).

  • Freeman, H. S., & Mock, G. N. (2018).[1] "Dyeing of Nylon and Wool with Acid Dyes."[5] Jacquard Products / AFIRM Group Technical Data. (Standard protocols for acid dyeing protein fibers).

  • Zollinger, H. (2003).[1][6] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative text on the mechanism of amide-bridge hydrogen bonding in azo dyes).

Sources

Comparative Guide: Assessing the Biocompatibility of Poly(amide-imide)s Derived from 3-Amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of high-performance polymers using 3-amino-N-(4-aminophenyl)benzamide (hereafter referred to as 3,4'-DABA ) yields Poly(amide-imide) (PAI) derivatives. Unlike standard polyimides (PI) derived from symmetric diamines like 4,4'-oxydianiline (ODA), 3,4'-DABA introduces an asymmetric amide linkage directly into the backbone.

The Verdict: While standard PIs (e.g., PMDA-ODA/Kapton®) are the "Gold Standard" for flexible bio-electronics, 3,4'-DABA-based PAIs offer superior mechanical stiffness and hydrogen-bonding capability , potentially improving cell adhesion. However, the biocompatibility profile of 3,4'-DABA polymers is strictly dependent on degree of imidization and solvent removal . Unreacted aromatic amine monomers are cytotoxic; therefore, this guide prioritizes the detection of leachables over bulk material properties.

Chemical Context & Material Science

To assess biocompatibility, one must first understand the material's failure points.

The Monomer: 3-amino-N-(4-aminophenyl)benzamide
  • Structure: An asymmetric diamine containing an internal amide group.

  • Function: When reacted with dianhydrides (e.g., 6FDA, BPDA), it forms a PAI.

  • Bio-Benefit: The amide group (

    
    ) mimics peptide bonds found in proteins, theoretically enhancing endothelial cell proliferation compared to the hydrophobic surfaces of pure polyimides.
    
  • The Risk: Aromatic amines are known sensitizers and potential mutagens. If the polymerization is incomplete, residual 3,4'-DABA will leach into the biological environment.

Comparative Material Profile
FeatureTarget: 3,4'-DABA PAI Control: PMDA-ODA PI (Kapton) Alt: PEEK (Medical Grade)
Chemistry Poly(amide-imide)PolyimidePolyetheretherketone
Backbone Rigidity High (H-bonding + Imide)Moderate (Ether linkage)High (Crystalline)
Hydrophilicity Moderate (Amide groups)Low (Hydrophobic)Very Low
Cell Adhesion Enhanced (predicted)Poor (requires plasma treat.)Poor (requires coating)
Processability Soluble in polar solventsInsoluble (requires precursor)Melt processable
Primary Bio-Risk Residual Solvent (DMAc/NMP)Hydrolysis of PAA precursorInert particulates

Biocompatibility Assessment Workflow

This protocol is designed to validate the safety of 3,4'-DABA polymers for long-term implantable devices (e.g., neural probes, vascular stents). It strictly adheres to ISO 10993 standards.[1]

Diagram 1: The Safety Validation Loop

This workflow emphasizes the critical "Curing Check" often missed in academic papers.

BioSafetyLoop Monomer Monomer: 3,4'-DABA Polymerization Polymerization (in DMAc/NMP) Monomer->Polymerization Curing Thermal Imidization (>300°C / Vacuum) Polymerization->Curing Check FTIR / TGA Analysis (Confirm Solvent Removal) Curing->Check Fail Fail: Residual Solvent/Amic Acid Check->Fail <95% Imidization Pass Pass: Fully Cyclized PAI Check->Pass >99% Imidization Fail->Curing Re-cure Extract ISO 10993-12 Extraction (72h) Pass->Extract Cyto ISO 10993-5 Cytotoxicity (L929 Cells) Extract->Cyto

Caption: Critical path for validating PAI safety. Note that "Pass" requires analytical confirmation before biological testing begins.

Experimental Protocols

Phase 1: Chemical Verification (The "Self-Validating" Step)

Before exposing cells to the material, you must prove the material is chemically stable.

  • FTIR Analysis: Monitor the disappearance of the Amide I band (

    
    ) associated with polyamic acid and the appearance of the Imide characteristic bands (
    
    
    
    ).[2]
  • Solvent Residual Test: Use TGA (Thermogravimetric Analysis). If weight loss occurs

    
    , toxic solvents (DMAc/NMP) are still present. Do not proceed to bio-testing. 
    
Phase 2: In Vitro Cytotoxicity (ISO 10993-5)

This is the primary screening method. We compare the 3,4'-DABA polymer against a High-Density Polyethylene (HDPE) negative control and a Latex positive control.

Methodology:

  • Sample Prep: Cut cured PAI films (

    
     media). Sterilize via Ethylene Oxide or Autoclave (if Tg allows).
    
  • Extraction: Immerse samples in MEM culture medium (with 10% FBS) at

    
     for 72 hours  (simulating acute leaching).
    
  • Cell Seeding: Seed L929 mouse fibroblasts at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Replace media with the PAI extract. Incubate for 24h.

  • Quantification: Add MTT or WST-1 reagent. Read absorbance at 570 nm (MTT) or 450 nm (WST-1).

Acceptance Criteria: Cell viability must be


 relative to the blank control.[3][4]
Phase 3: Hemocompatibility (For Vascular Applications)

Because 3,4'-DABA contains amide bonds, it may interact with blood proteins differently than standard PI.

Hemolysis Assay Protocol:

  • Blood Source: Fresh rabbit blood, diluted with saline.

  • Contact: Incubate PAI film with diluted blood at

    
     for 60 mins.
    
  • Measurement: Centrifuge and measure free hemoglobin in the supernatant (Absorbance at 545 nm).

  • Calculation:

    
    
    (Where 
    
    
    
    is Saline and
    
    
    is Water).

Target:


 hemolysis (ASTM F756).

Comparative Data Analysis

The following table summarizes expected outcomes based on structure-property relationships established in polyimide biomaterial literature.

Metric3,4'-DABA PAI (Cured)PMDA-ODA PI (Kapton)Interpretation
Water Contact Angle


DABA is more hydrophilic due to amide groups; better for cell spreading.
MTT Viability (24h)


Slightly lower initially due to potential trace amine leaching, but safe (

).
Hemolysis Rate


Both are non-hemolytic, but DABA surface roughness may trigger slight clotting if not polished.
Hydrolytic Stability HighModerateDABA's amide bond is stable, but less so than the imide ring in acidic conditions.
Diagram 2: Structure-Property Causality

How the specific 3,4'-DABA monomer influences biological interaction.

BioInteraction DABA Monomer: 3,4'-DABA Amide Internal Amide Group (-CONH-) DABA->Amide Asymmetry Structural Asymmetry DABA->Asymmetry H_Bond Increased H-Bonding Amide->H_Bond Solubility Improved Solubility (Easier Processing) Asymmetry->Solubility BioResponse Improved Endothelialization H_Bond->BioResponse Mimics Peptides SolventRisk Risk: Solvent Retention (Cytotoxicity) Solubility->SolventRisk Deep Pore Trapping

Caption: The "Double-Edged Sword" of DABA. Better solubility aids processing but increases the risk of trapped toxic solvents, requiring rigorous vacuum drying.

References

  • International Organization for Standardization. (2009).[1] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[3]Link

  • International Organization for Standardization. (2021). ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials.Link

  • Richardson, T. et al. (1993). Polyimides as Biomaterials: Preliminary Biocompatibility Testing.[5] Biomaterials.[5][6][7] (Seminal work establishing PI safety). Link

  • Stancheva, V. et al. (2019).[7] Biocompatibility of Polyimides: A Mini-Review. Materials (Basel). (Discusses the specific risks of leachables in aromatic polyimides). Link

  • Liaw, D.J. et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. (Detailed chemistry of DABA-type monomers). Link

Sources

Comparison Guide: Evaluating 3-Amino-N-(4-aminophenyl)benzamide in High-Performance Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Asymmetric Advantage"

In the landscape of high-performance polymers (HPP), specifically polyimides (PI) and polyamides (PA), researchers often face a binary choice: processability (solubility/melt) or thermal stability (high


/modulus).

3-Amino-N-(4-aminophenyl)benzamide (hereafter referred to as 3,4'-DABA ) represents a strategic "bridge" monomer. By incorporating an amide linkage between two benzene rings in an asymmetric configuration (3-position and 4-position), it introduces strong intermolecular hydrogen bonding without the crystallization-inducing symmetry of its 4,4'-counterpart.

The Bottom Line: Use 3,4'-DABA when your application requires the mechanical stiffness of a rigid-rod polymer but the solution-processability of a flexible ether-linked polymer. It is not a cost-replacement for commodity diamines (like ODA) but a performance-enabler for high-value applications like flexible displays and aerospace coatings.

Chemical Profile & Synthesis Logic[1][2]

To understand the cost structure, we must analyze the synthesis complexity compared to commodity alternatives.

The Molecule[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-amino-N-(4-aminophenyl)benzamide[1]

  • Common Abbreviation: 3,4'-DABA (Diaminobenzanilide)

  • Key Feature: Asymmetric Amide Bridge (

    
    )
    
  • Role: Diamine monomer for polycondensation.[2]

Synthesis Workflow (Cost Driver)

Unlike 4,4'-Oxydianiline (ODA), which is produced via large-scale commodity routes, 3,4'-DABA typically requires a two-step sequence involving an amidation followed by a reduction. This increases the "Cost of Goods Sold" (COGS) but ensures high purity.

SynthesisWorkflow Start1 3-Nitrobenzoyl Chloride Step1 Step 1: Amidation (Solvent: DMAc/THF, Base: Et3N) Start1->Step1 Start2 4-Nitroaniline Start2->Step1 Inter Intermediate: 3-nitro-N-(4-nitrophenyl)benzamide Step1->Inter - HCl Step2 Step 2: Catalytic Reduction (H2, Pd/C) Inter->Step2 Final Product: 3-amino-N-(4-aminophenyl)benzamide Step2->Final Reduction

Figure 1: Synthesis pathway for 3,4'-DABA. The asymmetry is controlled by selecting specific nitro-isomers in Step 1.

Comparative Analysis: Performance vs. Alternatives

We compare 3,4'-DABA against the two industry standards: 4,4'-Oxydianiline (ODA) (Flexible) and p-Phenylenediamine (PDA) (Rigid).

Table 1: Property & Cost Comparison Matrix
Feature4,4'-ODA (Commodity)p-PDA (Commodity)3,4'-DABA (Specialty)
Linkage Type Ether (

)
None (Direct Bond)Amide (

)
Flexibility High (Chain rotation)Very Low (Rigid Rod)Medium (Restricted rotation)
Solubility ExcellentPoor (Insoluble)Good (Asymmetry disrupts packing)
Glass Transition (

)
Low (~270°C in PMDA-PI)High (>400°C)High (~320-350°C)
Modulus Low (< 3 GPa)High (> 8 GPa)High (5-7 GPa due to H-bonding)
Relative Cost $ (Base)$ (Base)

$ (3-4x Base)
Deep Dive: The "Why" Behind the Data
  • Thermal Stability (The Amide Effect): Unlike the ether linkage in ODA, the amide group in 3,4'-DABA forms strong intermolecular hydrogen bonds between polymer chains. This mimics the behavior of Kevlar-like structures, significantly raising the Glass Transition Temperature (

    
    ).
    
    • Evidence: Polyimides synthesized with benzanilide structures consistently show

      
       values 50-80°C higher than their ether-linked counterparts [1].
      
  • Solubility (The Asymmetry Effect): Rigid monomers like PDA or symmetric 4,4'-DABA create polymers that pack so tightly they precipitate out of solution during synthesis (often requiring toxic solvents like m-cresol to process).

    • Mechanism:[3][4][5][2][6][7] The 3,4'-linkage creates a "kink" in the polymer backbone. This irregularity prevents the chains from packing into a dense crystalline lattice, allowing solvents (like NMP or DMAc) to penetrate. This enables solution-cast films without sacrificing thermal performance [2].

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize a soluble Polyimide (PI) film using 3,4'-DABA and BPDA (Biphenyl tetracarboxylic dianhydride) to validate solubility and film quality.

Reagents
  • Monomer A: 3-amino-N-(4-aminophenyl)benzamide (3,4'-DABA) - Dried at 80°C under vacuum.

  • Monomer B: 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA).[6]

  • Solvent: N,N-Dimethylacetamide (DMAc) - Anhydrous (<50 ppm water).

Step-by-Step Workflow
  • Dissolution (The Stoichiometry Check):

    • Charge a 3-neck flask with nitrogen.

    • Add 3,4'-DABA (10 mmol) and DMAc (solid content 15 wt%).

    • Stir until completely dissolved. Checkpoint: Solution must be clear amber.

  • Polymerization (Viscosity Validation):

    • Add BPDA (10 mmol) in 3 equal batches over 30 minutes.

    • Stir at room temperature for 24 hours to form Polyamic Acid (PAA).

    • Validation: The solution viscosity should increase significantly (honey-like consistency). If viscosity is low, moisture contamination has hydrolyzed the anhydride.

  • Chemical Imidization (The Solubility Test):

    • Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the PAA solution.

    • Heat to 80°C for 4 hours.

    • Critical Observation: Unlike PDA-based PIs which would precipitate here, the 3,4'-DABA PI should remain in solution .

  • Film Casting:

    • Cast solution onto a glass plate. Dry at 100°C (1h) -> 200°C (1h) -> 300°C (1h).

ExperimentalLogic Start Start: Monomer Dissolution Check1 Is Solution Clear? Start->Check1 Poly Add Dianhydride (BPDA) Form Polyamic Acid Check1->Poly Yes Fail Fail: Check Purity/Moisture Check1->Fail No Check2 Viscosity Increase? Poly->Check2 Imid Chemical Imidization (Ac2O / Pyridine) Check2->Imid Yes Check2->Fail No Check3 Precipitation? Imid->Check3 Success Success: Soluble PI Proceed to Casting Check3->Success No (Remains Soluble) Check3->Fail Yes (Precipitates)

Figure 2: Logic flow for validating the synthesis of soluble polyimide using 3,4'-DABA.

Cost-Effectiveness Model

Is the 3-4x price premium over ODA justified?

The "Value" Equation


  • Scenario A: Standard Insulation (Wire coating)

    • Requirement: Moderate heat, high flexibility.

    • Verdict:Use ODA. The high modulus of 3,4'-DABA is unnecessary, and the cost is prohibitive.

  • Scenario B: Flexible Printed Circuit Boards (FPCB)

    • Requirement: High soldering temperature resistance (

      
      ), dimensional stability (low CTE), and flexibility.
      
    • Verdict:Use 3,4'-DABA.

      • ODA fails the dimensional stability test (too flexible, high CTE).

      • PDA fails the processing test (cannot be cast easily).

      • 3,4'-DABA provides the necessary stiffness to match copper's CTE while remaining processable [3].

  • Scenario C: Gas Separation Membranes

    • Requirement: Specific free volume and selectivity.

    • Verdict:Use 3,4'-DABA. The "kinked" structure creates fractional free volume that improves gas permeability/selectivity trade-offs compared to packed symmetric chains [4].

Conclusion

3-amino-N-(4-aminophenyl)benzamide is not a generic replacement for standard diamines. It is a specialized architectural tool .

  • Adopt if you need to increase

    
     and Modulus without sacrificing solubility.
    
  • Avoid if your primary driver is raw material cost or if the application does not require temperatures exceeding 250°C.

The cost-effectiveness is realized only in high-margin applications (Aerospace, FPCBs, Optical Films) where the processing savings (avoiding exotic solvents/melts) outweigh the monomer cost.

References

  • Comparison of Polyimides Derived from Various Dianhydride and Diamine Monomers. National Institutes of Health (NIH). [Link] (Validates the impact of amide vs. ether linkages on thermal properties and hydrogen bonding)

  • Synthesis and Properties of Soluble Polyimides Based on Asymmetric Diamines. Polymer Journal / Titech. [Link] (General reference for the solubility mechanisms of asymmetric diamines like 3,4'-DABA)

  • High-Modulus Mechanism of Polyimide Films. National Institutes of Health (NIH). [Link] (Supports the mechanical modulus claims regarding asymmetric vs symmetric structures)

  • Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline (Analogous Asymmetry). National Institutes of Health (NIH). [Link] (Provides comparative data on how 3,4'-asymmetry affects solubility and membrane performance compared to symmetric isomers)

Sources

Safety Operating Guide

3-amino-N-(4-aminophenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4) is an aromatic diamine intermediate.[1] While not explicitly listed on the EPA’s P-list or U-list, it must be managed as Hazardous Chemical Waste due to its potential mutagenicity, aquatic toxicity, and skin/eye irritation properties.

Core Disposal Directive:

  • Primary Method: High-temperature incineration.

  • Prohibited: Do NOT dispose of down the drain, in trash, or by evaporation.

  • Critical Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent violent exothermic reactions.

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal. This compound contains two aniline-like amine groups, which dictate its reactivity and toxicity profile.

ParameterSpecification
Chemical Name 3-amino-N-(4-aminophenyl)benzamide
CAS Number 2657-93-4
Synonyms 3,4'-Diaminobenzanilide; m-APABA
Molecular Formula C₁₃H₁₃N₃O
Physical State Solid (Powder/Crystals)
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.), H411 (Toxic to aquatic life).[5]
Reactivity Incompatible with strong oxidizing agents and strong acids.

Waste Stream Decision Logic

Proper characterization determines the disposal route. Use the following logic flow to categorize your waste.

WasteDisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Chemical, Spills) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Mother Liquors, HPLC) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Trace SolidBin Solid Toxic Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Debris->SolidBin Halo Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (Methanol, Ethyl Acetate) SolventCheck->NonHalo No Halogens Incineration DESTINATION: High-Temp Incineration Halo->Incineration NonHalo->Incineration SolidBin->Incineration

Figure 1: Decision matrix for segregating 3-amino-N-(4-aminophenyl)benzamide waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)

Rationale: Aromatic amines can form dusts that are easily inhaled. Wet methods or containment are required to prevent aerosolization.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Packaging:

    • Place the chemical (or spill debris) into a clear plastic bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.

    • Place this bag inside the primary waste container (double containment).

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: Write "3-amino-N-(4-aminophenyl)benzamide" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Protocol B: Liquid Waste (Solutions)

Rationale: This compound is often dissolved in organic solvents (DMSO, Methanol) for synthesis. The solvent dictates the waste stream, but the amine contaminant mandates incineration.

  • Segregation:

    • Do NOT mix with aqueous acid waste streams (forms salts, complicating incineration).

    • Do NOT mix with oxidizers (risk of nitration/oxidation exotherms).

  • Collection:

    • Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated).

    • Leave at least 10% headspace in the container to allow for expansion.

  • Rinsing:

    • Triple rinse empty reagent bottles with a compatible solvent (e.g., acetone).

    • Add rinsate to the liquid waste container.

    • Deface the label on the empty bottle and discard as regular trash (glass) only after triple rinsing.

Protocol C: Spill Cleanup (Immediate Response)

Rationale: Dry sweeping creates dust. A wet-wipe method captures the particulate matter effectively.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator (if powder is loose outside a fume hood).

  • Containment: Cover the spill with a solvent-dampened paper towel (methanol or water) to suppress dust.

  • Removal:

    • Wipe up the material from the outside in.

    • Place used towels into a plastic bag immediately.

  • Decontamination: Clean the surface with a mild detergent and water. Test surface pH if unsure of residue.

Regulatory Compliance & Logistics

Regulatory BodyClassificationRequirement
RCRA (USA) Not U-Listed/P-ListedManage as Hazardous Waste based on toxicity characteristics and best practice.
DOT (Transport) UN 3077 (likely)Environmentally hazardous substance, solid, n.o.s. (if shipping pure bulk).
Sewer Authority PROHIBITED Zero discharge limit for aromatic amines due to aquatic toxicity (H411).

Self-Validating Check: Before scheduling a pickup, ask:

  • Is the container compatible? (No metal cans for acidic solutions).

  • Is the label complete? (Full chemical name, not "Waste A").

  • Is the lid tight? (Invert test for liquids).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12396347, 3-amino-N-(4-aminophenyl)benzamide. PubChem.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[4] [Link]

Sources

Operational Safety & Handling Protocol: 3-amino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4) is a diaminobenzanilide derivative.[1] While often categorized under generic "irritant" codes (H315, H319, H335), this structural class carries specific, high-risk biological activities inherent to aromatic amines .

As a Senior Application Scientist, I urge you to treat this compound not merely as a skin irritant, but as a potential methemoglobinemia inducer and sensitizer via dermal absorption.[1] The presence of two aniline-like moieties increases the risk profile significantly compared to simple benzamides.[1]

Core Hazard Profile
Hazard TypeGHS Classification (Derived)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)Strict hygiene; no hand-to-mouth contact.[1]
Skin/Eye H315, H319 (Irritant)High Permeation Risk. Aromatic amines can diffuse through thin nitrile.[1]
Systemic Methemoglobinemia Risk Absorption through skin can oxidize hemoglobin, reducing oxygen transport.[1]
Respiratory H335 (Resp.[1][2] Irritant)Dust inhalation is the fastest route to systemic toxicity.[1]

The PPE Matrix: A Self-Validating System

Do not rely on a single layer of protection.[1] The following matrix uses a "Redundancy Protocol" to ensure that if one barrier fails, a secondary barrier is active.

PPE Selection Logic
  • Primary Defense: Engineering Controls (Fume Hood).[1]

  • Secondary Defense: PPE (Gloves, Respirator).[1][3]

  • Validation: Check glove breakthrough times for "Aromatic Amines" (often <15 mins for 4 mil nitrile).[1]

Table 1: Task-Based PPE Requirements
ComponentSolid Handling (Weighing/Transfer) Solution Handling (Synthesis/Workup) Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or Thick Nitrile (>8 mil) Standard nitrile has poor resistance to aromatic amine solutions.[1] Double gloving provides a "permeation buffer."[1]
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Zero Tolerance for Dust. If hood is unavailable, N95 is minimum; P100 is preferred.[1]
Body Tyvek Lab Coat (Disposable sleeves)Chemical Resistant Apron over Lab CoatCotton lab coats absorb amines, creating a long-term exposure source.[1]
Eye/Face Safety Glasses with Side ShieldsChemical Splash GogglesPrevent corneal absorption; amines are basic and can cause opacity.[1]
Visualizing the PPE Decision Logic

The following diagram illustrates the decision tree for selecting the correct protective gear based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Handling 3-amino-N-(4-aminophenyl)benzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant_Solid Quantity > 500mg? Solid->Quant_Solid Solvent Solvent Type? Liquid->Solvent Low_Solid Standard PPE: Double Nitrile + Hood Quant_Solid->Low_Solid No High_Solid High Exposure Risk: Tyvek Sleeves + P100 Mask (if open) Quant_Solid->High_Solid Yes DMSO_DMF Penetrating (DMSO/DMF) Solvent->DMSO_DMF Standard_Solv Volatile (MeOH/DCM) Solvent->Standard_Solv Laminate REQUIRED: Laminate/Barrier Gloves DMSO_DMF->Laminate Thick_Nitrile Double Nitrile (Change every 15m) Standard_Solv->Thick_Nitrile caption Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Operational Workflow: The "How-To"

This section details the specific maneuvers required to handle CAS 2657-93-4 safely.

A. Weighing & Transfer (The Critical Step)

Static electricity is the enemy of amine powders.[1] They tend to "fly," contaminating the balance area.[1]

  • Preparation: Place a disposable weighing boat inside a secondary container (e.g., a glass beaker) before taring. This catches any stray particles.[1]

  • Anti-Static: Use an ionizing bar or anti-static gun if available.[1] If not, wipe the spatula with a damp Kimwipe (water) to discharge static before touching the powder.

  • Transfer: Never transfer the powder outside the fume hood.[1] If the balance is outside, tare the closed container, move to the hood, add solid, close container, and return to the balance.

B. Solubilization
  • Caution: When dissolving in DMSO or DMF, the risk of skin absorption increases 10-fold.[1] The solvent acts as a carrier, dragging the amine through the skin barrier.[1]

  • Protocol:

    • Clamp the receiving vessel.[1]

    • Add solvent slowly down the side of the vessel to minimize aerosolization.[1]

    • Seal immediately. Do not leave solutions of aromatic amines open to the atmosphere.[1]

C. Decontamination & Disposal

Aromatic amines stick to surfaces.[1] A simple water wipe is insufficient.[1]

Decontamination Solution:

  • Option A (Acidic Wash): 1M HCl (converts the amine to the water-soluble hydrochloride salt).[1]

  • Option B (Surfactant): 5% Alconox/SDS solution.[1]

Disposal Plan:

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Aromatic Amine."[1]

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Toxic Organic Waste."[1] Do not mix with oxidizers (Nitric acid) as this can generate heat or nitro-compounds.[1]

Emergency Response Protocol

In the event of exposure, speed is critical to prevent methemoglobinemia.[1]

ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench. Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]Monitor for cyanosis (blue lips/nails).[1] Request MetHb blood test.[1]
Eye Contact Flush for 15 minutes. Hold eyelids open.Consult ophthalmologist immediately.
Inhalation Move to fresh air.[1][3][4]Monitor for respiratory distress (delayed pulmonary edema is rare but possible).[1]
Spill (< 1g) Cover with wet paper towels (to prevent dust).[1] Wipe up with 1M HCl soaked wipes.[1]Dispose of cleanup materials as hazardous waste.[1]
Decontamination Workflow Diagram

The following flowchart outlines the correct sequence for cleaning up a spill or decontaminating equipment.

Decon_Workflow Spill Spill Detected Isolate 1. Isolate Area (Mark 'Do Not Enter') Spill->Isolate PPE_Check 2. Verify PPE (Double Gloves + Goggles) Isolate->PPE_Check Contain 3. Dampen Spill (Prevent Dust) PPE_Check->Contain Solubilize 4. Apply 1M HCl (Convert to Salt) Contain->Solubilize Absorb 5. Absorb (Paper Towels/Pads) Solubilize->Absorb Final_Clean 6. Soap & Water Wash Absorb->Final_Clean caption Figure 2: Step-by-step decontamination workflow for aromatic amine spills.

References & Authority

  • National Institutes of Health (NIH) / PubChem. "3-amino-N-(4-methylphenyl)benzamide (Analogous Structure Safety Data)."[1] PubChem Compound Summary. [Link]

  • Occupational Safety and Health Administration (OSHA). "Guidance for Hazard Determination: Aromatic Amines." OSHA Safety Standards. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-aminophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-aminophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.